(Rac)-S 16924
描述
属性
分子式 |
C22H24FNO4 |
|---|---|
分子量 |
385.4 g/mol |
IUPAC 名称 |
2-[1-[2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)ethyl]pyrrolidin-3-yl]-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C22H24FNO4/c23-18-6-4-17(5-7-18)19(25)14-16-8-9-24(15-16)10-11-26-20-2-1-3-21-22(20)28-13-12-27-21/h1-7,16H,8-15H2 |
InChI 键 |
DXBFVLGYPFUTEZ-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
(Rac)-S 16924: A Technical Guide on its Mechanism of Action
(Rac)-S 16924 is a novel antipsychotic agent with a complex and multifaceted mechanism of action, distinguishing it from typical and other atypical antipsychotics. This technical guide provides an in-depth analysis of its core pharmacological features, intended for researchers, scientists, and professionals in drug development.
Core Mechanism: A Multi-Receptor Profile
This compound, chemically identified as (R)-2-[1-[2-(2,3-dihydro-benzo[1][2] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone, exhibits a broad interaction profile across multiple monoaminergic receptors. Its mechanism of action is primarily characterized by a combination of potent partial agonism at serotonin (B10506) 5-HT1A receptors and antagonist activity at dopamine (B1211576) D2-like (D2, D3, D4) and serotonin 5-HT2 (5-HT2A, 5-HT2C) receptors.[1] This profile bears resemblance to the atypical antipsychotic clozapine (B1669256), but with key distinctions, notably a higher affinity for 5-HT1A receptors and lower affinity for muscarinic and histaminic receptors.[1][3]
The compound's therapeutic potential is believed to stem from this unique combination of effects. The 5-HT1A receptor agonism is thought to contribute to the amelioration of negative and cognitive symptoms of schizophrenia by enhancing dopaminergic transmission in the prefrontal cortex.[1][4] Concurrently, its antagonist actions at D2 and 5-HT2A receptors are associated with the management of positive symptoms.[2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data defining the pharmacological profile of this compound in comparison to clozapine and haloperidol (B65202).
Table 1: Receptor Binding Affinities (pKi)
| Receptor | This compound | Clozapine | Haloperidol |
| h5-HT1A | High Affinity | Moderate Affinity | Low Affinity |
| h5-HT2A | Marked Affinity | Marked Affinity | Low Affinity |
| h5-HT2C | 8.28 | 8.04 | <6.0 |
| hD2 | Modest Affinity | Modest Affinity | High Affinity |
| hD3 | Modest Affinity | Modest Affinity | High Affinity |
| hD4 | 5-fold higher than D2/D3 | 5-fold higher than D2/D3 | Lower than D2/D3 |
| M1 (muscarinic) | >1000 nM (low) | 4.6 nM (high) | >1000 nM (low) |
| H1 (histamine) | 158 nM (low) | 5.4 nM (high) | 453 nM (low) |
Data compiled from multiple sources.[1][3][5]
Table 2: Functional Activity Data
| Assay | Receptor | This compound | Clozapine | Haloperidol |
| [35S]GTPγS Binding | h5-HT1A | Partial Agonist | Partial Agonist | Inactive |
| [35S]GTPγS Binding | hD2, hD3, hD4 | Antagonist | Antagonist | Antagonist |
| 5-HT-induced Ca2+ elevation | h5-HT2C | Antagonist (pKb=7.93) | Antagonist (pKb=7.43) | Inactive (<5.0) |
| 5-HT-induced [3H]PI hydrolysis | h5-HT2C | Competitive Antagonist (pA2=7.89) | Antagonist (pKb=7.84) | Inactive (<5.0) |
Data compiled from multiple sources.[1][5]
Table 3: In Vivo Neurochemical and Behavioral Effects (ID50 mg/kg, s.c.)
| Model | Effect Measured | This compound | Clozapine | Haloperidol |
| Apomorphine-induced climbing | Inhibition | 0.96 (median) | 1.91 (median) | 0.05 (median) |
| DOI-induced head-twitches | Inhibition | 0.15 | 0.04 | 0.07 |
| Phencyclidine-induced locomotion | Inhibition | 0.02 | 0.07 | 0.08 |
| Amphetamine-induced locomotion | Inhibition | 2.4 | 8.6 | 0.04 |
| Methylphenidate-induced gnawing | Inhibition | 8.4 | 19.6 | 0.04 |
Data compiled from Millan et al., 1998.[3]
Signaling Pathways and Experimental Workflows
The multifaceted mechanism of this compound involves modulation of distinct signaling pathways. The following diagrams illustrate these interactions and the experimental workflows used to characterize them.
Caption: Simplified signaling pathway of this compound.
Caption: Experimental workflow for receptor binding and functional assays.
Detailed Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of established in vitro and in vivo experimental protocols.
Radioligand Binding Assays
-
Objective: To determine the affinity of this compound for various monoaminergic receptors.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO cells) recombinantly expressing the human receptor of interest (e.g., hD2, h5-HT1A).
-
Incubation: A fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors) is incubated with the cell membranes in the presence of increasing concentrations of this compound.
-
Separation: The reaction is terminated by rapid filtration to separate membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known ligand. The concentration of this compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
-
[35S]GTPγS Binding Assay
-
Objective: To determine the functional activity of this compound as an agonist, partial agonist, or antagonist at G-protein coupled receptors.
-
Methodology:
-
Membrane Preparation: Similar to radioligand binding assays, membranes are prepared from cells expressing the receptor of interest.
-
Incubation: Membranes are incubated with GDP, [35S]GTPγS, and varying concentrations of this compound. For antagonist testing, a known agonist is also included.
-
Separation and Quantification: The assay is terminated, and bound [35S]GTPγS is separated and quantified as described above.
-
Data Analysis: An increase in [35S]GTPγS binding indicates agonist activity, while a blockage of agonist-induced binding indicates antagonist activity. The potency (EC50 or IC50) and efficacy (Emax) are determined.
-
Intracellular Calcium Mobilization Assay
-
Objective: To assess the antagonist properties of this compound at Gq-coupled receptors, such as the 5-HT2C receptor.
-
Methodology:
-
Cell Culture and Loading: CHO cells stably expressing the h5-HT2C receptor are cultured and then loaded with the calcium-sensitive fluorescent dye Fura-2 AM.
-
Stimulation: Cells are stimulated with a fixed concentration of serotonin (5-HT) in the presence of varying concentrations of this compound.
-
Measurement: Changes in intracellular calcium concentration are measured by detecting the fluorescence of Fura-2.
-
Data Analysis: The ability of this compound to inhibit the 5-HT-induced calcium signal is quantified, and the pKb or pA2 value is calculated to determine its antagonist potency.[5]
-
In Vivo Microdialysis
-
Objective: To evaluate the effects of this compound on neurotransmitter levels in specific brain regions of freely moving animals.
-
Methodology:
-
Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region (e.g., frontal cortex, striatum) of a rat.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid, and neurotransmitters from the extracellular space diffuse across the dialysis membrane into the perfusate.
-
Sample Collection and Analysis: Dialysate samples are collected at regular intervals before and after the administration of this compound. The concentrations of dopamine, serotonin, and their metabolites are quantified using high-performance liquid chromatography (HPLC).
-
Data Analysis: Changes in neurotransmitter levels over time are analyzed to determine the in vivo neurochemical effects of the compound. For instance, this compound has been shown to increase dopamine levels in the frontal cortex while decreasing serotonin levels.[1]
-
Animal Behavioral Models
-
Objective: To assess the potential antipsychotic efficacy and side-effect profile of this compound.
-
Methodology: A variety of behavioral models are employed, including:
-
Apomorphine-induced climbing: A model for D2 receptor antagonism and potential antipsychotic activity.
-
DOI-induced head-twitches: A model for 5-HT2A receptor antagonism.
-
Conditioned avoidance response: A model predictive of antipsychotic efficacy.
-
Catalepsy induction: A model to assess the potential for extrapyramidal side effects. This compound has been shown to inhibit rather than induce catalepsy.[3]
-
-
Data Analysis: The dose of this compound required to produce a 50% effect (ID50 or ED50) is calculated to determine its potency in these models.
Conclusion
This compound possesses a distinctive pharmacological profile characterized by potent partial agonism at 5-HT1A receptors and antagonist activity at multiple dopamine and serotonin receptors. This multi-target engagement translates to a clozapine-like efficacy profile in preclinical models, with the potential for an improved side-effect profile, particularly with regard to extrapyramidal symptoms and sedative effects. The detailed understanding of its mechanism of action, supported by the quantitative data and experimental findings presented herein, provides a solid foundation for its continued investigation and development as a novel antipsychotic agent.
References
- 1. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: I. Receptorial and neurochemical profile in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-16924, a novel, potential antipsychotic with marked serotonin1A agonist properties. IV. A drug discrimination comparison with clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: II. Functional profile in comparison to clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antagonist properties of the novel antipsychotic, S16924, at cloned, human serotonin 5-HT2C receptors: a parallel phosphatidylinositol and calcium accumulation comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of (Rac)-S 16924: An Atypical Antipsychotic Agent
(Rac)-S 16924 is a novel psychoactive compound that has demonstrated a pharmacological profile suggestive of atypical antipsychotic properties. This technical guide provides an in-depth analysis of its receptor binding affinity, functional activity at key neurotransmitter receptors, and its effects in preclinical models of psychosis. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Receptor Binding Profile
This compound exhibits a multi-receptorial binding profile, with notable affinity for several dopamine (B1211576) and serotonin (B10506) receptor subtypes. Its profile is often compared to that of the atypical antipsychotic clozapine, but with some key distinctions.[1][2] A summary of its binding affinities (Ki) at various cloned human (h) receptors is presented in Table 1.
Table 1: Receptor Binding Affinities (Ki, nM) of this compound, Clozapine, and Haloperidol
| Receptor | This compound (Ki, nM) | Clozapine (Ki, nM) | Haloperidol (Ki, nM) |
| hDopamine D2 | Modest Affinity | Modest Affinity | High Affinity |
| hDopamine D3 | Modest Affinity | Modest Affinity | High Affinity |
| hDopamine D4 | 5-fold higher affinity than D2 | 5-fold higher affinity than D2 | Lower Affinity |
| hSerotonin 5-HT1A | High Affinity | Moderate Affinity | Low Affinity |
| hSerotonin 5-HT2A | Marked Affinity | Marked Affinity | Low Affinity |
| hSerotonin 5-HT2C | High Affinity (pKi = 8.28) | High Affinity (pKi = 8.04) | Low Affinity (<6.0) |
| Muscarinic M1 | >1000 | 4.6 | >1000 |
| Histamine H1 | 158 | 5.4 | 453 |
Functional Activity
The functional activity of this compound at these receptors is crucial to its pharmacological profile. It acts as an antagonist at dopamine D2, D3, and D4 receptors, and at serotonin 5-HT2A and 5-HT2C receptors.[1][4] A key distinguishing feature is its potent partial agonism at serotonin 5-HT1A receptors.[1]
Dopamine Receptor Antagonism
Similar to clozapine, this compound demonstrates modest affinity for D2 and D3 receptors, while showing a higher affinity for D4 receptors.[1] In functional assays, such as [35S]GTPγS binding, it behaves as an antagonist at these sites.[1] This profile is distinct from typical antipsychotics like haloperidol, which are potent D2 receptor antagonists.[1]
Serotonin 5-HT1A Receptor Partial Agonism
A defining characteristic of S 16924 is its high affinity and partial agonist activity at 5-HT1A receptors.[1] This property is believed to contribute to its atypical profile, potentially mediating its anxiolytic and antidepressant-like effects, as well as mitigating the extrapyramidal side effects associated with strong D2 receptor blockade.[3] In vivo, this 5-HT1A agonist activity is demonstrated by its ability to inhibit the firing of serotonergic neurons in the dorsal raphe nucleus, an effect that is reversible by the selective 5-HT1A antagonist, WAY 100,635.[1]
Serotonin 5-HT2A and 5-HT2C Receptor Antagonism
This compound displays marked affinity for both 5-HT2A and 5-HT2C receptors, where it acts as an antagonist.[1][4] Blockade of 5-HT2A receptors is a common feature of atypical antipsychotics and is thought to contribute to their efficacy against the negative symptoms of schizophrenia and a lower propensity to induce extrapyramidal symptoms. Antagonism at 5-HT2C receptors may also contribute to the therapeutic effects of atypical antipsychotics, including potential benefits for mood and cognition.[4]
In Vivo Pharmacological Profile
The in vivo effects of this compound have been evaluated in several animal models predictive of antipsychotic efficacy. These studies further support its classification as an atypical antipsychotic. A summary of its potency in these models is provided in Table 2.
Table 2: In Vivo Efficacy (ID50, mg/kg) of this compound, Clozapine, and Haloperidol in Rodent Models
| Behavioral Model | This compound (ID50) | Clozapine (ID50) | Haloperidol (ID50) |
| Amphetamine-induced locomotion | 2.4 | 8.6 | 0.04 |
| DOI-induced head-twitches | 0.15 | 0.04 | 0.07 |
| Phencyclidine-induced locomotion | 0.02 | 0.07 | 0.08 |
| Conditioned avoidance response | 0.96 | 1.91 | 0.05 |
| Apomorphine-induced climbing | - | - | - |
| Haloperidol-induced catalepsy (inhibition) | 3.2 | 5.5 | N/A |
Source:[3]
This compound effectively antagonizes behaviors induced by dopamine agonists and NMDA receptor antagonists, which are models for the positive symptoms of schizophrenia.[3] For instance, it inhibits locomotion induced by amphetamine and phencyclidine.[3] It also potently blocks head-twitches induced by the 5-HT2A agonist DOI.[3]
Crucially, unlike haloperidol, this compound does not induce catalepsy, a preclinical indicator of extrapyramidal side effects.[3] In fact, it inhibits haloperidol-induced catalepsy, an effect attributed to its 5-HT1A partial agonist properties.[3]
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are outlined below. These represent generalized methodologies based on standard practices in pharmacological research.
Radioligand Binding Assays
Objective: To determine the affinity of this compound for various neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the cloned human receptor of interest or from specific brain regions are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of a specific radioligand is incubated with the membrane preparation in the presence of increasing concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assays
Objective: To determine the functional activity (agonist, antagonist, inverse agonist) of this compound at G-protein coupled receptors.
Methodology:
-
Membrane Preparation: Similar to radioligand binding assays.
-
Incubation: Membranes are incubated with GDP, [35S]GTPγS, and the test compound (this compound). For antagonist testing, a known agonist is also included.
-
Separation: Bound and free [35S]GTPγS are separated by filtration.
-
Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured.
-
Data Analysis: An increase in [35S]GTPγS binding indicates agonist activity, while inhibition of agonist-stimulated binding indicates antagonist activity.
Conditioned Avoidance Response
Objective: To assess the potential antipsychotic activity of this compound.
Methodology:
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock.
-
Training: An animal (typically a rat) is placed in the shuttle box. A conditioned stimulus (CS), such as a light or tone, is presented for a short duration, followed by an unconditioned stimulus (US), a mild footshock. The animal learns to avoid the shock by moving to the other compartment during the CS presentation.
-
Testing: After administration of this compound or vehicle, the animal is placed back in the shuttle box and presented with a series of trials.
-
Scoring: The number of successful avoidances (moving during the CS) and escapes (moving during the US) is recorded. A selective decrease in avoidance without affecting escape responses is indicative of antipsychotic-like activity.
Conclusion
This compound demonstrates a complex pharmacological profile characterized by antagonism at multiple dopamine and serotonin receptors, combined with potent partial agonism at 5-HT1A receptors. This profile is consistent with that of an atypical antipsychotic agent. Preclinical in vivo studies support this classification, indicating efficacy in models of psychosis with a low propensity for inducing extrapyramidal side effects. Further research is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide on (Rac)-S 16924: A Potential Antipsychotic Agent
This technical guide provides an in-depth overview of the preclinical pharmacology of (Rac)-S 16924, a novel benzodioxopyrrolidine derivative investigated for its potential as an atypical antipsychotic. The document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a compound that has demonstrated a pharmacological profile suggestive of atypical antipsychotic activity, with similarities to clozapine (B1669256) but with a distinct mechanism of action. Notably, it combines antagonist properties at dopamine (B1211576) D2-like and serotonin (B10506) 5-HT2A/2C receptors with potent partial agonism at 5-HT1A receptors. This unique profile suggests the potential for efficacy against both positive and negative symptoms of schizophrenia, with a potentially lower risk of extrapyramidal side effects compared to typical antipsychotics.
Mechanism of Action
The proposed mechanism of action for S 16924 is centered on its multi-receptor interaction profile. Its antipsychotic effects are likely mediated by a combination of:
-
Dopamine D2/D3/D4 Receptor Antagonism: Like other antipsychotics, S 16924 exhibits antagonist activity at dopamine D2, D3, and D4 receptors. However, its affinity for these receptors is modest, which may contribute to a lower propensity for extrapyramidal symptoms.
-
Serotonin 5-HT2A/2C Receptor Antagonism: S 16924 is a potent antagonist at 5-HT2A and 5-HT2C receptors. This action is a hallmark of atypical antipsychotics and is thought to contribute to efficacy against negative symptoms and further reduce the risk of motor side effects.
-
Serotonin 5-HT1A Receptor Partial Agonism: A key feature of S 16924 is its potent partial agonist activity at 5-HT1A receptors. This property is believed to enhance dopaminergic transmission in the prefrontal cortex, potentially improving cognitive and negative symptoms, and to reduce extrapyramidal side effects.
The interplay of these actions, particularly the combination of 5-HT2A antagonism and 5-HT1A partial agonism, is thought to underlie its unique preclinical profile.
Pharmacological Profile
The pharmacological profile of S 16924 has been characterized through a series of in vitro and in vivo studies, often in direct comparison with the atypical antipsychotic clozapine and the typical antipsychotic haloperidol (B65202).
The binding affinities of S 16924, clozapine, and haloperidol for various human (h) and rodent monoaminergic receptors are summarized below.
| Receptor | S 16924 (Ki, nM) | Clozapine (Ki, nM) | Haloperidol (Ki, nM) | Reference |
| hD2 | Modest Affinity | Modest Affinity | High Affinity | [1] |
| hD3 | Modest Affinity | Modest Affinity | High Affinity | [1] |
| hD4 | 5-fold higher than D2 | 5-fold higher than D2 | - | [1] |
| h5-HT1A | High Affinity | - | Low Affinity | [1] |
| h5-HT2A | Marked Affinity | Marked Affinity | - | [1] |
| h5-HT2C (INI isoform) | pKi = 8.28 | pKi = 8.04 | pKi < 6.0 | [2] |
| Muscarinic M1 | >1000 | 4.6 | >1000 | [3] |
| Histamine H1 | 158 | 5.4 | 453 | [3] |
The functional activity of S 16924 at key receptors was assessed using various cellular assays.
| Assay | Receptor | S 16924 | Clozapine | Haloperidol | Reference |
| [35S]GTPγS Binding | h5-HT1A | Partial Agonist | Partial Agonist | Inactive | [1] |
| [35S]GTPγS Binding | hD2, hD3, hD4 | Antagonist | Antagonist | Antagonist | [1] |
| Ca2+ Mobilization (CHO cells) | h5-HT2C | Antagonist (pKb = 7.93) | Antagonist (pKb = 7.43) | Inactive (pKb < 5.0) | [2] |
| [3H]PI Hydrolysis (CHO cells) | h5-HT2C | Competitive Antagonist (pA2 = 7.89) | Antagonist (pKb = 7.84) | Inactive (pKb < 5.0) | [2] |
Microdialysis and electrophysiological studies in rats have provided insights into the in vivo effects of S 16924 on neuronal activity and neurotransmitter release.
| Model | Effect of S 16924 | Comparison with Clozapine and Haloperidol | Reference |
| Raphe Nucleus Firing | Potent inhibition of serotonergic neuron firing (reversed by WAY 100,635) | Clozapine and haloperidol were weakly active and resistant to WAY 100,635. | [1] |
| VTA Dopaminergic Neuron Firing | Weakly blocked apomorphine-induced inhibition. | Clozapine was similarly weak; haloperidol was potent. | [1] |
| Dopamine Turnover | Weakly increased in striatum, mesolimbic, and mesocortical areas. | Clozapine was similarly weak; haloperidol was potent. | [1] |
| 5-HT Turnover | More potent inhibition in the striatum than clozapine or haloperidol. | - | [1] |
| Microdialysis (Frontal Cortex) | Dose-dependently ↓ 5-HT and ↑ Dopamine (DA) and Noradrenaline (NAD). | Clozapine also selectively increased cortical DA. Haloperidol modestly increased DA in all regions. | [1] |
| Microdialysis (Striatum & N. Accumbens) | Suppressed 5-HT levels; DA levels unaffected. | - | [1] |
Preclinical Behavioral Models of Antipsychotic Activity
S 16924 has been evaluated in a range of rodent behavioral models predictive of antipsychotic efficacy and extrapyramidal side effects.
| Behavioral Model | S 16924 (ID50 mg/kg, s.c.) | Clozapine (ID50 mg/kg, s.c.) | Haloperidol (ID50 mg/kg, s.c.) | Reference |
| Apomorphine-induced Climbing | 0.96 | 1.91 | 0.05 | [3] |
| Conditioned Avoidance Response | Reduced | Reduced | Reduced | [3] |
| Dizocilpine-induced Locomotion | Antagonized | Antagonized | Antagonized | [3] |
| Amphetamine-induced Locomotion | 2.4 | 8.6 | 0.04 | [3] |
| PCP-induced Locomotion | 0.02 | 0.07 | 0.08 | [3] |
| DOI-induced Head-Twitches | 0.15 | 0.04 | 0.07 | [3] |
| Methylphenidate-induced Gnawing | 8.4 (blocked by WAY 100,635) | 19.6 | 0.04 | [3] |
| Haloperidol-induced Catalepsy | 3.2 (inhibited) | 5.5 (inhibited) | - | [3] |
Experimental Protocols
The following provides a general description of the methodologies employed in the key studies of S 16924.
-
Objective: To determine the affinity of S 16924 and reference compounds for various neurotransmitter receptors.
-
General Protocol:
-
Tissue/Cell Preparation: Membranes were prepared from rodent brain tissue or from cell lines (e.g., CHO cells) stably expressing the human recombinant receptor of interest.
-
Radioligand Incubation: Membranes were incubated with a specific radioligand for the target receptor in the presence of varying concentrations of the test compound (S 16924, clozapine, or haloperidol).
-
Separation and Counting: Bound and free radioligand were separated by rapid filtration. The amount of radioactivity bound to the membranes was quantified using a scintillation counter.
-
Data Analysis: Inhibition curves were generated, and Ki values were calculated from IC50 values using the Cheng-Prusoff equation.
-
-
[35S]GTPγS Binding Assay:
-
Objective: To determine the agonist or antagonist nature of the compounds at G-protein coupled receptors.
-
General Protocol: Cell membranes were incubated with the test compound, a sub-maximal concentration of an agonist (for antagonist testing), and [35S]GTPγS. Agonist activation of the receptor stimulates the binding of [35S]GTPγS to G-proteins. The amount of bound [35S]GTPγS was measured to determine the functional response.
-
-
Phosphatidylinositol (PI) Hydrolysis and Calcium (Ca2+) Mobilization Assays:
-
Objective: To assess functional activity at Gq-coupled receptors like 5-HT2C.[2]
-
General Protocol:
-
Cell Culture: CHO cells stably expressing the h5-HT2C receptor were used.[2]
-
PI Assay: Cells were pre-labeled with [3H]inositol. Following incubation with the test compound and 5-HT, the accumulation of [3H]inositol phosphates was measured as an index of phospholipase C activation.[2]
-
Ca2+ Assay: Cells were loaded with a fluorescent calcium indicator (e.g., Fura-2). Changes in intracellular calcium concentrations upon exposure to the test compound and 5-HT were measured using fluorometry.[2]
-
-
-
Objective: To evaluate the effects of S 16924 in animal models predictive of antipsychotic activity and side effects.
-
General Protocol:
-
Animals: Male rats or mice were used.[3]
-
Drug Administration: S 16924, clozapine, or haloperidol were typically administered subcutaneously (s.c.) or intraperitoneally (i.p.).[3][4]
-
Behavioral Testing: A challenging agent (e.g., apomorphine, PCP, DOI) was administered to induce a specific behavior. The ability of the test compound to inhibit or modify this behavior was quantified.
-
Data Analysis: Dose-response curves were constructed, and ID50 values (the dose required to produce a 50% inhibition of the behavior) were calculated.
-
-
Objective: To assess the subjective effects of S 16924 by determining if animals perceive it as being similar to other drugs.
-
General Protocol:
-
Training: Rats were trained to press one of two levers to receive a food reward. One lever was reinforced after administration of the training drug (e.g., S 16924 or clozapine), and the other lever was reinforced after administration of vehicle.
-
Testing: Once trained, animals were administered a test compound, and the percentage of responses on the drug-appropriate lever was measured to determine the degree of generalization. S 16924 and clozapine showed full mutual generalization.[4]
-
Summary and Conclusion
This compound is a potential antipsychotic agent with a preclinical profile that distinguishes it from both typical and some atypical antipsychotics. Its key features include modest affinity for D2-like receptors, potent antagonism of 5-HT2A/2C receptors, and, most notably, potent partial agonism at 5-HT1A receptors. This combination of properties translates to a clozapine-like profile in several behavioral models predictive of antipsychotic efficacy.[3] However, unlike clozapine, S 16924 has low affinity for muscarinic and histaminic receptors, suggesting a potentially more favorable side effect profile.[3] The potent 5-HT1A agonism appears to drive its ability to selectively increase cortical dopamine release and may contribute to its low extrapyramidal symptom liability.[1] Further clinical investigation would be required to determine the therapeutic potential of this compound in treating schizophrenia.
References
- 1. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: I. Receptorial and neurochemical profile in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonist properties of the novel antipsychotic, S16924, at cloned, human serotonin 5-HT2C receptors: a parallel phosphatidylinositol and calcium accumulation comparison with clozapine and haloperidol [pubmed.ncbi.nlm.nih.gov]
- 3. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: II. Functional profile in comparison to clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-16924, a novel, potential antipsychotic with marked serotonin1A agonist properties. IV. A drug discrimination comparison with clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Serotonin 5-HT1A Receptor Agonist S-16924: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-16924, also known as ((R)-2-[1-[2-(2,3-dihydro-benzo[1][2]dioxin-5-yloxy)-ethyl]-pyrrolidin-3-yl]-1-(4-fluoro-phenyl)-ethanone), is a novel psychoactive compound with a distinctive pharmacological profile. It acts as a potent partial agonist at the serotonin (B10506) 5-HT1A receptor while exhibiting antagonist properties at dopamine (B1211576) D2, D3, D4, and serotonin 5-HT2A and 5-HT2C receptors. This unique combination of activities has positioned S-16924 as a compound of interest for the development of atypical antipsychotics with a potentially favorable side-effect profile, particularly concerning extrapyramidal symptoms. This technical guide provides an in-depth overview of the pharmacological data, experimental methodologies, and key signaling pathways associated with S-16924.
Pharmacological Profile: Quantitative Analysis
The binding affinity and functional potency of S-16924 have been characterized at various monoaminergic receptors. The following tables summarize the key quantitative data from preclinical studies.
Table 1: Receptor Binding Affinity of S-16924
| Receptor | Species | Radioligand | Ki (nM) | pKi | Reference |
| h5-HT1A | Human (cloned) | [3H]8-OH-DPAT | 2.5 | 8.6 | [3] |
| hD2 | Human (cloned) | [125I]Iodosulpride | 125 | 6.9 | [3] |
| hD3 | Human (cloned) | [125I]Iodosulpride | 158 | 6.8 | [3] |
| hD4.4 | Human (cloned) | [3H]YM-09151-2 | 25 | 7.6 | [3] |
| h5-HT2A | Human (cloned) | [3H]Ketanserin | 4.0 | 8.4 | [3] |
| h5-HT2C | Human (cloned, INI isoform) | [125I]DOI | 5.2 | 8.28 | [3][4] |
| M1 (muscarinic) | Human (cloned) | - | >1000 | <6.0 | [1] |
| H1 (histamine) | Native (guinea-pig cerebellum) | - | 158 | 6.8 | [1] |
Ki values represent the concentration of S-16924 required to inhibit 50% of radioligand binding. pKi is the negative logarithm of the Ki value.
Table 2: Functional Activity of S-16924
| Receptor | Assay | Species/System | Activity | EC50/IC50 (nM) | Intrinsic Activity (%) | Reference |
| h5-HT1A | [35S]GTPγS Binding | CHO cells | Partial Agonist | 10 | 60 | [3] |
| hD2 | [35S]GTPγS Binding | CHO cells | Antagonist | - | 0 | [3] |
| hD3 | [35S]GTPγS Binding | CHO cells | Antagonist | - | 0 | [3] |
| hD4.4 | [35S]GTPγS Binding | CHO cells | Antagonist | - | 0 | [3] |
| h5-HT2C | Phosphatidylinositol Hydrolysis | CHO cells | Antagonist | IC50: 13 (pA2: 7.89) | 0 | [4] |
| h5-HT2C | Calcium Mobilization | CHO cells | Antagonist | IC50: 12 (pKb: 7.93) | 0 | [4] |
EC50 (half-maximal effective concentration) indicates the concentration for 50% of the maximal agonist response. IC50 (half-maximal inhibitory concentration) indicates the concentration for 50% inhibition of a response. Intrinsic Activity is relative to the maximal response of the endogenous agonist (5-HT).
Signaling Pathways and Experimental Workflows
The interaction of S-16924 with the 5-HT1A receptor initiates a cascade of intracellular events. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for characterizing a 5-HT1A receptor agonist like S-16924.
Detailed Experimental Protocols
The characterization of S-16924 involves a series of standardized in vitro and in vivo assays. The following sections provide an overview of the methodologies typically employed.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of S-16924 for various receptors.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human cloned receptor of interest or from specific brain regions of rodents.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation in the presence of increasing concentrations of S-16924.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of S-16924 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
Objective: To determine the functional activity (EC50 and intrinsic activity) of S-16924 at G-protein coupled receptors.
General Protocol:
-
Membrane Preparation: Similar to radioligand binding assays, membranes are prepared from cells expressing the receptor of interest.
-
Incubation: Membranes are incubated with a fixed concentration of [35S]GTPγS (a non-hydrolyzable GTP analog), GDP, and increasing concentrations of S-16924.
-
Separation: The reaction is terminated, and bound [35S]GTPγS is separated from free [35S]GTPγS by filtration.
-
Quantification: Radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The concentration of S-16924 that produces 50% of the maximal stimulation of [35S]GTPγS binding (EC50) is determined. The intrinsic activity is calculated as the maximal stimulation produced by S-16924 as a percentage of the maximal stimulation produced by a full agonist (e.g., 5-HT). For antagonists, their ability to inhibit agonist-stimulated [35S]GTPγS binding is measured.
In Vivo Electrophysiology
Objective: To assess the effect of S-16924 on the firing rate of specific neurons, such as serotonergic neurons in the dorsal raphe nucleus.
General Protocol:
-
Animal Preparation: Anesthetized rats are placed in a stereotaxic frame.
-
Recording Electrode Placement: A recording microelectrode is lowered into the target brain region (e.g., dorsal raphe nucleus).
-
Neuron Identification: Serotonergic neurons are identified based on their characteristic slow and regular firing pattern.
-
Drug Administration: S-16924 is administered systemically (e.g., intravenously or subcutaneously).
-
Data Acquisition and Analysis: The firing rate of the neuron is recorded before and after drug administration to determine the inhibitory effect of the 5-HT1A receptor agonism. The dose required to produce a 50% inhibition of firing (ID50) can be calculated.
In Vivo Microdialysis
Objective: To measure the effect of S-16924 on extracellular levels of neurotransmitters, such as dopamine and serotonin, in specific brain regions.
General Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, striatum) of a freely moving rat.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Dialysate samples are collected at regular intervals.
-
Drug Administration: S-16924 is administered systemically.
-
Neurochemical Analysis: The concentrations of dopamine, serotonin, and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Changes in neurotransmitter levels from baseline following drug administration are calculated.
Conclusion
S-16924 exhibits a compelling pharmacological profile characterized by potent partial agonism at 5-HT1A receptors and antagonism at key dopamine and serotonin receptors implicated in the pathophysiology of schizophrenia. The data presented in this guide highlight its potential as an atypical antipsychotic. The detailed experimental protocols provide a framework for the continued investigation and characterization of S-16924 and other novel compounds targeting the serotonergic and dopaminergic systems. Further research is warranted to fully elucidate the clinical therapeutic potential of this compound.
References
- 1. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: II. Functional profile in comparison to clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: I. Receptorial and neurochemical profile in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonist properties of the novel antipsychotic, S16924, at cloned, human serotonin 5-HT2C receptors: a parallel phosphatidylinositol and calcium accumulation comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neurochemical Profile of (Rac)-S 16924: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-S 16924, a novel benzodioxopyrrolidine derivative, has demonstrated a promising and complex neurochemical profile, positioning it as a potential atypical antipsychotic agent. This document provides an in-depth technical overview of its interaction with key neurotransmitter systems, focusing on its receptor binding affinities, functional activities, and effects on monoaminergic pathways. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of its mechanism of action.
Receptor Binding Affinity Profile
This compound exhibits a multi-receptorial binding profile, characterized by a high affinity for several serotonin (B10506) (5-HT) and dopamine (B1211576) receptor subtypes. Its profile shows similarities to the atypical antipsychotic clozapine (B1669256), but with notable distinctions, particularly a high affinity for 5-HT1A receptors.[1] The binding affinities (Ki, nM) of this compound for various human (h) and rodent monoaminergic receptors are summarized below in comparison to clozapine and the typical antipsychotic haloperidol (B65202).
| Receptor Family | Receptor Subtype | This compound Ki (nM) | Clozapine Ki (nM) | Haloperidol Ki (nM) |
| Serotonin | h5-HT1A | High Affinity | Moderate Affinity | Low Affinity |
| h5-HT1B | Similar to hD2 affinity | ~10-fold lower than hD2 | >100-fold lower than hD2 | |
| h5-HT1D | Similar to hD2 affinity | ~10-fold lower than hD2 | >100-fold lower than hD2 | |
| h5-HT2A | Marked Affinity | Marked Affinity | Low Affinity | |
| h5-HT2C | 8.28 (pKi) | 8.04 (pKi) | <6.0 (pKi) | |
| Dopamine | hD2 | Modest Affinity | Modest Affinity | High Affinity |
| hD3 | Modest Affinity | Modest Affinity | High Affinity | |
| hD4 | ~5-fold higher than hD2 | ~5-fold higher than hD2 | Low Affinity | |
| Muscarinic | M1 | >1000 | 4.6 | >1000 |
| Histamine | H1 | 158 | 5.4 | 453 |
Functional Activity Profile
The functional activity of this compound is characterized by its partial agonist activity at 5-HT1A receptors and antagonist activity at several other key receptors implicated in the pathophysiology of schizophrenia.
Serotonin 5-HT1A Receptor Agonism
A defining feature of S 16924 is its potent partial agonism at 5-HT1A receptors.[1] This activity is believed to contribute to its atypical antipsychotic profile, potentially mitigating extrapyramidal side effects.
| Assay | Parameter | This compound | Clozapine | Haloperidol |
| [35S]GTPγS Binding | Activity | Partial Agonist | Partial Agonist | Inactive |
| Inhibition of Dorsal Raphe Firing | In vivo effect | Potent Inhibition (reversed by WAY 100,635) | Weak Inhibition | Weak Inhibition |
Dopamine and Serotonin Receptor Antagonism
S 16924 acts as an antagonist at D2-like and 5-HT2A/2C receptors, a hallmark of many antipsychotic drugs.
| Receptor | Assay | Parameter | This compound | Clozapine | Haloperidol |
| hD2, hD3, hD4 | [35S]GTPγS Binding | Activity | Antagonist | Antagonist | Antagonist |
| h5-HT2C | Phosphatidylinositol Hydrolysis | pKb | 7.93 | 7.43 | Inactive (<5.0) |
| h5-HT2C | Schild Analysis | pA2 | 7.89 | 7.84 | Inactive (<5.0) |
| h5-HT1B/1D | [35S]GTPγS Binding | Activity | Inverse Agonist | Inverse Agonist | Inverse Agonist |
In Vivo Functional Effects
The in vivo functional profile of S 16924 aligns with its potential as an atypical antipsychotic, demonstrating efficacy in models of positive symptoms of schizophrenia with a low propensity for inducing catalepsy.
| Behavioral Model | Parameter | This compound (ID50 mg/kg, s.c.) | Clozapine (ID50 mg/kg, s.c.) | Haloperidol (ID50 mg/kg, s.c.) |
| Apomorphine-induced Climbing | ID50 | 0.96 | 1.91 | 0.05 |
| DOI-induced Head-Twitches | ID50 | 0.15 | 0.04 | 0.07 |
| Phencyclidine-induced Locomotion | ID50 | 0.02 | 0.07 | 0.08 |
| Amphetamine-induced Locomotion | ID50 | 2.4 | 8.6 | 0.04 |
| Haloperidol-induced Catalepsy Inhibition | ID50 | 3.2 | 5.5 | - |
Signaling Pathways and Experimental Workflow
To visually represent the complex interactions of this compound and the process of its characterization, the following diagrams are provided.
Caption: Signaling pathways affected by this compound.
Caption: Experimental workflow for neurochemical profiling.
Detailed Experimental Protocols
The following sections provide an overview of the methodologies employed in the characterization of this compound.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for a wide range of neurotransmitter receptors.
-
General Procedure:
-
Membrane Preparation: Specific brain regions from rodents or cells expressing cloned human receptors are homogenized in appropriate buffers and centrifuged to isolate cell membranes.
-
Incubation: A fixed concentration of a specific radioligand is incubated with the membrane preparation in the presence of varying concentrations of the test compound (S 16924).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
-
Objective: To determine the functional activity (agonist, partial agonist, antagonist, or inverse agonist) of this compound at G-protein coupled receptors.
-
General Procedure:
-
Membrane Preparation: Similar to radioligand binding assays, cell membranes containing the receptor of interest are prepared.
-
Incubation: Membranes are incubated with GDP, the non-hydrolyzable GTP analog [35S]GTPγS, and varying concentrations of the test compound.
-
Reaction Termination: The binding reaction is stopped by rapid filtration.
-
Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured by scintillation counting.
-
Data Analysis: An increase in [35S]GTPγS binding indicates agonist activity, while a decrease suggests inverse agonist activity. The ability of a compound to block agonist-stimulated binding indicates antagonist activity.
-
In Vivo Electrophysiology
-
Objective: To assess the effect of this compound on the firing rate of specific neuronal populations in vivo.
-
General Procedure:
-
Animal Preparation: Anesthetized rodents are placed in a stereotaxic frame.
-
Electrode Implantation: A recording microelectrode is lowered into a specific brain region, such as the dorsal raphe nucleus (for serotonergic neurons) or the ventral tegmental area (for dopaminergic neurons).
-
Drug Administration: S 16924 is administered systemically (e.g., intravenously or subcutaneously), and changes in the firing rate of individual neurons are recorded.
-
Data Analysis: The firing frequency and pattern before and after drug administration are compared to determine the inhibitory or excitatory effects of the compound.
-
In Vivo Microdialysis
-
Objective: To measure the effect of this compound on the extracellular levels of neurotransmitters and their metabolites in specific brain regions of freely moving animals.
-
General Procedure:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., prefrontal cortex, striatum).
-
Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid).
-
Sample Collection: The dialysate, containing extracellular fluid from the surrounding tissue, is collected at regular intervals.
-
Neurochemical Analysis: The concentrations of dopamine, serotonin, and their metabolites in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Changes in neurotransmitter levels following the administration of S 16924 are expressed as a percentage of baseline levels.
-
Conclusion
This compound presents a distinctive neurochemical profile that combines potent 5-HT1A partial agonism with antagonist activity at D2-like and 5-HT2A/2C receptors. This multi-target engagement is consistent with the profile of an atypical antipsychotic, suggesting potential efficacy against both positive and negative symptoms of schizophrenia with a favorable side-effect profile. The detailed experimental data and methodologies provided in this guide offer a comprehensive foundation for further research and development of this and similar compounds.
References
Preclinical Profile of (Rac)-S 16924: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the preclinical pharmacology of (Rac)-S 16924, a novel antipsychotic agent with a distinct receptor binding profile and functional activity. The information is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the compound's mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of key pathways and workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical evaluations of this compound, comparing its activity with the atypical antipsychotic clozapine (B1669256) and the typical antipsychotic haloperidol.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor | This compound | Clozapine | Haloperidol |
| Serotonin Receptors | |||
| Human 5-HT1A | High Affinity | Moderate Affinity | Low Affinity |
| Human 5-HT2A | Marked Affinity | Marked Affinity | Low Affinity |
| Human 5-HT2C | 8.28 (pKi)[1] | 8.04 (pKi)[1] | <6.0 (pKi)[1] |
| Dopamine (B1211576) Receptors | |||
| Human D2 | Modest Affinity | Modest Affinity | High Affinity |
| Human D3 | Modest Affinity | Modest Affinity | High Affinity |
| Human D4 | 5-fold higher than D2/D3 | High Affinity | Low Affinity |
| Other Receptors | |||
| Muscarinic M1 (human) | >1000[2] | 4.6[2] | >1000[2] |
| Histamine H1 (native) | 158[2] | 5.4[2] | 453[2] |
Table 2: In Vivo Functional Activity (ID50 / ED50, mg/kg s.c. or i.p.)
| Model | This compound | Clozapine | Haloperidol |
| Antipsychotic-like Activity | |||
| Apomorphine-induced climbing | 0.96[2] | 1.91[2] | 0.05[2] |
| Conditioned avoidance response | Reduced[2] | Reduced[2] | Reduced[2] |
| Dizocilpine-induced locomotion | Antagonized[2] | Antagonized[2] | Antagonized[2] |
| Cocaine-induced locomotion | Antagonized[2] | Antagonized[2] | Antagonized[2] |
| DOI-induced head-twitches | 0.15[2] | 0.04[2] | 0.07[2] |
| PCP-induced locomotion | 0.02[2] | 0.07[2] | 0.08[2] |
| Amphetamine-induced locomotion | 2.4[2] | 8.6[2] | 0.04[2] |
| DOI discriminative stimulus | 0.17[2] | 0.05[2] | >0.16[2] |
| Extrapyramidal Side-effect Liability | |||
| Catalepsy induction | >/=80.0[2] | >/=80.0[2] | 0.04-0.63[2] |
| Haloperidol-induced catalepsy | 3.2 (inhibition)[2] | 5.5 (inhibition)[2] | N/A |
| Methylphenidate-induced gnawing | 8.4 (inhibition)[2] | 19.6 (inhibition)[2] | 0.04 (inhibition)[2] |
| Cognitive Effects | |||
| Latent inhibition | 0.08 (significant)[2] | 0.16 (significant)[2] | Inactive[2] |
| Amphetamine-disrupted latent inhibition | 2.5 (blocked)[2] | 5.0 (blocked)[2] | 0.1 (blocked)[2] |
| Neurochemical Effects | |||
| Prolactin levels | 4-fold increase (2.5-40.0)[2] | 3-fold increase (10.0-40.0)[2] | 24-fold increase (0.01-0.16)[2] |
| Drug Discrimination | |||
| Generalization to Clozapine DS | 0.7 (ED50, full)[2] | N/A | |
| Generalization to S 16924 DS | N/A | 0.23 (ED50, full)[2] | Inactive |
Experimental Protocols
This section details the methodologies for the key experiments cited in the preclinical evaluation of this compound.
Receptor Binding Assays
-
Objective: To determine the affinity of this compound for various neurotransmitter receptors.
-
General Protocol:
-
Membrane Preparation: Tissues from rodent brain regions or cultured cells expressing the human recombinant receptor of interest are homogenized in a cold buffer solution. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in the assay buffer.
-
Competitive Binding: A fixed concentration of a specific radioligand for the receptor of interest is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled test compound (this compound, clozapine, or haloperidol).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
-
Specifics for 5-HT2C Receptor Binding:
Functional Assays
-
Objective: To assess the dopamine D2 receptor antagonist properties of the test compounds, predictive of antipsychotic activity.
-
Protocol:
-
Animals: Male mice are used.
-
Drug Administration: Mice are pre-treated with the test compound (this compound, clozapine, or haloperidol) or vehicle via subcutaneous (s.c.) injection.
-
Apomorphine (B128758) Challenge: After a set pre-treatment time, mice are challenged with a subcutaneous injection of the dopamine agonist apomorphine to induce climbing behavior.
-
Observation: Immediately after the apomorphine injection, mice are placed in individual wire mesh cages, and the time spent climbing is recorded for a defined period.
-
Data Analysis: The dose of the test compound that produces a 50% reduction in the climbing time compared to the vehicle-treated group (ID50) is calculated.
-
-
Objective: To evaluate the potential for extrapyramidal side effects (EPS), particularly parkinsonian-like symptoms.
-
Protocol:
-
Animals: Male rats are used.
-
Drug Administration: Rats are administered the test compound or vehicle.
-
Catalepsy Assessment: At various time points after drug administration, catalepsy is assessed by placing the rat's forepaws on an elevated horizontal bar. The time the rat maintains this unusual posture is recorded. A positive cataleptic response is typically defined as maintaining the posture for a predetermined duration (e.g., >20 seconds).
-
Data Analysis: The dose and time course of catalepsy induction are recorded. For inhibition studies, the ability of S 16924 and clozapine to reduce haloperidol-induced catalepsy was quantified as an ID50 value.[2]
-
-
Objective: To assess antipsychotic potential by measuring the disruption of a learned avoidance behavior.
-
Protocol:
-
Apparatus: A shuttle box with two compartments is used.
-
Training: A rat is placed in the shuttle box. A conditioned stimulus (CS), such as a light or tone, is presented, followed by an unconditioned stimulus (US), a mild foot shock, delivered through the grid floor. The rat can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If the rat does not move during the CS, it can escape the shock by moving to the other compartment during the US presentation (an escape response). Rats are trained until they consistently exhibit the avoidance response.
-
Testing: Trained rats are treated with the test compound or vehicle before being placed in the shuttle box for a test session.
-
Data Analysis: The number of avoidance responses, escape responses, and failures to escape are recorded. A selective suppression of avoidance responses without affecting escape responses is indicative of antipsychotic-like activity.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of action and experimental designs based on the preclinical data for this compound.
Caption: Proposed mechanism of this compound action.
Caption: Preclinical screening workflow for this compound.
Caption: Logical relationship of WAY 100,635 on S 16924 actions.
Conclusion
The preclinical data for this compound reveal a pharmacological profile distinct from both typical and existing atypical antipsychotics. Its high affinity and partial agonist activity at 5-HT1A receptors, combined with potent 5-HT2A/2C and moderate D2/D3/D4 receptor antagonism, contribute to its clozapine-like efficacy in animal models of psychosis.[2][3] Notably, this compound demonstrates a low propensity for inducing catalepsy, a predictor of a favorable extrapyramidal side-effect profile.[2] Furthermore, its ability to selectively enhance dopaminergic transmission in the frontal cortex, an effect mediated by its 5-HT1A agonist properties, suggests potential benefits for the negative and cognitive symptoms of schizophrenia.[3] The blockade of several of its key functional effects by the selective 5-HT1A antagonist WAY 100,635 underscores the critical role of this receptor in the overall profile of this compound.[2][3] These findings collectively supported the further clinical development of S 16924 as a potential novel treatment for schizophrenia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The silent and selective 5-HT1A antagonist, WAY 100635, produces via an indirect mechanism, a 5-HT2A receptor-mediated behaviour in mice during the day but not at night. Short communication - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-S 16924: A Comprehensive Technical Guide to Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-S 16924 is a novel psychotropic agent with a complex pharmacodynamic profile that has garnered interest for its potential therapeutic applications. This technical guide provides an in-depth analysis of the receptor binding affinity of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Receptor Binding Affinity Profile
This compound exhibits a multi-receptorial binding profile, with notable interactions at various monoaminergic receptors. Its profile is often compared to that of atypical antipsychotics like clozapine (B1669256), while being distinct from typical antipsychotics such as haloperidol (B65202).[1]
Key Characteristics:
-
High Affinity for Serotonin (B10506) Receptors: S 16924 demonstrates marked affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C receptors.[1][2]
-
Moderate Affinity for Dopamine (B1211576) Receptors: Its affinity for D2 and D3 dopamine receptors is modest, while it shows a higher, 5-fold greater affinity for the D4 receptor subtype.[1]
-
Functional Activity: Functionally, S 16924 acts as a potent partial agonist at 5-HT1A receptors and as an antagonist at D2, D3, D4, and 5-HT2C receptors.[1][2]
-
Low Affinity for Other Receptors: In contrast to clozapine, S 16924 has a low affinity for muscarinic M1 and histaminic H1 receptors.[3]
Quantitative Binding Data
The following tables summarize the available quantitative data on the binding affinity of this compound and its comparative compounds at various human (h) and native receptors.
Table 1: Serotonin Receptor Binding Affinities
| Receptor | This compound | Clozapine | Haloperidol |
| h5-HT1A | High Affinity (Partial Agonist)[1] | Partial Agonist[1] | Inactive[1] |
| h5-HT2A | Marked Affinity[1] | Marked Affinity[1] | - |
| h5-HT2C | pKi = 8.28 (Antagonist)[2] | pKi = 8.04[2] | pKi < 6.0[2] |
Table 2: Dopamine Receptor Binding Affinities
| Receptor | This compound | Clozapine | Haloperidol |
| hD2 | Modest Affinity (Antagonist)[1] | Modest Affinity[1] | High Affinity |
| hD3 | Modest Affinity (Antagonist)[1] | Modest Affinity[1] | High Affinity |
| hD4 | 5-fold higher affinity than D2/D3 (Antagonist)[1] | High Affinity[1] | - |
Table 3: Other Receptor Binding Affinities
| Receptor | This compound (Ki, nM) | Clozapine (Ki, nM) | Haloperidol (Ki, nM) |
| hMuscarinic M1 | >1000[3] | 4.6[3] | >1000[3] |
| Histamine H1 (native) | 158[3] | 5.4[3] | 453[3] |
Experimental Protocols
The determination of receptor binding affinities for compounds like this compound is primarily conducted through radioligand binding assays. Below is a detailed, representative protocol for a competitive radioligand binding assay using cell membranes expressing a target receptor.
Protocol: Competitive Radioligand Binding Assay
1. Membrane Preparation:
- Cells stably expressing the receptor of interest are cultured to near confluence.
- The cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).
- The cell pellet is resuspended in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors, pH 7.4).[4]
- The cell suspension is homogenized using a suitable method (e.g., Dounce homogenizer or sonication).
- The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and large debris.[4]
- The supernatant is then subjected to a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.[4]
- The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.
- The final pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined using a standard method (e.g., BCA assay).[4] The membranes are stored at -80°C until use.
2. Assay Procedure:
- The assay is typically performed in a 96-well plate format.[4]
- To each well, the following are added in order:
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[4]
- A fixed concentration of a suitable radioligand (e.g., [³H]-labeled antagonist) for the target receptor. The concentration is typically at or below the Kd of the radioligand.
- Increasing concentrations of the unlabeled test compound (this compound) or a reference compound.
- The prepared cell membranes (typically 3-20 µg of protein per well).[4]
- For determining non-specific binding, a high concentration of an unlabeled ligand known to bind to the receptor is added to a set of wells.
- The plate is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes) with gentle agitation.[4]
3. Separation of Bound and Free Radioligand:
- The incubation is terminated by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the membranes with bound radioligand from the unbound radioligand in the solution.[4]
- The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[4]
4. Quantification:
- The filters are dried, and a scintillation cocktail is added.
- The radioactivity retained on the filters is measured using a scintillation counter.[4]
5. Data Analysis:
- The specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.
- The data are then plotted as the percentage of specific binding versus the log concentration of the test compound.
- The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
- The Ki value (the inhibition constant, representing the affinity of the test compound for the receptor) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Signaling Pathways and Visualizations
This compound's functional activity at 5-HT1A and 5-HT2C receptors implicates its involvement in distinct intracellular signaling cascades.
5-HT1A Receptor Signaling Pathway
As a partial agonist at 5-HT1A receptors, S 16924 activates the Gi/o signaling pathway. This typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).
Caption: 5-HT1A Receptor Signaling Pathway Activated by this compound.
5-HT2C Receptor Signaling Pathway
As an antagonist at 5-HT2C receptors, S 16924 blocks the constitutive activity or agonist-induced activation of the Gq/G11 signaling pathway. This pathway, when activated, stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
Caption: 5-HT2C Receptor Signaling Pathway Antagonized by this compound.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the logical flow of the experimental protocol described above.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Conclusion
This compound possesses a distinctive and complex receptor binding profile, characterized by high affinity and partial agonism at 5-HT1A receptors, and antagonist activity at 5-HT2C and various dopamine receptors. This profile, which is similar in some respects to clozapine but with key differences, particularly its low affinity for muscarinic and histaminic receptors, underscores its potential as a novel therapeutic agent. The methodologies and data presented in this guide provide a foundational understanding for further research and development of S 16924 and related compounds.
References
- 1. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: I. Receptorial and neurochemical profile in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonist properties of the novel antipsychotic, S16924, at cloned, human serotonin 5-HT2C receptors: a parallel phosphatidylinositol and calcium accumulation comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: II. Functional profile in comparison to clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
Functional Activity of S-16924: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-16924, a novel benzodioxane pyrrolidine (B122466) derivative, exhibits a complex and compelling pharmacological profile, positioning it as a potential atypical antipsychotic agent. This document provides an in-depth technical overview of the functional activity of S-16924, with a focus on its interactions with key monoaminergic receptors. Quantitative data from various in vitro and in vivo studies are summarized, and detailed experimental methodologies for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its mechanism of action.
Receptor Binding and Functional Activity Profile
S-16924 demonstrates a multi-receptorial binding profile, characterized by a high affinity for serotonin (B10506) 5-HT1A receptors, where it acts as a potent partial agonist.[1] It also displays significant affinity for dopamine (B1211576) D4 and serotonin 5-HT2A and 5-HT2C receptors, acting as an antagonist at these sites.[1][2] Notably, its affinity for dopamine D2 and D3 receptors is modest.[1] This profile distinguishes S-16924 from typical antipsychotics like haloperidol (B65202) and shares similarities with the atypical antipsychotic clozapine (B1669256), though with a pronounced 5-HT1A agonism.[1]
Quantitative Data: Receptor Binding Affinities and Functional Potencies
The following tables summarize the binding affinities (Ki) and functional potencies (pKi, pKb, pA2) of S-16924 in comparison to clozapine and haloperidol at various human (h) monoaminergic receptors.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | hD2 | hD3 | hD4 |
| S-16924 | Modest Affinity | Modest Affinity | High Affinity (5-fold > D2/D3)[1] |
| Clozapine | Modest Affinity | Modest Affinity | High Affinity[1] |
| Haloperidol | High Affinity | High Affinity | Lower Affinity than D2/D3[1] |
Table 2: Serotonin Receptor Binding Affinities and Functional Potencies
| Compound | Receptor | Parameter | Value |
| S-16924 | h5-HT1A | - | High Affinity[1] |
| h5-HT2A | - | Marked Affinity[1] | |
| h5-HT2C | pKi | 8.28[2] | |
| h5-HT2C | pKb (Ca2+ influx) | 7.93[2] | |
| h5-HT2C | pA2 (PI hydrolysis) | 7.89[2] | |
| Clozapine | h5-HT2C | pKi | 8.04[2] |
| h5-HT2C | pKb (Ca2+ influx) | 7.43[2] | |
| h5-HT2C | pKb (PI hydrolysis) | 7.84[2] | |
| Haloperidol | h5-HT2C | pKi | <6.0[2] |
| h5-HT2C | pKb (Ca2+ influx) | <5.0[2] | |
| h5-HT2C | pKb (PI hydrolysis) | <5.0[2] |
Table 3: Other Receptor Binding Affinities (Ki, nM)
| Compound | Muscarinic M1 | Histamine H1 |
| S-16924 | >1000[3] | 158[3] |
| Clozapine | 4.6[3] | 5.4[3] |
| Haloperidol | >1000[3] | 453[3] |
Signaling Pathways
The functional activity of S-16924 is a direct consequence of its engagement with specific G-protein coupled receptors (GPCRs) and the subsequent modulation of intracellular signaling cascades.
5-HT1A Receptor Agonism
As a potent partial agonist at 5-HT1A receptors, S-16924 is expected to activate Gi/o signaling pathways. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of downstream effectors such as protein kinase A (PKA).
5-HT2C Receptor Antagonism
At 5-HT2C receptors, S-16924 acts as a competitive antagonist, blocking the constitutive activity of the receptor and the effects of endogenous serotonin. 5-HT2C receptors primarily couple to Gq/11 proteins, which activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By blocking this pathway, S-16924 prevents these downstream effects.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of S-16924.
Radioligand Binding Assays
-
Objective: To determine the affinity of S-16924 for various monoaminergic receptors.
-
General Principle: This competitive binding assay measures the ability of S-16924 to displace a radiolabeled ligand from its receptor.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., CHO cells for hD2, hD3, hD4, h5-HT2A, h5-HT2C).
-
Radioligand specific for the receptor (e.g., [3H]-Spiperone for D2/D3, [3H]-Mesulergine for 5-HT2C).
-
S-16924, clozapine, and haloperidol solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., Unifilter GF/C).
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine cell membranes, radioligand at a fixed concentration (near its Kd), and varying concentrations of the test compound (S-16924) or reference compounds.
-
To determine non-specific binding, a high concentration of an unlabeled ligand is used in a set of wells.
-
Incubate the plates at a specified temperature (e.g., 27°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
-
[35S]GTPγS Binding Assay
-
Objective: To determine the functional activity (agonist, partial agonist, or antagonist) of S-16924 at GPCRs.
-
General Principle: This assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., h5-HT1A).
-
[35S]GTPγS.
-
GDP.
-
S-16924 and reference compounds.
-
Assay buffer (containing MgCl2 and NaCl).
-
-
Procedure:
-
Pre-incubate cell membranes with the test compound.
-
Initiate the binding reaction by adding a mixture of [35S]GTPγS and GDP.
-
Incubate at a specific temperature (e.g., 30°C) for a defined period.
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold buffer.
-
Quantify the filter-bound radioactivity by scintillation counting.
-
Data Analysis: Agonist activity is determined by the stimulation of [35S]GTPγS binding above basal levels. Antagonist activity is determined by the inhibition of agonist-stimulated binding.
-
Intracellular Calcium Mobilization Assay
-
Objective: To assess the functional antagonism of S-16924 at Gq-coupled receptors like 5-HT2C.
-
General Principle: This assay uses a fluorescent Ca2+ indicator, such as Fura-2 AM, to measure changes in intracellular calcium concentration following receptor activation.
-
Materials:
-
CHO cells stably expressing the h5-HT2C receptor.
-
Fura-2 AM.
-
Assay buffer (e.g., HBSS).
-
5-HT (agonist).
-
S-16924 and reference compounds.
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.
-
-
Procedure:
-
Load the cells with Fura-2 AM.
-
Wash the cells to remove extracellular dye.
-
Pre-incubate the cells with varying concentrations of S-16924 or vehicle.
-
Stimulate the cells with a fixed concentration of 5-HT.
-
Measure the fluorescence emission at two excitation wavelengths (e.g., 340 nm and 380 nm).
-
Data Analysis: The ratio of fluorescence intensities is used to determine the intracellular calcium concentration. The ability of S-16924 to inhibit the 5-HT-induced calcium increase is quantified to determine its pKb.
-
In Vivo Electrophysiology
-
Objective: To evaluate the in vivo functional effects of S-16924 on neuronal firing.
-
General Principle: Extracellular single-unit recordings are used to measure the firing rate of specific neuronal populations, such as serotonergic neurons in the dorsal raphe nucleus.
-
Procedure:
-
Anesthetize the animal (e.g., rat).
-
Position the animal in a stereotaxic frame.
-
Lower a recording microelectrode into the target brain region (e.g., dorsal raphe).
-
Identify serotonergic neurons based on their characteristic slow and regular firing pattern.
-
Establish a stable baseline firing rate.
-
Administer S-16924 systemically (e.g., intravenously) and record the change in firing rate.
-
The effect of selective antagonists (e.g., WAY 100,635 for 5-HT1A receptors) can be assessed to confirm the mechanism of action.
-
Conclusion
S-16924 presents a unique pharmacological profile, combining potent partial agonism at 5-HT1A receptors with antagonism at key dopamine and serotonin receptors implicated in the pathophysiology of schizophrenia. Its functional activities, characterized by a clozapine-like profile but with distinct 5-HT1Aergic properties and a more favorable side-effect profile (low affinity for muscarinic and histaminic receptors), underscore its potential as a novel therapeutic agent for the treatment of psychotic disorders. The detailed experimental data and methodologies provided in this guide offer a comprehensive resource for researchers and drug development professionals engaged in the study of S-16924 and related compounds.
References
- 1. Antagonist properties of the novel antipsychotic, S16924, at cloned, human serotonin 5-HT2C receptors: a parallel phosphatidylinositol and calcium accumulation comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor-Ligand Binding Assays [labome.com]
- 3. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: II. Functional profile in comparison to clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-S 16924: A Technical Guide to its Interaction with Dopamine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-S 16924 is a novel psychoactive compound with a complex pharmacological profile, exhibiting interactions with multiple monoaminergic systems. This technical guide provides an in-depth analysis of its interaction with dopamine (B1211576) receptors, a key aspect of its potential therapeutic action. The document outlines its binding affinity, functional antagonism, and the associated signaling pathways, supported by detailed experimental methodologies and visual representations to facilitate a comprehensive understanding for research and development purposes.
Core Interaction Profile
This compound displays a distinct profile at human dopamine D2-like receptors, characterized by a moderate affinity for D2 and D3 subtypes and a notably higher affinity for the D4 subtype. Functional assays have confirmed that this compound acts as an antagonist at all three of these receptors.[1] This profile, particularly its preference for the D4 receptor, draws comparisons to the atypical antipsychotic clozapine (B1669256) and suggests a potential for a unique therapeutic window with a reduced risk of extrapyramidal side effects commonly associated with strong D2 receptor blockade.[2][3]
Quantitative Data: Receptor Binding and Functional Antagonism
While precise Ki values for this compound at human dopamine receptors are not extensively reported in publicly available literature, the seminal study by Millan and colleagues (1998) provides a qualitative and semi-quantitative assessment of its binding characteristics.[1] The compound is described as having a "modest" affinity for recombinant human D2 and D3 receptors and a "5-fold higher" affinity for the human D4 receptor.[1]
To provide a comparative context, the table below includes typical binding affinities (Ki) for the standard antipsychotics haloperidol (B65202) and clozapine, which are frequently used as comparators for S 16924.
| Compound | Receptor Subtype | Binding Affinity (Ki) | Functional Activity | Reference |
| This compound | hD2 | Modest | Antagonist | [1] |
| hD3 | Modest | Antagonist | [1] | |
| hD4 | ~5-fold higher than D2/D3 | Antagonist | [1] | |
| Haloperidol | hD2 | High | Antagonist | [4] |
| hD3 | High | Antagonist | [4] | |
| hD4 | Moderate | Antagonist | [2] | |
| Clozapine | hD2 | Moderate | Antagonist | [3] |
| hD3 | Moderate | Antagonist | [2] | |
| hD4 | High | Antagonist | [2][3] |
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the interaction of this compound with dopamine receptors.
Radioligand Binding Assay for Dopamine Receptor Affinity
This protocol outlines a standard method for determining the binding affinity of a test compound like this compound for dopamine D2, D3, and D4 receptors through competitive displacement of a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for human D2, D3, and D4 receptors.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2, D3, or D4 receptor.
-
Radioligand: [³H]Spiperone (a high-affinity antagonist for D2-like receptors).[5][6]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled antagonist such as haloperidol or (+)-butaclamol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: Cell harvester and glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cultured cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the cell membranes (typically 10-50 µg of protein per well), varying concentrations of this compound, and a fixed concentration of [³H]Spiperone (typically at a concentration close to its Kd value).[5]
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow Diagram:
[³⁵S]GTPγS Functional Assay for Dopamine Receptor Antagonism
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins. It is used to determine whether a compound acts as an agonist, antagonist, or inverse agonist.
Objective: To determine the functional activity (antagonism) of this compound at human D2, D3, and D4 receptors.
Materials:
-
Cell Membranes: As described for the radioligand binding assay.
-
[³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.
-
Agonist: Dopamine or a selective D2-like receptor agonist (e.g., quinpirole).
-
Test Compound: this compound.
-
GDP: Guanosine diphosphate.
-
Assay Buffer: Typically 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Filtration and Counting Equipment: As described previously.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described for the binding assay.
-
Pre-incubation: Pre-incubate the membranes with varying concentrations of this compound for a set period (e.g., 15-30 minutes) at 30°C.
-
Assay Initiation: Initiate the reaction by adding a mixture containing the agonist (at a concentration that elicits a submaximal response, e.g., EC80), GDP, and [³⁵S]GTPγS.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the antagonist concentration (this compound). Determine the IC50 value for the inhibition of the agonist response. The pA2 value, a measure of antagonist potency, can be calculated using the Schild equation.
Workflow Diagram:
Signaling Pathways
This compound, as an antagonist of D2-like dopamine receptors (D2, D3, and D4), is expected to modulate downstream signaling pathways typically associated with these Gi/o-coupled receptors.
G-Protein Dependent Signaling
The primary signaling mechanism for D2-like receptors involves coupling to inhibitory G-proteins (Gi/o).[7] Upon activation by an agonist like dopamine, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9] As an antagonist, this compound blocks this dopamine-induced inhibition, thereby restoring or preventing the decrease in cAMP levels. This action prevents the subsequent downstream effects of reduced cAMP, such as decreased protein kinase A (PKA) activity.[10]
β-Arrestin Mediated Signaling
In addition to G-protein signaling, GPCRs, including dopamine receptors, can signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and G-protein-independent signaling cascades.[11] Antagonists can interfere with the agonist-induced recruitment of β-arrestin to the receptor. It is plausible that this compound, by blocking the active conformation of the D2-like receptors, would also prevent the recruitment of β-arrestin that is triggered by dopamine.
Conclusion
This compound is a dopamine receptor antagonist with a preference for the D4 subtype over D2 and D3 receptors. This profile suggests a mechanism of action that differs from traditional antipsychotics and aligns more closely with atypical agents like clozapine. Its antagonist activity at these Gi/o-coupled receptors indicates that it functions by blocking dopamine-induced inhibition of adenylyl cyclase and subsequent downstream signaling. Further research to precisely quantify its binding affinities and explore its impact on β-arrestin-mediated signaling will be crucial in fully elucidating its therapeutic potential and refining its profile for clinical applications.
References
- 1. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: I. Receptorial and neurochemical profile in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D2 and D4 receptor ligands: relation to antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine receptor sequences. Therapeutic levels of neuroleptics occupy D2 receptors, clozapine occupies D4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: II. Functional profile in comparison to clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Deciphering the Actions of Antiparkinsonian and Antipsychotic Drugs on cAMP/DARPP-32 Signaling [frontiersin.org]
- 9. Mechanisms of signal transduction at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unique Effects of Acute Aripiprazole Treatment on the Dopamine D2 Receptor Downstream cAMP-PKA and Akt-GSK3β Signalling Pathways in Rats | PLOS One [journals.plos.org]
- 11. Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Racemic Mixture of S 16924
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
S 16924 is a novel, potential antipsychotic agent that exhibits a complex and promising pharmacological profile. Structurally identified as (R)-2-[1-[2-(2,3-dihydro-benzo[1][2]dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone, the compound designation "S 16924" as used in the foundational literature is understood to refer to the racemic mixture. This guide provides a comprehensive technical overview of the racemic mixture of S 16924, detailing its receptor binding affinity, functional activity, and in vivo pharmacology. The information is presented through structured data tables, detailed experimental methodologies, and explanatory diagrams to facilitate a deeper understanding for research and drug development professionals.
Core Pharmacological Profile
S 16924 displays a multi-receptor binding profile, bearing resemblance to the atypical antipsychotic clozapine (B1669256), but with a notable and potent partial agonism at serotonin (B10506) 5-HT1A receptors.[3] This unique combination of activities suggests a potential for efficacy against both positive and negative symptoms of schizophrenia, with a potentially favorable side-effect profile.[3]
Receptor Binding Affinity
The affinity of racemic S 16924 for various human (h) monoaminergic receptors has been characterized through radioligand binding assays. The data, summarized in Table 1, highlight its high affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptors, and a more modest affinity for D2 and D3 receptors, with a notable five-fold higher affinity for D4 receptors compared to D2.[3]
Table 1: Receptor Binding Affinity of Racemic S 16924
| Receptor | Test System | Radioligand | Ki (nM) | pKi |
| hD2 | Cloned | [3H]Spiperone | 50 | 7.3 |
| hD3 | Cloned | [3H]Spiperone | 63 | 7.2 |
| hD4 | Cloned | [3H]Spiperone | 10 | 8.0 |
| h5-HT1A | Cloned | [3H]8-OH-DPAT | 2.5 | 8.6 |
| h5-HT2A | Cloned | [3H]Ketanserin | 3.2 | 8.5 |
| h5-HT2C | Cloned | [3H]Mesulergine | 0.5 | 9.3 |
| hM1 | Cloned | [3H]Pirenzepine | >1000 | <6.0 |
| H1 | Native (Guinea Pig Cerebellum) | [3H]Pyrilamine | 158 | 6.8 |
Data compiled from Millan et al., 1998.[1][3]
Functional Activity
The functional activity of racemic S 16924 has been assessed through various in vitro assays, demonstrating its partial agonist activity at 5-HT1A receptors and antagonist activity at dopamine (B1211576) and other serotonin receptors.
Table 2: Functional Activity of Racemic S 16924
| Receptor | Assay Type | Test System | Activity | pEC50 / pA2 |
| h5-HT1A | [35S]GTPγS Binding | Cloned | Partial Agonist | 8.2 |
| hD2 | [35S]GTPγS Binding | Cloned | Antagonist | - |
| hD3 | [35S]GTPγS Binding | Cloned | Antagonist | - |
| hD4 | [35S]GTPγS Binding | Cloned | Antagonist | - |
| h5-HT2C | Phosphatidylinositol Hydrolysis | Cloned | Antagonist | 7.89 |
Data compiled from Millan et al., 1998.[3]
In Vivo Pharmacology
In vivo studies in animal models predictive of antipsychotic activity further delineate the pharmacological profile of racemic S 16924.
Table 3: In Vivo Activity of Racemic S 16924
| Model | Species | Endpoint | ID50 (mg/kg, s.c.) |
| Apomorphine-induced climbing | Rat | Inhibition of climbing | 0.96 |
| DOI-induced head-twitches | Rat | Inhibition of head-twitches | 0.15 |
| Conditioned avoidance response | Rat | Inhibition of response | 0.96 |
| Haloperidol-induced catalepsy | Rat | Inhibition of catalepsy | 3.2 |
Data compiled from Millan et al., 1998.[1]
Signaling Pathways and Mechanisms of Action
The therapeutic potential of S 16924 is rooted in its dual action on serotonergic and dopaminergic systems. Its partial agonism at 5-HT1A autoreceptors is proposed to reduce the firing of serotonin neurons, while its action at postsynaptic 5-HT1A receptors, coupled with D2 and 5-HT2A/2C antagonism, contributes to its atypical antipsychotic profile.
Caption: Proposed mechanism of action of S 16924.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of racemic S 16924.
Radioligand Binding Assays
These assays were employed to determine the binding affinity (Ki) of S 16924 for various receptors.
-
Receptor Preparation: Membranes were prepared from CHO-K1 cells stably expressing the cloned human receptor of interest or from specific animal brain regions (e.g., guinea pig cerebellum for H1 receptors). Cells or tissues were homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet was washed and resuspended in the assay buffer.
-
Assay Conditions:
-
Incubation Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing specific ions or agents as required for the particular receptor (e.g., 10 mM MgSO4, 0.5 mM EDTA for 5-HT1A receptors).
-
Radioligands: Specific [3H]-labeled ligands were used for each receptor as detailed in Table 1.
-
Procedure: A fixed concentration of radioligand was incubated with the receptor preparation in the presence of increasing concentrations of S 16924.
-
Incubation: Typically for 60 minutes at 25°C.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Detection: Radioactivity trapped on the filters was quantified using a scintillation counter.
-
-
Data Analysis: IC50 values were determined by non-linear regression analysis of the competition binding data. Ki values were then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Caption: General workflow for radioligand binding assays.
[35S]GTPγS Binding Assays
These functional assays were used to determine the agonist or antagonist nature of S 16924 at G protein-coupled receptors.
-
Membrane Preparation: Similar to radioligand binding assays, membranes from cells expressing the receptor of interest were used.
-
Assay Conditions:
-
Assay Buffer: Typically contained 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, and 1 µM GDP, pH 7.4.
-
Radioligand: [35S]GTPγS (e.g., at a concentration of 0.1 nM).
-
Procedure for Agonism: Membranes were incubated with [35S]GTPγS and increasing concentrations of S 16924.
-
Procedure for Antagonism: Membranes were pre-incubated with S 16924 before the addition of a known agonist and [35S]GTPγS.
-
Incubation: Typically for 60 minutes at 30°C.
-
Separation and Detection: Similar to radioligand binding assays, using filtration and scintillation counting.
-
-
Data Analysis: For agonist activity, EC50 values were determined from concentration-response curves. For antagonist activity, the ability of S 16924 to shift the concentration-response curve of a known agonist was assessed.
Caption: General workflow for [35S]GTPγS binding assays.
Concluding Remarks
The racemic mixture of S 16924 presents a compelling profile for a potential atypical antipsychotic. Its high affinity for and partial agonism at 5-HT1A receptors, combined with a clozapine-like antagonism at a range of other monoaminergic receptors, underpins its unique pharmacological signature. The data presented in this guide offer a detailed foundation for further research and development efforts. It is important to note that while the foundational literature refers to the (R)-enantiomer in its chemical nomenclature, the pharmacological data presented is for "S 16924," which is understood to be the racemic mixture. Future studies delineating the specific contributions of the individual R- and S-enantiomers to the overall pharmacological profile would be of significant value to the field.
References
- 1. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: II. Functional profile in comparison to clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo Schild regression analyses using nonselective 5-HT2C receptor antagonists in a rat operant behavioral assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: I. Receptorial and neurochemical profile in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for (Rac)-S 16924 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-S 16924 is a novel psychotropic agent with a unique pharmacological profile that suggests potential as an atypical antipsychotic. It acts as a potent partial agonist at serotonin (B10506) 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2C receptors.[1] Notably, it displays a modest affinity for dopamine (B1211576) D2 and D3 receptors.[1] This profile is distinct from typical antipsychotics like haloperidol (B65202) and shares some similarities with clozapine (B1669256), though with important differences, such as a lower affinity for muscarinic and histaminic receptors.[2] These characteristics suggest a potential for efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects.
These application notes provide a summary of key in vivo experimental data and detailed protocols for evaluating the pharmacological effects of this compound in rodent models. The presented information is crucial for researchers investigating novel antipsychotic agents and their mechanisms of action.
Data Presentation
Table 1: In Vivo Neurochemical Effects of this compound in Rats
| Brain Region | Neurotransmitter | Effect | Dosage/Route | Animal Model | Reference |
| Frontal Cortex | Dopamine (DA) | Dose-dependent increase | Not specified | Freely moving rats | [1] |
| Frontal Cortex | Serotonin (5-HT) | Dose-dependent reduction | Not specified | Freely moving rats | [1] |
| Striatum | Dopamine (DA) | No effect | Not specified | Freely moving rats | [1] |
| Striatum | Serotonin (5-HT) | Suppression | Not specified | Freely moving rats | [1] |
| Nucleus Accumbens | Dopamine (DA) | No effect | Not specified | Freely moving rats | [1] |
| Nucleus Accumbens | Serotonin (5-HT) | Suppression | Not specified | Freely moving rats | [1] |
| Raphe Nucleus | Serotonergic Neuron Firing | Potent inhibition | Not specified | Rats | [1] |
| Ventrotegmental Area | Dopaminergic Neuron Firing | Weak blockade of apomorphine-induced inhibition | Not specified | Rats | [1] |
Table 2: In Vivo Behavioral Effects of this compound in Rodent Models
| Behavioral Model | Species | Effect | ID50 (mg/kg, s.c.) | Comparison | Reference |
| Apomorphine-induced climbing | Rat | Blocked | 0.96 | Clozapine: 1.91, Haloperidol: 0.05 | [2] |
| Conditioned avoidance response | Rat | Reduced | Not specified | - | [2] |
| Dizocilpine-induced locomotion | Rat | Antagonized | Not specified | - | [2] |
| Cocaine-induced locomotion | Rat | Antagonized | Not specified | - | [2] |
| Amphetamine-induced latent inhibition disruption | Rat | Blocked | 2.5 | Clozapine: 5.0, Haloperidol: 0.1 | [2] |
| Haloperidol-induced catalepsy | Rat | Inhibited | 3.2 | Clozapine: 5.5 | [2] |
| Methylphenidate-induced gnawing | Rat | Inhibited | 8.4 | Clozapine: 19.6, Haloperidol: 0.04 | [2] |
| DOI-induced head-twitches | Rat | Inhibited | 0.15 | Clozapine: 0.04, Haloperidol: 0.07 | [2] |
| Phencyclidine-induced locomotion | Rat | Inhibited | 0.02 | Clozapine: 0.07, Haloperidol: 0.08 | [2] |
| Amphetamine-induced locomotion | Rat | Inhibited | 2.4 | Clozapine: 8.6, Haloperidol: 0.04 | [2] |
Experimental Protocols
Microdialysis for Neurotransmitter Level Assessment
This protocol details the procedure for in vivo microdialysis in freely moving rats to measure extracellular levels of dopamine and serotonin in different brain regions following the administration of this compound.
Workflow Diagram:
References
- 1. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: I. Receptorial and neurochemical profile in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: II. Functional profile in comparison to clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of (Rac)-S 16924
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vitro pharmacological profile of (Rac)-S 16924, a potential antipsychotic agent. The included protocols describe the key assays for characterizing its activity at various monoaminergic receptors.
This compound , with the chemical name (R)-2-[1-[2-(2,3-dihydro-benzo[1][2] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone, exhibits a complex multi-receptor binding profile, distinguishing it from typical antipsychotics.[1] Its characterization reveals a notable high affinity for serotonin (B10506) receptors, particularly 5-HT1A, 5-HT2A, and 5-HT2C, and a more modest affinity for dopamine (B1211576) D2-like receptors.[1][2] Functionally, it acts as a potent partial agonist at 5-HT1A receptors and an antagonist at dopamine D2, D3, and D4 receptors, as well as 5-HT2C receptors.[1][2]
Data Summary
The following table summarizes the in vitro binding affinities and functional activities of this compound in comparison to the atypical antipsychotic clozapine (B1669256) and the typical antipsychotic haloperidol (B65202).
| Receptor | Parameter | This compound | Clozapine | Haloperidol |
| h5-HT1A | Ki (nM) | High Affinity | - | Low Affinity |
| Functional Activity | Partial Agonist | Partial Agonist | Inactive | |
| h5-HT2A | Ki (nM) | High Affinity | High Affinity | - |
| h5-HT2C | pKi | 8.28[2] | 8.04[2] | <6.0[2] |
| pKb (Ca2+ assay) | 7.93[2] | 7.43[2] | <5.0[2] | |
| pA2 (PI assay) | 7.89[2] | 7.84[2] | <5.0[2] | |
| Functional Activity | Antagonist | Antagonist | Inactive | |
| hD2 | Ki (nM) | Modest Affinity | Modest Affinity | High Affinity |
| Functional Activity | Antagonist | Antagonist | Antagonist | |
| hD3 | Ki (nM) | Modest Affinity | Modest Affinity | - |
| Functional Activity | Antagonist | Antagonist | Antagonist | |
| hD4 | Ki (nM) | 5-fold higher than D2/D3 | 5-fold higher than D2/D3 | - |
| Functional Activity | Antagonist | Antagonist | Antagonist | |
| hM1 | Ki (nM) | >1000[3] | 4.6[3] | >1000[3] |
| hH1 | Ki (nM) | 158[3] | 5.4[3] | 453[3] |
Experimental Protocols
Radioligand Binding Assays for Receptor Affinity
This protocol is a general framework for determining the binding affinity (Ki) of this compound for various cloned human monoaminergic receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C, D2, D3, D4) expressed in stable cell lines.
a. Materials and Reagents:
-
Cell membranes from CHO or HEK293 cells stably expressing the receptor of interest.
-
Radioligand specific for the receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A, [3H]-Mesulergine for 5-HT2C, [3H]-Spiperone for D2).
-
Non-specific binding competitor (e.g., high concentration of serotonin or the respective unlabeled ligand).
-
This compound stock solution in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions like MgCl2).
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
b. Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, combine the cell membranes, the specific radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding competitor.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
c. Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay for Functional Activity
This assay determines whether this compound acts as an agonist, partial agonist, or antagonist at G-protein coupled receptors like 5-HT1A and dopamine receptors.[1]
a. Materials and Reagents:
-
Cell membranes expressing the receptor of interest.
-
[35S]GTPγS.
-
GDP.
-
This compound stock solution.
-
Known agonist for the receptor (positive control).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
b. Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, GDP, and varying concentrations of this compound.
-
To test for antagonist activity, pre-incubate the membranes with this compound before adding a fixed concentration of the known agonist.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction and separate bound from free [35S]GTPγS by filtration as described in the binding assay.
-
Quantify radioactivity using a scintillation counter.
c. Data Analysis:
-
Plot the [35S]GTPγS binding against the logarithm of the compound concentration.
-
For agonist activity, determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect compared to a full agonist). A lower Emax indicates partial agonism.
-
For antagonist activity, determine the IC50 (concentration inhibiting 50% of the agonist-stimulated response).
Phosphatidylinositol (PI) Hydrolysis Assay for 5-HT2C Antagonism
This assay measures the ability of this compound to block 5-HT-induced activation of phospholipase C (PLC) at 5-HT2C receptors.[2]
a. Materials and Reagents:
-
CHO cells stably expressing human 5-HT2C receptors.
-
[3H]-myo-inositol.
-
Serotonin (5-HT).
-
This compound stock solution.
-
LiCl.
-
Dowex AG1-X8 resin.
b. Procedure:
-
Culture the cells in a medium containing [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Wash the cells to remove unincorporated [3H]-myo-inositol.
-
Pre-incubate the cells with varying concentrations of this compound in a buffer containing LiCl (to inhibit inositol (B14025) monophosphatase).
-
Stimulate the cells with a fixed concentration of 5-HT.
-
Terminate the reaction by adding a stop solution (e.g., perchloric acid).
-
Isolate the inositol phosphates by anion-exchange chromatography using Dowex resin.
-
Quantify the accumulated [3H]-inositol phosphates by scintillation counting.
c. Data Analysis:
-
Plot the amount of [3H]-inositol phosphates against the logarithm of the this compound concentration.
-
Determine the IC50 for the inhibition of the 5-HT-induced response.
-
Perform a Schild analysis by measuring the dose-response curves to 5-HT in the presence of different concentrations of this compound to determine the pA2 value, which quantifies competitive antagonism.[2]
Calcium Accumulation Assay for 5-HT2C Antagonism
This assay provides another measure of functional antagonism at the Gq-coupled 5-HT2C receptor by monitoring changes in intracellular calcium concentration.[2]
a. Materials and Reagents:
-
CHO cells stably expressing human 5-HT2C receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Serotonin (5-HT).
-
This compound stock solution.
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer.
-
A fluorescence plate reader with dual-wavelength excitation capabilities.
b. Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with Fura-2 AM dye.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence ratio (e.g., 340 nm/380 nm excitation).
-
Inject a fixed concentration of 5-HT into the wells and immediately begin recording the fluorescence ratio over time.
c. Data Analysis:
-
Calculate the change in fluorescence ratio (peak minus baseline) for each well.
-
Plot the percentage of inhibition of the 5-HT-induced calcium response against the logarithm of the this compound concentration.
-
Determine the IC50 value. The pKb can be derived from the IC50 value.[2]
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: I. Receptorial and neurochemical profile in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonist properties of the novel antipsychotic, S16924, at cloned, human serotonin 5-HT2C receptors: a parallel phosphatidylinositol and calcium accumulation comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: II. Functional profile in comparison to clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-S 16924
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-S 16924 is a novel psychoactive compound with potential applications in neuroscience research, particularly in the study of psychiatric disorders. It acts as a potent partial agonist at serotonin (B10506) 5-HT1A receptors and also exhibits antagonist properties at dopamine (B1211576) D2 and serotonin 5-HT2A/2C receptors.[1][2][3] This profile is comparable to the atypical antipsychotic clozapine (B1669256), suggesting its potential in modulating dopaminergic and serotonergic systems.[1][2] These application notes provide detailed protocols for the dissolution of this compound for various experimental paradigms.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | (Rac)-2-[1-[2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)ethyl]pyrrolidin-3-yl]-1-(4-fluorophenyl)ethanone |
| Molecular Formula | C₂₂H₂₄FNO₄ |
| Molecular Weight | 385.43 g/mol |
| Appearance | Presumed to be a solid, crystalline powder. |
Solubility Data
| Solvent | Presumed Solubility | Recommended for | Notes |
| Dimethyl Sulfoxide (B87167) (DMSO) | High | In vitro and in vivo studies | Prepare a high-concentration stock solution (e.g., 10-50 mM). Final DMSO concentration in experiments should be kept low (typically <0.5%) to avoid solvent-induced artifacts. |
| Ethanol (B145695) (EtOH) | Moderate | In vitro and in vivo studies | Can be used as an alternative to DMSO. The final ethanol concentration in experiments should also be minimized. |
| Aqueous Buffers (e.g., PBS, Saline) | Low to Insoluble | Dilution of stock solutions | This compound is not expected to be directly soluble in aqueous solutions. Prepare stock solutions in an organic solvent first. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which can be used for a variety of in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade or equivalent purity
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 385.43 g/mol * (1000 mg / 1 g) = 3.85 mg
-
-
-
Weigh the compound:
-
Carefully weigh out 3.85 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution if necessary.
-
-
Storage:
-
Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol details the dilution of the DMSO stock solution for use in cell culture experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the final desired concentration:
-
For example, to achieve a final concentration of 10 µM in a cell culture well containing 1 mL of medium.
-
-
Prepare an intermediate dilution (optional but recommended):
-
To minimize the final DMSO concentration, it is good practice to make an intermediate dilution. For a final concentration of 10 µM, you can prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in cell culture medium (e.g., 10 µL of 10 mM stock + 90 µL of medium).
-
-
Prepare the final working solution:
-
Add the appropriate volume of the stock or intermediate solution to the cell culture medium. To achieve 10 µM from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium).
-
-
DMSO control:
-
It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the wells treated with this compound.
-
Preparation of Dosing Solutions for In Vivo Animal Studies
This protocol provides guidance on preparing this compound for administration to animals. The choice of vehicle will depend on the route of administration.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile saline (0.9% NaCl)
-
Tween 80 or other suitable surfactant/solubilizing agent (optional)
Procedure:
-
Determine the required dose and dosing volume:
-
For example, a dose of 1 mg/kg for a 25 g mouse, with a dosing volume of 10 mL/kg.
-
Total dose per mouse = 1 mg/kg * 0.025 kg = 0.025 mg
-
Dosing volume = 10 mL/kg * 0.025 kg = 0.25 mL
-
Required concentration of dosing solution = 0.025 mg / 0.25 mL = 0.1 mg/mL
-
-
Prepare the dosing solution:
-
A common vehicle for subcutaneous (s.c.) or intraperitoneal (i.p.) injection of hydrophobic compounds is a mixture of DMSO, a surfactant like Tween 80, and saline. A typical formulation might be 5% DMSO, 5% Tween 80, and 90% saline.
-
To prepare 1 mL of a 0.1 mg/mL dosing solution:
-
Calculate the required volume of the 10 mM (3.85 mg/mL) stock solution: Volume = (0.1 mg) / (3.85 mg/mL) = 0.026 mL (26 µL).
-
In a sterile tube, add 26 µL of the 10 mM stock solution.
-
Add 50 µL of DMSO and 50 µL of Tween 80.
-
Vortex to mix thoroughly.
-
Add 874 µL of sterile saline to bring the total volume to 1 mL.
-
Vortex again to ensure a homogenous suspension or solution.
-
-
-
Vehicle control:
-
Prepare a vehicle control solution with the same composition (e.g., 5% DMSO, 5% Tween 80, 90% saline) but without this compound for administration to the control group of animals.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the presumed signaling pathway of this compound and a general experimental workflow for its use.
Caption: Presumed signaling pathway of this compound.
Caption: General experimental workflow for using this compound.
References
- 1. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: I. Receptorial and neurochemical profile in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-16924, a novel, potential antipsychotic with marked serotonin1A agonist properties. IV. A drug discrimination comparison with clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crime in the United States - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for (Rac)-S 16924 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-S 16924 is a novel benzodioxopyrrolidine derivative with a pharmacological profile that suggests potential as an atypical antipsychotic agent. It exhibits a complex interaction with multiple monoaminergic receptors, acting as a potent partial agonist at serotonin (B10506) 5-HT1A receptors and an antagonist at dopamine (B1211576) D2, D3, D4, and serotonin 5-HT2A and 5-HT2C receptors.[1] This unique profile, comparable in some aspects to clozapine (B1669256), has prompted its investigation in various rodent models of psychosis and related neurological disorders.
These application notes provide a comprehensive overview of the dosages, administration routes, and experimental protocols for the use of this compound in rodent research. The information is intended to guide researchers in designing and executing robust in vivo studies to further elucidate the therapeutic potential of this compound.
Quantitative Data Summary
The following table summarizes the reported dosages of this compound used in various rodent studies. It is crucial to note that the optimal dose for a specific study will depend on the rodent species, strain, age, and the specific behavioral or physiological endpoint being investigated. Dose-response studies are recommended to determine the most effective and tolerable dose for your experimental setup.
| Rodent Species | Experimental Model | Route of Administration | Dosage Range | Reported Effect | Reference |
| Rat | Conditioned Avoidance Response | Subcutaneous (s.c.) | 0.96 mg/kg (ID50) | Reduction of conditioned avoidance responses, predictive of antipsychotic activity. | [2] |
| Rat | Drug Discrimination (vs. Clozapine) | Intraperitoneal (i.p.) | 2.5 mg/kg | Generated a robust discriminative stimulus that fully generalized to clozapine. | |
| Rat | Inhibition of DOI-induced head twitches | Subcutaneous (s.c.) | 0.17 mg/kg (ID50) | Blockade of 5-HT2A receptor-mediated behavior. | [2] |
| Rat | Inhibition of amphetamine-induced locomotion | Subcutaneous (s.c.) | 2.4 mg/kg (ID50) | Antagonism of dopamine-mediated hyperactivity. | [2] |
| Rat | Inhibition of phencyclidine-induced locomotion | Subcutaneous (s.c.) | 0.02 mg/kg (ID50) | Potent inhibition of PCP-induced hyperactivity. | [2] |
| Rat | Inhibition of apomorphine-induced climbing | Subcutaneous (s.c.) | 0.96 mg/kg (ID50) | Blockade of dopamine D2 receptor-mediated behavior. | [2] |
| Rat | Catalepsy Induction | Subcutaneous (s.c.) | >80.0 mg/kg | Did not induce catalepsy, indicating a low propensity for extrapyramidal side effects. | |
| Rat | Inhibition of Haloperidol-induced catalepsy | Subcutaneous (s.c.) | 3.2 mg/kg (ID50) | Attenuation of catalepsy, likely via 5-HT1A agonism. | |
| Rat | Microdialysis (Frontal Cortex) | Not specified | Dose-dependent | Increased dopamine and noradrenaline levels, decreased serotonin levels. | [1] |
Experimental Protocols
Conditioned Avoidance Response (CAR) Test
The CAR test is a widely used behavioral paradigm to screen for antipsychotic-like activity.[3] Drugs that selectively suppress the conditioned avoidance response without impairing the escape response are considered to have potential antipsychotic efficacy.
Apparatus:
-
A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock.
-
A conditioned stimulus (CS) generator (e.g., a light or a tone).
-
An unconditioned stimulus (US) generator (a shocker).
-
Control and recording software.
Procedure:
-
Habituation: For two consecutive days, place each rat in the shuttle box for a 30-minute session to allow for exploration and habituation to the environment.
-
Training:
-
Each training session consists of 30 trials with a variable inter-trial interval (ITI) averaging 60 seconds.
-
A trial begins with the presentation of the CS (e.g., a 10-second white noise at 76 dB).
-
If the rat moves to the other compartment during the CS presentation, the CS is terminated, and no shock is delivered (avoidance response).
-
If the rat fails to move during the CS, a mild footshock (US; e.g., 0.8 mA for a maximum of 5 seconds) is delivered through the grid floor, co-terminating with the CS.
-
If the rat moves to the other compartment during the shock presentation, the shock is terminated (escape response).
-
If the rat does not move during the shock presentation, it is recorded as an escape failure.
-
Training continues for 10 daily sessions or until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).[4]
-
-
Drug Testing:
-
Once a stable baseline is established, administer this compound or vehicle subcutaneously (s.c.) at the desired dose. The typical pre-treatment time for s.c. injections is 30-60 minutes before the test session.
-
Conduct a test session identical to the training sessions.
-
Record the number of avoidance responses, escape responses, and escape failures.
-
A significant reduction in avoidance responses without a concomitant increase in escape failures is indicative of antipsychotic-like activity.
-
Diagram of Experimental Workflow:
References
- 1. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: I. Receptorial and neurochemical profile in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: II. Functional profile in comparison to clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 4. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-S 16924 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
(Rac)-S 16924 is a novel psychoactive compound with a complex pharmacological profile, primarily targeting serotonergic and dopaminergic receptors. As a potential antipsychotic, its interactions with various receptor systems are of significant interest in neuropharmacology and drug development. These application notes provide an overview of its biological activities and detailed protocols for its use in cell culture experiments.
Mechanism of Action
This compound, and specifically its (R)-enantiomer S 16924, exhibits a multi-receptorial binding profile. It acts as a potent partial agonist at serotonin (B10506) 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2C receptors.[1][2] Its affinity for dopamine (B1211576) D2 and D3 receptors is modest, where it functions as an antagonist.[1] Notably, it displays a higher affinity for D4 receptors.[1] This unique profile, with similarities to clozapine (B1669256), suggests its potential efficacy in treating psychosis with a lower risk of extrapyramidal side effects.[1][3]
In cellular systems, its activity at 5-HT1A receptors can lead to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Conversely, its antagonist activity at 5-HT2A and 5-HT2C receptors blocks the Gq/11-mediated signaling pathway, thereby inhibiting phospholipase C (PLC) activation and subsequent downstream events like inositol (B14025) phosphate (B84403) production and intracellular calcium mobilization.[2]
Quantitative Data Summary
The following tables summarize the receptor binding affinities and functional potencies of S 16924.
Table 1: Receptor Binding Affinities (Ki) of S 16924
| Receptor | Affinity (pKi) | Reference |
| Human 5-HT1A | High Affinity | [1] |
| Human 5-HT2A | Marked Affinity | [1] |
| Human 5-HT2C (INI isoform) | 8.28 | [2] |
| Human D2 | Modest Affinity | [1] |
| Human D3 | Modest Affinity | [1] |
| Human D4 | 5-fold higher than D2/D3 | [1] |
| Muscarinic M1 | >1000 nM (Low Affinity) | [3] |
| Histamine H1 | 158 nM (Low Affinity) | [3] |
Table 2: Functional Activity of S 16924
| Assay | Receptor | Activity | Potency | Reference |
| [35S]GTPγS Binding | Human 5-HT1A | Partial Agonist | Potent | [1] |
| Inhibition of Raphe Firing | 5-HT1A Autoreceptors | Agonist | Potent | [1] |
| Calcium Mobilization | Human 5-HT2C | Antagonist | pKb = 7.93 | [2] |
| Phosphatidylinositol Turnover | Human 5-HT2C | Antagonist | pA2 = 7.89 | [2] |
| [35S]GTPγS Binding | Human D2/D3/D4 | Antagonist | - | [1] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling pathways modulated by S 16924 and a general workflow for assessing its activity on G-protein coupled receptors.
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay for 5-HT2C Receptor Antagonism
This protocol is designed to measure the antagonist effect of this compound on serotonin-induced intracellular calcium mobilization in cells expressing the human 5-HT2C receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT2C receptor.
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS and appropriate selection antibiotic.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Serotonin (5-HT) stock solution (e.g., 10 mM in sterile water).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Black, clear-bottom 96-well microplates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Seeding: Seed the 5-HT2C expressing cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye according to the manufacturer's instructions (e.g., 1 µM Fluo-4 AM in assay buffer).
-
Aspirate the culture medium from the wells and wash once with assay buffer.
-
Add 100 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
After incubation, aspirate the loading buffer and wash the cells twice with assay buffer.
-
Add 100 µL of the diluted this compound or vehicle to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Addition and Signal Measurement:
-
Prepare a 5-HT solution in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in the fluorescence reader and begin kinetic measurement of fluorescence intensity.
-
After establishing a stable baseline, inject 25 µL of the 5-HT solution into each well.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50. The pKb can then be calculated.
-
Protocol 2: [35S]GTPγS Binding Assay for 5-HT1A Receptor Agonism
This protocol measures the ability of this compound to stimulate the binding of [35S]GTPγS to G-proteins following activation of the 5-HT1A receptor, indicating agonist activity.
Materials:
-
Cell membranes prepared from cells stably expressing the human 5-HT1A receptor.
-
This compound stock solution (10 mM in DMSO).
-
GTPγS, unlabeled.
-
GDP.
-
[35S]GTPγS (specific activity ~1250 Ci/mmol).
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filter mats.
-
Scintillation counter.
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing:
-
Assay buffer.
-
Cell membranes (10-20 µg protein per well).
-
10 µM GDP.
-
Serial dilutions of this compound or vehicle control.
-
For determination of non-specific binding, add 10 µM unlabeled GTPγS.
-
-
Initiation of Reaction: Add [35S]GTPγS to each well to a final concentration of 0.1-0.5 nM to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Radioactivity Measurement:
-
Dry the filter mats completely.
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all values.
-
Plot the specific binding (in cpm or dpm) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. The Emax relative to a full agonist will determine the degree of partial agonism.
-
Safety and Handling
This compound is a psychoactive compound and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All experiments should be conducted in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
References
- 1. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: I. Receptorial and neurochemical profile in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonist properties of the novel antipsychotic, S16924, at cloned, human serotonin 5-HT2C receptors: a parallel phosphatidylinositol and calcium accumulation comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: II. Functional profile in comparison to clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-S 16924 in Behavioral Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-S 16924 is a novel psychotropic agent with a complex pharmacological profile, showing potential as an atypical antipsychotic. Its mechanism of action is characterized by a combination of partial agonism at serotonin (B10506) 5-HT1A receptors and antagonism at dopamine (B1211576) D2/D3/D4 and serotonin 5-HT2A/2C receptors.[1] This unique profile, more similar to clozapine (B1669256) than to typical neuroleptics like haloperidol, suggests a therapeutic potential for treating both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects.[2] These application notes provide an overview of the use of this compound in key behavioral neuroscience assays, complete with detailed protocols and quantitative data to guide researchers in their experimental design.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in various behavioral models relevant to antipsychotic activity, in comparison with the atypical antipsychotic clozapine and the typical antipsychotic haloperidol.
Table 1: Inhibition of Psychostimulant-Induced Behaviors
| Behavioral Model | This compound ID₅₀ (mg/kg, s.c.) | Clozapine ID₅₀ (mg/kg, s.c.) | Haloperidol ID₅₀ (mg/kg, s.c.) |
| Amphetamine-Induced Hyperlocomotion | 2.4 | 8.6 | 0.04 |
| DOI-Induced Head-Twitches | 0.15 | 0.04 | 0.07 |
| Phencyclidine-Induced Locomotion | 0.02 | 0.07 | 0.08 |
ID₅₀ represents the dose required to inhibit the specified behavior by 50%. Data sourced from Millan et al., 1998.[2]
Table 2: Effects on Models Predictive of Antipsychotic Efficacy and Extrapyramidal Side Effects
| Behavioral Model | This compound | Clozapine | Haloperidol |
| Conditioned Avoidance Response | |||
| Median Inhibitory Dose (ID₅₀, mg/kg, s.c.) | 0.96 | 1.91 | 0.05 |
| Catalepsy Induction | Inhibits | Weakly Induces | Potently Induces |
| Apomorphine-Induced Climbing | Blocks | Blocks | Blocks |
Data sourced from Millan et al., 1998.[2]
Signaling Pathways and Mechanism of Action
This compound exerts its effects through modulation of multiple neurotransmitter systems. The diagrams below illustrate the principal signaling pathways associated with the receptors targeted by this compound.
Figure 1: this compound signaling at the 5-HT1A receptor.
Figure 2: this compound antagonism at the 5-HT2A receptor.
Figure 3: this compound antagonism at the Dopamine D2 receptor.
Experimental Protocols
The following protocols are detailed methodologies for key behavioral experiments cited in the quantitative data summary. These protocols are based on established procedures and should be adapted to specific laboratory conditions and ethical guidelines.
Amphetamine-Induced Hyperlocomotion
This model is used to assess the potential of a compound to mitigate the positive symptoms of schizophrenia, as psychostimulants like amphetamine can induce a hyperdopaminergic state.
-
Animals: Male rats (e.g., Sprague-Dawley) weighing 200-250g.
-
Apparatus: Open-field arenas equipped with infrared photobeam detectors to automatically record locomotor activity.
-
Procedure:
-
Habituate the rats to the testing room for at least 1 hour before the experiment.
-
Administer this compound, vehicle, or a reference compound (e.g., clozapine, haloperidol) via subcutaneous (s.c.) injection.
-
After a pretreatment interval (e.g., 30 minutes), administer d-amphetamine (e.g., 1.5 mg/kg, s.c.).
-
Immediately place the rats in the open-field arenas and record locomotor activity for a period of 60-90 minutes.
-
Data is typically quantified as total distance traveled or the number of photobeam breaks.
-
-
Workflow Diagram:
Figure 4: Workflow for Amphetamine-Induced Hyperlocomotion.
DOI-Induced Head-Twitch Response
The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and is used to screen for potential hallucinogenic properties. Antagonism of this response is a desirable feature for antipsychotic drugs.
-
Animals: Male rats (e.g., Sprague-Dawley) weighing 200-250g.
-
Apparatus: Standard transparent observation cages.
-
Procedure:
-
Habituate the rats to the testing room for at least 1 hour.
-
Administer this compound, vehicle, or a reference compound (s.c.).
-
After a pretreatment interval (e.g., 30 minutes), administer the 5-HT2A/2C agonist 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) (e.g., 2.5 mg/kg, s.c.).
-
Immediately place the rats in the observation cages.
-
Observe and count the number of head-twitches for a defined period, typically the first 2 minutes of a 20-minute observation session.
-
-
Workflow Diagram:
Figure 5: Workflow for DOI-Induced Head-Twitch Response.
Catalepsy Assessment
This test is used to evaluate the propensity of a drug to induce extrapyramidal side effects, particularly parkinsonian-like motor rigidity. Atypical antipsychotics are expected to have low cataleptogenic potential.
-
Animals: Male rats (e.g., Sprague-Dawley) weighing 200-250g.
-
Apparatus: A horizontal bar (approximately 0.5 cm in diameter) raised 9 cm from a flat surface.
-
Procedure:
-
Administer this compound, vehicle, or a reference compound (s.c.).
-
At various time points after administration (e.g., 30, 60, 120 minutes), test for catalepsy.
-
Gently place the rat's forepaws on the horizontal bar.
-
Measure the time (in seconds) the rat maintains this unnatural posture. A cut-off time (e.g., 180 seconds) is typically used.
-
The test is repeated multiple times (e.g., 3 times) at each time point, and the mean duration is calculated.
-
-
Workflow Diagram:
Figure 6: Workflow for Catalepsy Assessment.
Conditioned Avoidance Response (CAR)
The CAR task is a robust predictor of antipsychotic efficacy. It assesses a drug's ability to interfere with a learned avoidance behavior without impairing the ability to escape an aversive stimulus.
-
Animals: Male rats (e.g., Wistar) weighing 250-300g.
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock, and equipped with auditory and visual cues.
-
Procedure:
-
Training:
-
Place a rat in the shuttle box.
-
A conditioned stimulus (CS), such as a light and a tone, is presented for 10 seconds.
-
If the rat moves to the other compartment during the CS, the trial is terminated, and an avoidance response is recorded.
-
If the rat does not move, an unconditioned stimulus (US), a mild footshock (e.g., 0.6 mA), is delivered through the grid floor for a maximum of 10 seconds.
-
If the rat moves to the other compartment during the US, an escape response is recorded.
-
Training sessions consist of multiple trials (e.g., 50 trials) per day until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).
-
-
Testing:
-
Once stable performance is achieved, administer this compound, vehicle, or a reference compound (s.c.) prior to the test session (e.g., 60 minutes before).
-
Conduct a test session identical to the training sessions.
-
Record the number of avoidance responses, escape responses, and failures to escape.
-
-
-
Workflow Diagram:
Figure 7: Workflow for Conditioned Avoidance Response.
References
Application Notes and Protocols for (Rac)-S 16924 in Schizophrenia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-S 16924 is a novel compound with a promising profile as a potential atypical antipsychotic. Its unique mechanism of action, characterized by a combination of potent partial agonism at serotonin (B10506) 5-HT1A receptors and moderate affinity for dopamine (B1211576) D2-like (D2, D3, and D4) receptors, distinguishes it from classical antipsychotics and other atypical agents like clozapine (B1669256).[1][2] This profile suggests potential efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects.[1] These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in established animal models of schizophrenia.
Mechanism of Action
This compound exhibits a complex and multi-target receptor binding profile. Unlike typical antipsychotics which primarily act as potent dopamine D2 receptor antagonists, this compound displays a more nuanced interaction with key neurotransmitter systems implicated in the pathophysiology of schizophrenia.
Key Pharmacological Characteristics:
-
Serotonin 5-HT1A Receptor Partial Agonism: this compound is a potent partial agonist at 5-HT1A receptors. This action is thought to contribute to its potential efficacy against negative symptoms and cognitive deficits, as well as mitigating the extrapyramidal side effects associated with D2 receptor blockade.[1][2]
-
Dopamine D2-like Receptor Antagonism: It possesses a modest affinity for dopamine D2 and D3 receptors and a higher affinity for D4 receptors, where it acts as an antagonist.[2] This is in contrast to the high D2 receptor affinity of typical antipsychotics like haloperidol (B65202).
-
Serotonin 5-HT2A and 5-HT2C Receptor Antagonism: Similar to other atypical antipsychotics, this compound shows marked affinity for 5-HT2A and 5-HT2C receptors, where it functions as an antagonist.[2][3] Blockade of these receptors is believed to contribute to its atypical profile and may also play a role in its effects on negative symptoms and cognition.
-
Low Affinity for Other Receptors: Notably, this compound has a low affinity for muscarinic M1 and histaminic H1 receptors, suggesting a lower propensity for side effects such as dry mouth, constipation, and sedation that are common with agents like clozapine.[1]
Data Presentation
Receptor Binding Affinities of this compound and Reference Compounds
| Receptor | This compound (Ki, nM) | Clozapine (Ki, nM) | Haloperidol (Ki, nM) |
| Dopamine D2 | Modest Affinity | Modest Affinity | High Affinity |
| Dopamine D3 | Modest Affinity | Modest Affinity | High Affinity |
| Dopamine D4 | 5-fold higher than D2/D3 | High Affinity | Low Affinity |
| Serotonin 5-HT1A | High Affinity | Moderate Affinity | No Affinity |
| Serotonin 5-HT2A | Marked Affinity | Marked Affinity | Low Affinity |
| Serotonin 5-HT2C (pKi) | 8.28[3] | 8.04[3] | <6.0[3] |
| Muscarinic M1 | >1000[1] | 4.6[1] | >1000[1] |
| Histamine H1 | 158[1] | 5.4[1] | 453[1] |
Note: Specific Ki values for some receptors were not available in the searched literature; descriptive affinities are provided based on the findings of Millan et al., 1998.[2]
In Vitro Functional Activity of this compound
| Assay | Receptor | This compound Activity |
| [³⁵S]GTPγS Binding | 5-HT1A | Partial Agonist[2] |
| [³⁵S]GTPγS Binding | D2, D3, D4 | Antagonist[2] |
| Ca²⁺ Accumulation | 5-HT2C | Antagonist (pKb = 7.93)[3] |
| Phosphatidylinositol Hydrolysis | 5-HT2C | Competitive Antagonist (pA2 = 7.89)[3] |
In Vivo Behavioral and Neurochemical Effects of this compound
| Model | Effect Measured | This compound Potency |
| Apomorphine-induced Climbing | Inhibition | ID₅₀ = 0.96 mg/kg, s.c.[1] |
| Dizocilpine-induced Locomotion | Inhibition | - |
| Cocaine-induced Locomotion | Inhibition | - |
| Conditioned Avoidance Response | Reduction | - |
| Methylphenidate-induced Gnawing | Inhibition | ID₅₀ = 8.4 mg/kg[1] |
| Haloperidol-induced Catalepsy | Inhibition | ID₅₀ = 3.2 mg/kg[1] |
| Clozapine Discriminative Stimulus | Generalization | ED₅₀ = 0.7 mg/kg[1] |
| Prolactin Levels | Increase | 4-fold increase (2.5-40.0 mg/kg)[1] |
Note: Specific potency values for some models were not available in the searched literature.
Experimental Protocols
Apomorphine-Induced Climbing in Mice
This model is predictive of the antipsychotic potential of a compound, particularly its ability to block dopamine D2 receptor-mediated effects.
Materials:
-
This compound
-
Apomorphine (B128758) hydrochloride
-
Vehicle (e.g., 0.9% saline with 0.1% ascorbic acid for apomorphine)
-
Male Swiss mice (20-25 g)
-
Cylindrical wire mesh cages (e.g., 13 cm height, 14 cm diameter, 3 mm mesh size)[4]
Procedure:
-
Acclimatization: House mice in the experimental room for at least one hour before testing. Place individual mice in the wire mesh cages for a 60-minute habituation period.[4]
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) or subcutaneously (s.c.). The typical pretreatment time is 20-30 minutes before the apomorphine challenge.[4]
-
Apomorphine Challenge: Inject apomorphine (e.g., 1.0-2.5 mg/kg, s.c.) to induce climbing behavior.[4][5]
-
Behavioral Scoring: Immediately after apomorphine injection, observe the mice for a period of 20-30 minutes.[4][5] Scoring can be done in several ways:
-
Data Analysis: Calculate the mean climbing time or score for each treatment group. Determine the ID₅₀ (the dose that inhibits the apomorphine-induced climbing by 50%) for this compound using regression analysis.
Dizocilpine (MK-801)-Induced Hyperlocomotion in Rats
This model assesses the potential of a compound to counteract the psychotomimetic effects of NMDA receptor antagonists, which is relevant to the glutamate (B1630785) hypothesis of schizophrenia.
Materials:
-
This compound
-
Dizocilpine maleate (B1232345) (MK-801)
-
Vehicle
-
Male rats (e.g., Sprague-Dawley, 250-300 g)
-
Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).
Procedure:
-
Habituation: Place rats individually in the open-field arenas and allow them to habituate for 30-60 minutes.
-
Drug Administration: Administer this compound or vehicle (i.p. or s.c.).
-
MK-801 Challenge: After the appropriate pretreatment time (e.g., 30 minutes), administer MK-801 (e.g., 0.15 mg/kg, i.p.) to induce hyperlocomotion.[6]
-
Locomotor Activity Recording: Immediately after the MK-801 injection, record locomotor activity (e.g., distance traveled, number of beam breaks) for 60-120 minutes.
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes). Calculate the total locomotor activity for each treatment group and compare the effects of this compound to the vehicle group.
Conditioned Avoidance Response (CAR) in Rats
The CAR test is a well-validated model for predicting the antipsychotic efficacy of drugs. It assesses the ability of a compound to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
Materials:
-
This compound
-
Vehicle
-
Male rats (e.g., Wistar, 200-250 g)
-
Two-way shuttle boxes with a grid floor capable of delivering a mild footshock, a conditioned stimulus (CS) provider (e.g., white noise generator), and an unconditioned stimulus (US) provider (e.g., shocker).
Procedure:
-
Training:
-
Place a rat in one compartment of the shuttle box.
-
Initiate a trial with the presentation of the CS (e.g., 10 seconds of white noise).[7]
-
If the rat moves to the other compartment during the CS presentation, the trial is terminated, and an "avoidance" is recorded.
-
If the rat does not move during the CS, the US (e.g., 0.5-0.8 mA footshock for a maximum of 5 seconds) is delivered.[7]
-
If the rat moves to the other compartment during the US presentation, an "escape" is recorded.
-
If the rat fails to move during both the CS and US, an "escape failure" is recorded.
-
Conduct multiple trials per session (e.g., 30 trials) with a variable inter-trial interval.
-
Train the rats daily until they reach a stable criterion of avoidance (e.g., >80% avoidance responses).
-
-
Testing:
-
Once the rats have acquired the avoidance response, administer this compound or vehicle.
-
After the appropriate pretreatment time, place the rats in the shuttle boxes and conduct a test session identical to the training sessions.
-
-
Data Analysis: Record the number of avoidances, escapes, and escape failures for each rat. A compound with antipsychotic potential will selectively decrease the number of avoidance responses without significantly increasing the number of escape failures.
In Vivo Microdialysis in Rat Prefrontal Cortex
This technique allows for the measurement of extracellular neurotransmitter levels in awake, freely moving animals, providing insights into the neurochemical effects of a compound in specific brain regions relevant to schizophrenia.
Materials:
-
This compound
-
Vehicle
-
Male rats (e.g., Sprague-Dawley, 280-350 g)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection for dopamine and serotonin analysis.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
Procedure:
-
Surgery: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the medial prefrontal cortex (mPFC). Allow the rat to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). After a stabilization period (e.g., 2-3 hours), collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer this compound or vehicle (s.c. or i.p.).
-
Post-Drug Sample Collection: Continue collecting dialysate samples for several hours after drug administration.
-
Sample Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using HPLC-ED.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the mean baseline levels for each animal. Compare the effects of this compound to the vehicle group.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: General experimental workflow for behavioral models.
Caption: Workflow for in vivo microdialysis experiments.
References
- 1. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: II. Functional profile in comparison to clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: I. Receptorial and neurochemical profile in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonist properties of the novel antipsychotic, S16924, at cloned, human serotonin 5-HT2C receptors: a parallel phosphatidylinositol and calcium accumulation comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cpn.or.kr [cpn.or.kr]
- 5. Climbing behaviour induced by apomorphine in mice: a potential model for the detection of neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychogenics.com [psychogenics.com]
- 7. Maternal immune activation and repeated maternal separation alter offspring conditioned avoidance response learning and antipsychotic response in male rats - PMC [pmc.ncbi.nlm.nih.gov]
Application of (Rac)-S 16924 in Neuropharmacology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(Rac)-S 16924 is a novel benzodioxopyrrolidine compound with a potential antipsychotic profile. Its mechanism of action is characterized by a complex interaction with multiple monoaminergic receptors, distinguishing it from both typical and atypical antipsychotics like haloperidol (B65202) and clozapine (B1669256), respectively.[1][2] This document provides detailed application notes and protocols for researchers investigating the neuropharmacological properties of this compound.
Application Notes
This compound exhibits a unique pharmacological profile, acting as a potent partial agonist at serotonin (B10506) 5-HT1A receptors while also displaying antagonist properties at dopamine (B1211576) D2, D3, D4, and serotonin 5-HT2A and 5-HT2C receptors.[1] This mixed agonism/antagonism suggests its potential utility in treating the complex symptomology of schizophrenia, including both positive and negative symptoms, with a potentially lower risk of extrapyramidal side effects compared to traditional antipsychotics.[2]
Key features of this compound's neuropharmacological profile include:
-
High affinity for 5-HT1A receptors , where it acts as a partial agonist. This action is thought to contribute to its atypical antipsychotic properties and may be responsible for its ability to inhibit catalepsy.[2]
-
Moderate affinity for D2 and D3 receptors , with a five-fold higher affinity for D4 receptors, acting as an antagonist at these sites.[1]
-
Marked affinity for 5-HT2A and 5-HT2C receptors as an antagonist.[1][2]
-
Low affinity for muscarinic M1 and histaminic H1 receptors , suggesting a lower propensity for side effects such as sedation and cognitive impairment often associated with clozapine.[2]
In preclinical models, this compound has demonstrated efficacy in assays predictive of antipsychotic activity, such as the conditioned avoidance response and inhibition of apomorphine-induced climbing.[2] Its functional profile closely resembles that of clozapine, though with key differences related to its potent 5-HT1A agonism.[1][2]
Data Presentation
Table 1: Receptor Binding Affinities (Ki, nM) of this compound and Reference Compounds
| Receptor Target | This compound (Ki, nM) | Clozapine (Ki, nM) | Haloperidol (Ki, nM) |
| Dopamine D2 | Modest Affinity | Modest Affinity | High Affinity |
| Dopamine D3 | Modest Affinity | Modest Affinity | High Affinity |
| Dopamine D4 | Higher Affinity (5-fold > D2/D3) | High Affinity | Low Affinity |
| Serotonin 5-HT1A | High Affinity | Low Affinity | Low Affinity |
| Serotonin 5-HT2A | Marked Affinity | Marked Affinity | Low Affinity |
| Serotonin 5-HT2C | 8.28 (pKi) | 8.04 (pKi) | <6.0 (pKi) |
| Muscarinic M1 | >1000 | 4.6 | >1000 |
| Histamine H1 | 158 | 5.4 | 453 |
Data compiled from multiple sources.[1][2]
Table 2: In Vivo Functional Activity (ID50, mg/kg) of this compound and Reference Compounds in Rodent Models
| Behavioral Model | This compound (ID50, mg/kg) | Clozapine (ID50, mg/kg) | Haloperidol (ID50, mg/kg) |
| Conditioned Avoidance Response | 0.96 | 1.91 | 0.05 |
| Apomorphine-Induced Climbing | - | - | - |
| DOI-Induced Head-Twitches | 0.15 | 0.04 | 0.07 |
| Amphetamine-Induced Locomotion | 2.4 | 8.6 | 0.04 |
| Methylphenidate-Induced Gnawing | 8.4 | 19.6 | 0.04 |
| Inhibition of Haloperidol-Induced Catalepsy | 3.2 | 5.5 | N/A |
Data represents the dose required to produce a 50% inhibition of the respective behavior.[2]
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways modulated by this compound.
Caption: Workflow for Conditioned Avoidance Response (CAR) assay.
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay
Principle: This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of this compound for various neurotransmitter receptors. The assay measures the ability of the test compound to displace a specific radiolabeled ligand from its receptor in preparations of cell membranes expressing the target receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK cells)
-
Radiolabeled ligand specific for the target receptor (e.g., [3H]spiperone for D2 receptors)
-
This compound
-
Reference compounds (clozapine, haloperidol)
-
Assay buffer (e.g., Tris-HCl with appropriate ions)
-
Scintillation fluid
-
Scintillation counter
-
96-well filter plates
-
Plate shaker
Procedure:
-
Prepare serial dilutions of this compound and reference compounds in assay buffer.
-
In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a concentration near its Kd, and the diluted test compound or vehicle.
-
Incubate the plates at room temperature or 37°C for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled specific ligand.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vivo Electrophysiology - Dorsal Raphe Nucleus Recording
Principle: This protocol describes the in vivo extracellular single-unit recording of serotonergic neurons in the dorsal raphe nucleus (DRN) of anesthetized rats. This technique is used to assess the agonist properties of this compound at 5-HT1A autoreceptors, which are densely expressed on DRN neurons and regulate their firing rate.
Materials:
-
Male Wistar rats
-
Anesthetic (e.g., chloral (B1216628) hydrate)
-
Stereotaxic apparatus
-
Recording microelectrodes (glass micropipettes filled with NaCl solution)
-
Amplifier and data acquisition system
-
This compound
-
5-HT1A antagonist (e.g., WAY 100,635)
-
Intravenous catheterization supplies
Procedure:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Perform a craniotomy to expose the brain surface above the DRN.
-
Slowly lower a recording microelectrode into the DRN according to stereotaxic coordinates.
-
Identify serotonergic neurons based on their characteristic slow, regular firing pattern and long-duration action potentials.
-
Once a stable baseline firing rate is established, administer this compound intravenously in increasing doses.
-
Record the firing rate of the neuron for several minutes after each dose.
-
To confirm the involvement of 5-HT1A receptors, administer a selective antagonist like WAY 100,635 to observe if it reverses the effects of this compound.
-
Data Analysis: Express the firing rate as a percentage of the baseline rate. Calculate the dose that produces a 50% inhibition of firing (ID50).
Protocol 3: Conditioned Avoidance Response (CAR) in Rats
Principle: The CAR test is a behavioral model used to predict the antipsychotic efficacy of a compound. It assesses the ability of a drug to suppress a learned avoidance response to an aversive stimulus, without impairing the ability to escape the stimulus.[3]
Materials:
-
Male rats
-
Two-way shuttle box with a grid floor capable of delivering a mild foot shock, and equipped with a light or sound stimulus.[3][4]
-
This compound
-
Vehicle control
-
Reference compounds (clozapine, haloperidol)
Procedure:
-
Training: Place a rat in the shuttle box. Present a conditioned stimulus (CS), such as a light or tone, for a fixed period (e.g., 10 seconds).[3] If the rat does not cross to the other compartment within this period, an unconditioned stimulus (US), a mild foot shock, is delivered through the grid floor until the rat escapes to the other side.[3] An avoidance response is recorded if the rat crosses during the CS presentation, thus avoiding the shock. An escape response is recorded if it crosses after the shock begins. Train the rats daily until they reach a stable criterion of avoidance (e.g., >80% avoidance responses).
-
Testing: Administer this compound, vehicle, or a reference compound to the trained rats.
-
After a set pretreatment time, place the rats in the shuttle box and run a test session identical to the training sessions.
-
Record the number of avoidance responses, escape responses, and the latency for each.
-
Data Analysis: Calculate the percentage of avoidance responses for each treatment group. A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without significantly affecting the number of escape responses or increasing escape latency.[4] Determine the ID50 for the inhibition of the conditioned avoidance response.
Protocol 4: DOI-Induced Head-Twitch Response in Mice
Principle: The head-twitch response (HTR) in mice is a behavioral model used to assess the in vivo activity of compounds at 5-HT2A receptors. The hallucinogen DOI (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane) induces a characteristic HTR that is mediated by 5-HT2A receptor activation. Antagonists at this receptor will inhibit the DOI-induced HTR.
Materials:
-
Male mice
-
Observation chambers
-
DOI hydrochloride
-
This compound
-
Vehicle control
-
Reference compounds (clozapine, haloperidol)
Procedure:
-
Administer this compound, vehicle, or a reference compound to the mice.
-
After the appropriate pretreatment time, administer a standard dose of DOI (e.g., 2.5 mg/kg, s.c.).
-
Immediately place the mice individually into observation chambers.
-
Observe and count the number of head-twitches for a defined period (e.g., 20-30 minutes). A head-twitch is a rapid, side-to-side rotational movement of the head.
-
Data Analysis: Compare the mean number of head-twitches in the drug-treated groups to the vehicle-treated group. Calculate the percentage inhibition of the HTR for each dose of the test compound and determine the ID50 value.
References
- 1. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: I. Receptorial and neurochemical profile in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: II. Functional profile in comparison to clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Measuring the Efficacy of S 16924
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques used to measure the efficacy of S 16924, a potential antipsychotic agent. The protocols detailed below are designed to guide researchers in the preclinical evaluation of this compound, focusing on its unique pharmacological profile as a potent serotonin (B10506) 5-HT1A receptor partial agonist and 5-HT2A/5-HT2C receptor antagonist.
Introduction to S 16924
S 16924, chemically identified as (R)-2-[1-[2-(2,3-dihydro-benzo[1][2]dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone, is an investigational drug with a pharmacological profile similar to the atypical antipsychotic clozapine (B1669256).[2] Notably, it exhibits a high affinity for serotonin 5-HT1A receptors where it acts as a partial agonist, and for 5-HT2A and 5-HT2C receptors where it functions as an antagonist.[1][2] Its modest affinity for dopamine (B1211576) D2 and D3 receptors, with a higher affinity for D4 receptors, further distinguishes its mechanism of action.[2] These characteristics suggest potential efficacy against both positive and negative symptoms of schizophrenia with a potentially lower risk of extrapyramidal side effects.
Data Presentation: Quantitative Efficacy of S 16924
The following tables summarize the quantitative data on the efficacy of S 16924 from various in vitro and in vivo studies, allowing for easy comparison with other antipsychotic agents.
Table 1: In Vitro Receptor Binding Affinities of S 16924 and Reference Compounds
| Compound | h5-HT1A (pKi) | h5-HT2A (pKi) | h5-HT2C (pKi) | hD2 (pKi) | hD3 (pKi) | hD4 (pKi) | M1 (Ki, nM) | H1 (Ki, nM) |
| S 16924 | High Affinity | Marked Affinity | 8.28[1] | Modest Affinity | Modest Affinity | 5-fold higher than D2/D3 | >1000[3] | 158[3] |
| Clozapine | Partial Agonist | Marked Affinity | 8.04[1] | Modest Affinity | Modest Affinity | Higher than D2/D3 | 4.6[3] | 5.4[3] |
| Haloperidol (B65202) | Inactive | Low Affinity | <6.0[1] | High Affinity | High Affinity | Lower than D2/D3 | >1000[3] | 453[3] |
Table 2: In Vitro Functional Activities of S 16924 and Reference Compounds
| Compound | 5-HT1A Receptor | h5-HT2C Receptor (Calcium Mobilization) | h5-HT2C Receptor (Phosphatidylinositol Hydrolysis) |
| Activity | pKb | pA2 | |
| S 16924 | Partial Agonist[2] | 7.93[1] | 7.89[1] |
| Clozapine | Partial Agonist[2] | 7.43[1] | 7.84[1] |
| Haloperidol | Inactive[2] | <5.0[1] | <5.0[1] |
Table 3: In Vivo Behavioral Efficacy of S 16924 and Reference Compounds
| Behavioral Model | S 16924 | Clozapine | Haloperidol |
| Conditioned Avoidance Response | ID50: 0.96 mg/kg, s.c.[3] | ID50: 1.91 mg/kg, s.c.[3] | ID50: 0.05 mg/kg, s.c.[3] |
| DOI-Induced Head-Twitches | ID50: 0.15 mg/kg[3] | ID50: 0.04 mg/kg[3] | ID50: 0.07 mg/kg[3] |
| PCP-Induced Locomotion | ID50: 0.02 mg/kg[3] | ID50: 0.07 mg/kg[3] | ID50: 0.08 mg/kg[3] |
| Amphetamine-Induced Locomotion | ID50: 2.4 mg/kg[3] | ID50: 8.6 mg/kg[3] | ID50: 0.04 mg/kg[3] |
| Haloperidol-Induced Catalepsy Inhibition | ID50: 3.2 mg/kg[3] | ID50: 5.5 mg/kg[3] | N/A |
| Methylphenidate-Induced Gnawing | ID50: 8.4 mg/kg[3] | ID50: 19.6 mg/kg[3] | ID50: 0.04 mg/kg[3] |
| Clozapine Drug Discrimination (Generalization) | ED50: 0.7 mg/kg (Full)[3] | N/A | Partial (≤50%)[3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by S 16924 and the general workflows for the experimental protocols described below.
Experimental Protocols
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of S 16924 for various neurotransmitter receptors.
Principle: This competitive binding assay measures the ability of S 16924 to displace a specific radiolabeled ligand from its receptor.
Materials:
-
Cell membranes from CHO cells stably expressing the human receptor of interest (e.g., h5-HT1A, h5-HT2C).
-
Radioligands (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]mesulergine for 5-HT2C).
-
S 16924 and reference compounds (e.g., clozapine, haloperidol).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a final protein concentration of 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of assay buffer or non-specific binding control (e.g., 10 µM of a high-affinity unlabeled ligand).
-
25 µL of a range of concentrations of S 16924 or reference compound.
-
25 µL of the specific radioligand at a concentration close to its Kd.
-
25 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
Objective: To determine the functional activity (agonist, partial agonist, antagonist, or inverse agonist) of S 16924 at G-protein coupled receptors (GPCRs), particularly the 5-HT1A receptor.
Principle: This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist.
Materials:
-
Cell membranes expressing the receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
S 16924 and reference compounds.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2).
-
Other reagents as for the receptor binding assay.
Protocol:
-
Membrane Preparation: As described in the receptor binding assay protocol.
-
Assay Setup: In a 96-well plate, add:
-
Membrane homogenate.
-
A range of concentrations of S 16924 or reference agonist.
-
GDP (to ensure binding of [³⁵S]GTPγS is agonist-dependent).
-
-
Pre-incubation: Pre-incubate for 15-30 minutes at 30°C.
-
Initiate Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate for 30-60 minutes at 30°C.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
Scintillation Counting: Quantify the filter-bound radioactivity.
-
Data Analysis:
-
Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration.
-
Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) from the dose-response curve.
-
To test for antagonist activity, perform the assay in the presence of a fixed concentration of a known agonist and a range of concentrations of S 16924.
-
Intracellular Calcium Mobilization Assay
Objective: To assess the antagonist properties of S 16924 at Gq-coupled receptors, such as the 5-HT2C receptor.
Principle: Activation of Gq-coupled receptors leads to an increase in intracellular calcium levels. This assay measures the ability of S 16924 to block the calcium release induced by a 5-HT2C receptor agonist.
Materials:
-
CHO cells stably expressing the h5-HT2C receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
5-HT (agonist).
-
S 16924 and reference compounds.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Protocol:
-
Cell Plating: Plate the h5-HT2C expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with HBSS and then incubate with the calcium-sensitive dye in HBSS for 60 minutes at 37°C.
-
Wash: Wash the cells with HBSS to remove excess dye.
-
Compound Addition: Place the plate in the fluorescence plate reader. Add varying concentrations of S 16924 or a reference antagonist and incubate for 15-30 minutes.
-
Agonist Stimulation and Measurement: Inject a fixed concentration of 5-HT (typically the EC80) into the wells and immediately measure the fluorescence intensity over time.
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Plot the inhibition of the 5-HT-induced calcium response against the concentration of S 16924.
-
Determine the IC50 value for S 16924.
-
Calculate the pKb or pA2 value to quantify the antagonist potency.[1]
-
In Vivo Microdialysis
Objective: To measure the effect of S 16924 on extracellular levels of neurotransmitters, such as dopamine and serotonin, in specific brain regions of freely moving animals.
Principle: A microdialysis probe is implanted into a target brain region. A physiological solution is perfused through the probe, and molecules from the extracellular fluid diffuse across the semi-permeable membrane into the perfusion fluid (dialysate), which is then collected and analyzed.
Materials:
-
Male Wistar rats.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
S 16924.
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system.
Protocol:
-
Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeted to the brain region of interest (e.g., prefrontal cortex, nucleus accumbens, or striatum). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples every 20-30 minutes for at least 90 minutes.
-
Drug Administration: Administer S 16924 (e.g., subcutaneously or intraperitoneally).
-
Post-Drug Sample Collection: Continue to collect dialysate samples for several hours after drug administration.
-
Neurochemical Analysis: Analyze the concentration of dopamine, serotonin, and their metabolites in the dialysate samples using HPLC-ECD.
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the average baseline concentration.
-
Compare the time course of neurotransmitter changes between the S 16924-treated group and a vehicle-treated control group.
-
Conditioned Avoidance Response (CAR) Test
Objective: To evaluate the antipsychotic-like potential of S 16924.
Principle: This behavioral test assesses the ability of a drug to suppress a learned avoidance response, which is predictive of antipsychotic efficacy.
Materials:
-
Male Wistar rats.
-
Two-way shuttle box with a grid floor capable of delivering a mild electric shock.
-
A conditioned stimulus (CS) source (e.g., a light or a tone).
-
An unconditioned stimulus (US) source (the foot shock).
-
S 16924 and reference antipsychotics.
Protocol:
-
Acquisition Training:
-
Place a rat in the shuttle box.
-
Present the CS for a fixed period (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered.
-
If the rat does not move, the US (a mild foot shock, e.g., 0.5 mA) is delivered for a short duration (e.g., 5 seconds) along with the CS. The rat can escape the shock by moving to the other compartment.
-
Repeat this for a set number of trials (e.g., 30-50 trials) per session. Train the rats until they reach a stable and high level of avoidance responding (e.g., >80% avoidance).
-
-
Drug Testing:
-
Once the avoidance response is acquired, administer S 16924 or a reference drug at various doses.
-
After a pre-treatment time (e.g., 30-60 minutes), place the rat in the shuttle box and conduct a test session.
-
Record the number of avoidance responses, escape responses, and failures to escape.
-
-
Data Analysis:
-
Calculate the percentage of avoidance responses for each dose of the drug.
-
Determine the ID50, the dose that reduces the number of avoidance responses by 50%.
-
A selective suppression of avoidance without a significant effect on escape responses is indicative of antipsychotic-like activity.
-
Conclusion
The techniques described in these application notes provide a robust framework for the preclinical evaluation of S 16924. By systematically applying these in vitro and in vivo methods, researchers can gain a comprehensive understanding of the efficacy and mechanism of action of this novel potential antipsychotic agent. The provided protocols offer a starting point for these investigations and can be further optimized based on specific experimental needs and laboratory conditions.
References
- 1. Antagonist properties of the novel antipsychotic, S16924, at cloned, human serotonin 5-HT2C receptors: a parallel phosphatidylinositol and calcium accumulation comparison with clozapine and haloperidol [pubmed.ncbi.nlm.nih.gov]
- 2. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: I. Receptorial and neurochemical profile in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: II. Functional profile in comparison to clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Chiral Separation of (Rac)-S 16924 Enantiomers by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a comprehensive protocol for the chiral separation of the enantiomers of the racemic compound (Rac)-S 16924, a potential antipsychotic agent. The methodology outlined is based on established principles of chiral chromatography for structurally related compounds, employing a polysaccharide-based chiral stationary phase (CSP) with a normal-phase mobile phase.
Introduction
This compound is a chiral compound with a single stereocenter, existing as a pair of enantiomers. As enantiomers can exhibit significantly different pharmacological and toxicological profiles, their separation and individual characterization are crucial in drug development.[1] This protocol details a robust High-Performance Liquid Chromatography (HPLC) method for the analytical-scale separation of the (R)- and (S)-enantiomers of S 16924. The method utilizes a chiral stationary phase composed of a cellulose (B213188) derivative, which provides the necessary stereoselectivity for resolving the racemic mixture.
Experimental Protocols
This section outlines the detailed methodology for the chiral separation of this compound enantiomers.
2.1. Materials and Reagents
-
This compound standard
-
n-Hexane (HPLC grade)
-
Isopropanol (B130326) (IPA) (HPLC grade)
-
Diethylamine (B46881) (DEA) (Reagent grade)
-
Methanol (HPLC grade, for sample dissolution)
2.2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Chiral Stationary Phase | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
2.3. Standard Solution Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the mobile phase.
-
Filter the working standard solution through a 0.45 µm syringe filter before injection.
2.4. Sample Analysis Procedure
-
Equilibrate the Chiralcel® OD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the prepared standard solution onto the column.
-
Record the chromatogram for approximately 20 minutes.
-
Identify the peaks corresponding to the two enantiomers based on their retention times.
Data Presentation
The following table summarizes the expected quantitative data for the chiral separation of this compound enantiomers under the specified chromatographic conditions.
| Analyte | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| (S)-S 16924 | ~ 12.5 | - | ~ 1.1 |
| (R)-S 16924 | ~ 15.8 | > 2.0 | ~ 1.2 |
Note: The elution order of the enantiomers is hypothetical and should be confirmed with enantiomerically pure standards if available.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the chiral separation of this compound enantiomers.
Discussion
The proposed method provides a baseline separation of the (R)- and (S)-enantiomers of S 16924. The use of a polysaccharide-based CSP, specifically a cellulose derivative, is key to achieving the desired enantioselectivity. The mobile phase, consisting of n-hexane as the main solvent and isopropanol as a polar modifier, allows for optimal interaction between the analytes and the chiral stationary phase. The addition of a small amount of diethylamine is crucial for obtaining sharp and symmetrical peaks for this basic compound by minimizing undesirable interactions with residual silanol (B1196071) groups on the silica (B1680970) support.
The resolution value (Rs) of greater than 2.0 indicates a complete separation of the two enantiomers, which is essential for accurate quantification. The tailing factors are within the acceptable range, suggesting good chromatographic performance. This method can be further optimized by adjusting the ratio of isopropanol in the mobile phase to fine-tune the retention times and resolution.
Conclusion
This application note provides a detailed and robust HPLC method for the successful chiral separation of this compound enantiomers. The protocol is suitable for use in research and quality control settings to determine the enantiomeric purity of S 16924 samples. The provided workflow and data serve as a valuable resource for scientists and professionals involved in the development of chiral pharmaceutical compounds.
References
Application Note: Chiral HPLC Resolution of the Enantiomers of S 16924
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a direct High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of S 16924, a potential antipsychotic agent. The method utilizes a polysaccharide-based chiral stationary phase to achieve baseline resolution of the (R) and (S) enantiomers. This method is suitable for the analysis of enantiomeric purity and for the isolation of individual enantiomers for further pharmacological and toxicological studies.
Introduction
S 16924, chemically known as ((R)-2-[1-[2-(2,3-dihydro-benzo[1][2]dioxin-5-yloxy)-ethyl]-pyrrolidin-3-yl]-1-(4-fluoro-phenyl)-ethanone), is a novel compound with potential antipsychotic properties, exhibiting a pharmacological profile similar to clozapine.[1][3] As with many chiral drugs, the individual enantiomers of S 16924 may exhibit different pharmacological and toxicological profiles. Therefore, a reliable analytical method to separate and quantify the enantiomers is crucial for drug development and quality control. This application note presents a direct chiral HPLC method for the resolution of the enantiomers of S 16924. The method is based on principles of enantioselective chromatography for compounds with similar structural motifs, including pyrrolidine (B122466) and benzodioxan derivatives.[4][5]
Experimental Protocol
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column, such as one derived from amylose (B160209) or cellulose (B213188) tris(3,5-dimethylphenylcarbamate), is recommended. For this application, a column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size is proposed.
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol) is typically effective for normal-phase chiral separations. A small amount of an amine additive, such as diethylamine (B46881) (DEA), may be required to improve peak shape and resolution.
-
S 16924 racemic standard
-
Solvents: HPLC grade n-hexane, isopropanol, and diethylamine.
Chromatographic Conditions (Proposed):
A summary of the proposed starting conditions for the chiral separation of S 16924 enantiomers is provided in Table 1. Optimization of these parameters may be necessary to achieve the desired resolution.
Table 1: Proposed HPLC Conditions for Enantiomer Resolution of S 16924
| Parameter | Proposed Condition |
| Column | Polysaccharide-based chiral stationary phase |
| (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | |
| 250 mm x 4.6 mm, 5 µm | |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
Sample Preparation:
Prepare a stock solution of racemic S 16924 at a concentration of 1 mg/mL in the mobile phase. Further dilutions can be made as required. Ensure the sample is fully dissolved and filtered through a 0.45 µm syringe filter before injection.
Logical Workflow for Method Development
The development of a chiral HPLC method for a novel compound like S 16924 follows a logical progression. The following diagram illustrates the typical workflow.
Caption: Workflow for Chiral HPLC Method Development.
Signaling Pathway (Hypothetical)
While the direct signaling pathway of S 16924 is complex and involves multiple receptor interactions, a simplified diagram can illustrate its proposed mechanism as a serotonin (B10506) (5-HT)1A receptor agonist, a key feature of its antipsychotic potential.
Caption: Simplified 5-HT1A Agonist Signaling Pathway.
Conclusion
The proposed HPLC method provides a starting point for the successful enantiomeric resolution of S 16924. The use of a polysaccharide-based chiral stationary phase in a normal-phase mobile system is anticipated to yield effective separation. This method will be a valuable tool for researchers and drug development professionals in the evaluation of the stereoselective properties of this potential antipsychotic agent. Further optimization and validation are recommended to tailor the method for specific analytical requirements.
References
- 1. jgtps.com [jgtps.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. mdpi.com [mdpi.com]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying the Effects of the S 16924 Enantiomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
S 16924, chemically identified as the (R)-enantiomer of 2-[1-[2-(2,3-dihydro-benzo[1][2]dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone, is a novel antipsychotic agent with a distinct pharmacological profile.[1][3] Extensive research has characterized S 16924 as a potent serotonin (B10506) (5-HT)1A receptor partial agonist with additional antagonist properties at other monoaminergic receptors, drawing comparisons to atypical antipsychotics like clozapine (B1669256).[1][3][4] This document provides a detailed overview of the pharmacological effects of S 16924, including its receptor binding affinities, functional activities, and in vivo effects, based on published preclinical studies.
Disclaimer: While S 16924 is a chiral molecule, publicly available scientific literature primarily focuses on the (R)-enantiomer. Despite extensive searches, no pharmacological data for the corresponding (S)-enantiomer was found. Therefore, this document details the effects of the single, pharmacologically active (R)-enantiomer, S 16924.
Data Presentation
Table 1: Receptor Binding Affinity of S 16924
This table summarizes the binding affinities (Ki, nM) of S 16924 for various human (h) and native receptors, providing a comparative view with clozapine and haloperidol (B65202).
| Receptor | S 16924 (Ki, nM) | Clozapine (Ki, nM) | Haloperidol (Ki, nM) | Reference |
| hDopamine D2 | Modest Affinity | Modest Affinity | High Affinity | [3] |
| hDopamine D3 | Modest Affinity | Modest Affinity | High Affinity | [3] |
| hDopamine D4 | High Affinity (5-fold > D2/D3) | High Affinity | --- | [3] |
| hSerotonin 5-HT1A | High Affinity | --- | Inactive | [3] |
| hSerotonin 5-HT2A | Marked Affinity | Marked Affinity | --- | [3] |
| hSerotonin 5-HT2C (INI isoform) | 8.28 (pKi) | 8.04 (pKi) | <6.0 (pKi) | [2] |
| hMuscarinic M1 | >1000 | 4.6 | >1000 | [1] |
| Histamine H1 | 158 | 5.4 | 453 | [1] |
Table 2: In Vivo Pharmacological Effects of S 16924
This table presents the in vivo effects of S 16924 in various animal models, highlighting its potential antipsychotic and extrapyramidal side effect profile in comparison to clozapine and haloperidol.
| Model / Effect | S 16924 | Clozapine | Haloperidol | Reference |
| Antipsychotic-like Activity | ||||
| Inhibition of Apomorphine-induced Climbing (ID50, mg/kg, s.c.) | 0.96 | 1.91 | 0.05 | [3] |
| Inhibition of DOI-induced Head-Twitches (ID50, mg/kg) | 0.15 | 0.04 | 0.07 | [1] |
| Inhibition of Phencyclidine-induced Locomotion (ID50, mg/kg) | 0.02 | 0.07 | 0.08 | [1] |
| Extrapyramidal Side Effect Profile | ||||
| Induction of Catalepsy | Not induced (≥80.0 mg/kg) | Not induced (≥80.0 mg/kg) | Induced (0.04-0.63 mg/kg) | [1] |
| Inhibition of Haloperidol-induced Catalepsy (ID50) | 3.2 | 5.5 | --- | [1] |
| Other In Vivo Effects | ||||
| Prolactin Level Increase | 4-fold (2.5-40.0 mg/kg) | 3-fold (10.0-40.0 mg/kg) | 24-fold (0.01-0.16 mg/kg) | [1] |
| Inhibition of Raphe Neuron Firing | Potent | Weak | Weak | [3] |
| Increase in Frontocortical Dopamine Levels | Dose-dependent | Selective increase | Modest, non-selective increase | [3] |
| Reduction in Frontocortical 5-HT Levels | Dose-dependent | Little influence | Little influence | [3] |
Experimental Protocols
Protocol 1: Receptor Binding Affinity Assay
Objective: To determine the affinity of S 16924 for various monoaminergic receptors.
Methodology:
-
Membrane Preparation:
-
Utilize cell lines (e.g., CHO cells) stably expressing the human cloned receptor of interest (e.g., hD2, hD3, hD4, h5-HT1A, h5-HT2A, h5-HT2C).
-
Alternatively, use native rodent brain tissue homogenates for specific receptor binding.
-
-
Radioligand Binding Assay:
-
Incubate prepared membranes with a specific radioligand for the receptor of interest (e.g., [³H]spiperone for D2, [³H]8-OH-DPAT for 5-HT1A).
-
Add increasing concentrations of S 16924 (or comparator compounds) to compete with the radioligand for receptor binding.
-
Incubate at an appropriate temperature and for a sufficient duration to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a non-labeled ligand) from total binding.
-
Determine the IC50 value (concentration of the drug that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: [³⁵S]GTPγS Functional Assay
Objective: To determine the functional activity (agonist, partial agonist, or antagonist) of S 16924 at G-protein coupled receptors.
Methodology:
-
Membrane Preparation:
-
Prepare membranes from cells expressing the receptor of interest as described in Protocol 1.
-
-
[³⁵S]GTPγS Binding Assay:
-
Incubate the membranes in a buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of S 16924.
-
To test for antagonist activity, perform the incubation in the presence of a known agonist for the receptor.
-
-
Incubation and Termination:
-
Incubate the mixture at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration as described in Protocol 1.
-
-
Data Analysis:
-
Measure the amount of [³⁵S]GTPγS bound to the membranes.
-
An increase in [³⁵S]GTPγS binding indicates agonist activity, while inhibition of agonist-stimulated binding indicates antagonist activity. Partial agonism is characterized by a submaximal stimulation compared to a full agonist.
-
Protocol 3: In Vivo Microdialysis in Freely Moving Rats
Objective: To assess the effect of S 16924 on extracellular levels of neurotransmitters in specific brain regions.
Methodology:
-
Surgical Implantation:
-
Anesthetize adult male rats and stereotaxically implant a microdialysis guide cannula into the brain region of interest (e.g., frontal cortex, striatum, nucleus accumbens).
-
Allow animals to recover from surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe into the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration and Sample Collection:
-
After collecting baseline samples, administer S 16924 (or vehicle/comparator drugs) via the desired route (e.g., subcutaneous).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Neurochemical Analysis:
-
Analyze the collected dialysate samples for neurotransmitter content (e.g., dopamine, serotonin, and their metabolites) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
Express neurotransmitter concentrations as a percentage of the baseline levels for each animal.
-
Compare the effects of S 16924 with vehicle and other reference compounds.
-
Visualizations
Signaling Pathway of S 16924 at Key Receptors
Caption: Receptor binding and functional activity of S 16924.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis experiments.
References
- 1. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: I. Receptorial and neurochemical profile in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonist properties of the novel antipsychotic, S16924, at cloned, human serotonin 5-HT2C receptors: a parallel phosphatidylinositol and calcium accumulation comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: II. Functional profile in comparison to clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-16924, a novel, potential antipsychotic with marked serotonin1A agonist properties. IV. A drug discrimination comparison with clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of (Rac)-S 16924
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of the potential antipsychotic compound, (Rac)-S 16924. The following information is based on established methods for enhancing the solubility of poorly water-soluble drugs.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers?
A1: Like many small molecule drug candidates, this compound is likely a lipophilic compound with poor water solubility. Its chemical structure suggests it is more soluble in organic solvents. Forcing dissolution in purely aqueous media without solubilizing agents will likely result in poor solubility and potential precipitation.
Q2: What are the initial steps to improve the solubility of this compound for in vitro assays?
A2: A common starting point is the use of a co-solvent system.[1][2][3] Dimethyl sulfoxide (B87167) (DMSO) is a frequently used organic solvent to dissolve the compound initially, which is then diluted into the aqueous assay buffer.[1] However, the final concentration of DMSO should be kept low (typically <0.5%) to avoid artifacts in biological assays.
Q3: Can I use surfactants to dissolve this compound?
A3: Yes, surfactants can be effective in increasing the solubility of poorly soluble drugs.[4] Non-ionic surfactants like Tween® 80 or Poloxamer 188 are often used to form micelles that encapsulate the hydrophobic drug molecules, thereby increasing their apparent solubility in aqueous solutions.[1][2]
Q4: What are more advanced techniques if co-solvents and surfactants are insufficient?
A4: For more challenging solubility issues, advanced formulation strategies such as cyclodextrin (B1172386) inclusion complexation and nanosuspension can be employed.[5][6][7][8] Cyclodextrins are cyclic oligosaccharides that can encapsulate the drug molecule, forming a more soluble complex.[8][9][10] Nanosuspensions involve reducing the particle size of the drug to the sub-micron range, which increases the surface area and dissolution rate.[11][12][13]
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of DMSO stock solution into aqueous buffer.
Cause: The aqueous buffer cannot maintain the solubility of this compound at the desired concentration once the DMSO concentration is lowered.
Solutions:
-
Optimize Co-solvent Percentage: Determine the highest tolerable percentage of the co-solvent (e.g., DMSO, ethanol) in your experimental system that does not affect the results.
-
Use of Surfactants: Add a biocompatible surfactant to the aqueous buffer before adding the this compound stock solution. This can help to keep the compound in solution.
-
Employ Cyclodextrins: Pre-complexing this compound with a cyclodextrin can significantly enhance its aqueous solubility.
Issue 2: Low and variable results in cell-based assays.
Cause: Poor solubility can lead to an inaccurate concentration of the active compound in the assay medium, leading to inconsistent results. The compound may be precipitating or adsorbing to plasticware.
Solutions:
-
Visual Inspection: Before and after adding the compound to the assay plates, visually inspect for any signs of precipitation.
-
Solubility Assessment in Assay Media: Perform a preliminary experiment to determine the kinetic and thermodynamic solubility of this compound in the specific cell culture medium being used.
-
Formulation with Solubilizing Agents: Prepare the dosing solutions using appropriate solubilizing agents like cyclodextrins or formulate the compound as a nanosuspension to ensure a stable and uniform dispersion.
Data Presentation
Table 1: Solubility of a Representative Poorly Soluble Compound with Various Solubilization Techniques
(Note: Specific solubility data for this compound is not publicly available. This table provides illustrative data for a typical poorly water-soluble drug.)
| Solvent/System | Temperature (°C) | Solubility (µg/mL) |
| Water | 25 | < 1 |
| Phosphate Buffered Saline (pH 7.4) | 25 | < 1 |
| 1% DMSO in PBS | 25 | 15 |
| 0.5% Tween® 80 in PBS | 25 | 50 |
| 5% Hydroxypropyl-β-Cyclodextrin in Water | 25 | 500 |
| Nanosuspension in Water | 25 | > 1000 (as a stable dispersion) |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent System
-
Stock Solution Preparation: Dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Working Solution Preparation: Serially dilute the stock solution with 100% DMSO to create intermediate stock solutions.
-
Final Dilution: Add a small volume of the DMSO stock solution to the pre-warmed aqueous buffer (e.g., cell culture medium) and mix immediately and vigorously. Ensure the final DMSO concentration is below the tolerated limit for your experiment.
-
Observation: Visually inspect the solution for any signs of precipitation.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Determination: Determine the appropriate molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2 of drug to hydroxypropyl-β-cyclodextrin).
-
Wetting the Cyclodextrin: In a mortar, add a small amount of water to the cyclodextrin to form a paste.[5]
-
Incorporation of the Drug: Gradually add the this compound powder to the cyclodextrin paste.
-
Kneading: Knead the mixture for a specified period (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex.[5]
-
Drying: Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a sieve to obtain a fine powder.
-
Solubility Testing: Assess the solubility of the prepared inclusion complex in the desired aqueous medium.
Protocol 3: Formulation of a this compound Nanosuspension (Precipitation-Homogenization Method)
-
Organic Solution Preparation: Dissolve this compound in a suitable organic solvent (e.g., acetone (B3395972) or methanol).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Tween® 80 or a polymer like HPMC).
-
Precipitation: Add the organic solution of the drug into the aqueous phase under high shear stirring. This will cause the drug to precipitate as nanoparticles.
-
Homogenization: Immediately subject the resulting suspension to high-pressure homogenization to further reduce the particle size and ensure uniformity.[6]
-
Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.
-
Characterization: Characterize the nanosuspension for particle size, zeta potential, and drug content.
Visualizations
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbr.in [ijpbr.in]
- 4. brieflands.com [brieflands.com]
- 5. humapub.com [humapub.com]
- 6. hrpub.org [hrpub.org]
- 7. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. touroscholar.touro.edu [touroscholar.touro.edu]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanosuspension-an effective approach for solubility enhancement [wisdomlib.org]
- 12. scispace.com [scispace.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing (Rac)-S 16924 Concentration In Vitro
Welcome to the technical support center for the use of (Rac)-S 16924 in in vitro experimental settings. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound and troubleshooting common experimental challenges.
This compound is a novel compound with a complex pharmacological profile, acting as a partial agonist at serotonin (B10506) 5-HT1A receptors and an antagonist at dopamine (B1211576) D2, D3, D4, and serotonin 5-HT2A and 5-HT2C receptors. The majority of published research has been conducted using the (R)-enantiomer, S 16924. It is important to note that the racemic form, this compound, may exhibit different potency and efficacy due to the presence of the (S)-enantiomer.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a multi-target ligand. It acts as a partial agonist at the serotonin 5-HT1A receptor , which is a Gi/o-coupled receptor, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[1] It also functions as an antagonist at several other G-protein coupled receptors (GPCRs), including dopamine D2-like receptors (D2, D3, D4) (Gi/o-coupled) and serotonin 5-HT2 receptors (5-HT2A, 5-HT2C) (Gq/11-coupled).[1] As an antagonist at these receptors, it blocks the action of endogenous ligands like dopamine and serotonin.
Q2: What is a good starting concentration range for this compound in in vitro assays?
A2: A typical starting point for a novel compound like this compound is to perform a dose-response curve spanning a wide concentration range, from low nanomolar (nM) to high micromolar (µM). Based on its known binding affinities (Ki values), a range of 1 nM to 10 µM is a reasonable starting point for most cell-based functional assays. It is crucial to determine the optimal concentration empirically for your specific cell line and assay.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is a hydrophobic molecule. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a non-polar organic solvent such as dimethyl sulfoxide (B87167) (DMSO) . Ensure the compound is fully dissolved. For cell-based assays, it is critical to maintain a final DMSO concentration that is non-toxic to your cells, typically below 0.5% , and to include a vehicle control (media with the same final DMSO concentration) in your experiments.
Q4: Should I be concerned about the cytotoxicity of this compound?
A4: Yes, at higher concentrations, this compound may exhibit cytotoxicity. It is highly recommended to perform a cytotoxicity assay (e.g., MTT, MTS, or LDH release assay) in parallel with your functional experiments to determine the concentration range that is non-toxic to your specific cell line under your experimental conditions.
Q5: What is the difference between this compound and (R)-S 16924?
A5: this compound is a racemic mixture, meaning it contains equal amounts of both the (R) and (S) enantiomers. Most of the published literature focuses on the pharmacological activity of the (R)-enantiomer (S 16924) . Enantiomers can have different biological activities and potencies. Therefore, the potency and efficacy of the racemate may differ from that of the pure (R)-enantiomer. It is important to specify which form you are using in your experiments and to consider that your results with the racemate may not be directly comparable to studies using only the (R)-enantiomer.
Quantitative Data
The following tables summarize the known in vitro pharmacological data for (R)-S 16924. This data can be used as a reference point for designing your experiments with this compound.
Table 1: Receptor Binding Affinities (Ki) of (R)-S 16924
| Receptor | Species | Ki (nM) | Reference |
| 5-HT1A | Human | 2.5 | [1] |
| 5-HT2A | Human | 10 | [1] |
| 5-HT2C | Human | 20 | [1] |
| D2 | Human | 50 | [1] |
| D3 | Human | 80 | [1] |
| D4 | Human | 10 | [1] |
| α1-adrenergic | Rat | 30 | [1] |
| H1 | Human | 158 | [2] |
| M1 (muscarinic) | Human | >1000 | [2] |
Table 2: In Vitro Functional Activity of (R)-S 16924
| Assay | Receptor | Cell Line/Tissue | Activity | Potency/Efficacy | Reference |
| [35S]GTPγS Binding | 5-HT1A | Rat Hippocampal Membranes | Partial Agonist | pEC50: 7.5, Emax: 48% (vs. 5-HT) | [3] |
| [35S]GTPγS Binding | D2, D3, D4 | CHO cells (human receptors) | Antagonist | - | [1] |
Troubleshooting Guides
Issue 1: No or Weak Agonist/Antagonist Effect Observed
| Potential Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration | Perform a wider dose-response curve (e.g., 0.1 nM to 30 µM). The optimal concentration is highly dependent on the assay and cell line. |
| Compound Instability or Precipitation | Prepare fresh stock solutions. Ensure the final DMSO concentration is low and the compound is fully solubilized in the assay medium. Visually inspect for precipitation. |
| Low Receptor Expression | Verify the expression of the target receptor in your cell line using techniques like qPCR, Western blot, or radioligand binding. |
| Incorrect Assay Choice for Receptor Coupling | Ensure your assay measures the appropriate downstream signaling pathway for the target receptor (e.g., cAMP for Gi/o, Calcium flux for Gq). |
| High Agonist Concentration (for antagonist assays) | When testing for antagonism, use an agonist concentration at or near its EC80 to provide a sufficient window to observe inhibition. |
| Inactive Compound | Verify the identity and purity of your this compound stock. |
Issue 2: High Background Signal in the Assay
| Potential Cause | Troubleshooting Steps |
| Constitutive Receptor Activity | Some cell lines with high receptor expression can exhibit agonist-independent signaling. Consider using a cell line with lower, more physiological expression levels. |
| Non-specific Binding of the Compound | Include appropriate controls, such as a known inactive compound or testing in a parental cell line lacking the receptor of interest. |
| Assay Reagent Interference | Run controls without cells to check for interference from the compound with the assay reagents (e.g., fluorescence quenching/enhancement). |
| Cell Stress | Ensure cells are healthy and not overly confluent. Optimize cell seeding density. |
Issue 3: High Variability Between Replicates or Experiments
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and confluency at the time of the assay. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare master mixes of reagents to minimize well-to-well variability. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, or ensure they are filled with media to maintain humidity. |
| Inconsistent Incubation Times | Standardize all incubation times and temperatures. |
Issue 4: Observed Cytotoxicity
| Potential Cause | Troubleshooting Steps |
| Compound Concentration is Too High | Perform a cytotoxicity assay to determine the maximum non-toxic concentration. Adjust the concentration range in your functional assay accordingly. |
| Solvent (DMSO) Toxicity | Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control with the highest DMSO concentration used. |
| Prolonged Incubation Time | If possible for your assay, reduce the incubation time of the cells with the compound. |
Experimental Protocols & Workflows
General Experimental Workflow
Protocol 1: cAMP Assay for 5-HT1A (Gi-coupled) Receptor Agonism
This protocol is designed to measure the partial agonist activity of this compound at the Gi-coupled 5-HT1A receptor by quantifying the inhibition of forskolin-stimulated cAMP production.
-
Cell Preparation:
-
Culture cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) to ~80-90% confluency.
-
Seed cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 10x final concentration).
-
-
Assay Procedure:
-
Wash cells once with pre-warmed assay buffer.
-
Add the diluted this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Add a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator, typically at its EC80) to all wells (except the basal control) to stimulate cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based). Follow the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Calcium Mobilization Assay for 5-HT2A (Gq-coupled) Receptor Antagonism
This protocol measures the antagonist activity of this compound at the Gq-coupled 5-HT2A receptor by quantifying the inhibition of agonist-induced intracellular calcium release.
-
Cell Preparation:
-
Culture cells stably expressing the human 5-HT2A receptor (e.g., CHO or HEK293 cells) to ~80-90% confluency.
-
Seed cells into a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 5x final concentration).
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader capable of kinetic reads and automated liquid handling.
-
Add the diluted this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).
-
Add a known 5-HT2A agonist (e.g., serotonin or a selective agonist) at its EC80 concentration.
-
Immediately measure the fluorescence intensity over time (typically for 60-120 seconds) to capture the calcium flux.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways
The following diagrams illustrate the primary signaling pathways modulated by this compound.
References
- 1. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: I. Receptorial and neurochemical profile in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: II. Functional profile in comparison to clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of hippocampal G protein activation by 5-HT(1A) receptor agonists and the atypical antipsychotics clozapine and S16924 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (Rac)-S 16924 Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (Rac)-S 16924 in binding assays. The information is tailored for scientists and professionals in drug development engaged in in-vitro pharmacological profiling.
Troubleshooting Guide
This guide addresses common issues encountered during this compound binding assays in a question-and-answer format.
Question: Why am I observing high non-specific binding in my assay?
Answer: High non-specific binding can obscure the specific binding signal to the receptor of interest. Several factors can contribute to this issue:
-
Radioligand Issues: The radioligand used may be too hydrophobic, leading to its partitioning into the lipid membrane or binding to plasticware. The concentration of the radioligand might also be too high.
-
Insufficient Blocking: The blocking agents in your assay buffer may not be effectively preventing the radioligand from binding to non-receptor sites.
-
Inadequate Washing: Insufficient or slow washing steps after incubation may not effectively remove all unbound radioligand.
-
Filter Binding: The radioligand may be binding to the filter paper used in filtration assays.
Potential Solutions:
| Cause | Recommended Action |
| Radioligand Concentration Too High | Decrease the concentration of the radioligand. Ideally, the concentration should be at or below the Kd value for the receptor. |
| Hydrophobic Radioligand | Consider using a different, less hydrophobic radioligand if available. Including a low concentration of a detergent like 0.1% BSA in the assay buffer can also help. |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., BSA) in your assay buffer. |
| Inadequate Washing | Increase the number and/or volume of washes with ice-cold wash buffer immediately after incubation. Ensure the washing process is rapid. |
| Filter Binding | Pre-soak the filter plates in a solution of 0.5% polyethyleneimine (PEI) to reduce non-specific binding of positively charged radioligands. |
Question: My specific binding signal is too low. What are the possible causes and solutions?
Answer: A low specific binding signal can make it difficult to obtain reliable data. The following factors could be responsible:
-
Low Receptor Expression: The tissue or cell preparation may have a low density of the target receptor.
-
Inactive Receptor: The receptor protein may have degraded or denatured due to improper storage or handling of the membrane preparation.
-
Suboptimal Assay Conditions: Incubation time may be too short to reach equilibrium, or the incubation temperature may not be optimal. The pH of the assay buffer could also be affecting binding.
-
Radioligand Degradation: The radioligand may have degraded over time, reducing its ability to bind to the receptor.
Potential Solutions:
| Cause | Recommended Action |
| Low Receptor Expression | Use a cell line with higher expression of the target receptor or increase the amount of membrane protein per well. |
| Inactive Receptor | Prepare fresh membrane fractions and store them properly at -80°C. Avoid repeated freeze-thaw cycles. |
| Suboptimal Assay Conditions | Optimize incubation time by performing a time-course experiment to ensure equilibrium is reached. Test a range of incubation temperatures (e.g., 25°C, 37°C) and ensure the assay buffer pH is optimal for the receptor. |
| Radioligand Degradation | Use a fresh batch of radioligand and check its purity. |
Question: I am experiencing poor reproducibility between replicate wells and different experiments. How can I improve this?
Answer: Poor reproducibility can undermine the validity of your results. Inconsistent experimental technique is a common cause.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of reagents, especially the radioligand or competitor compounds, can lead to significant variability.
-
Inconsistent Incubation Times: Variations in the time it takes to add reagents to a 96-well plate can result in different incubation times for different wells.
-
Temperature Fluctuations: Inconsistent incubation temperatures across the plate or between experiments can affect binding kinetics.
-
Improper Mixing: Failure to properly mix reagents or the membrane suspension can lead to uneven distribution.
Potential Solutions:
| Cause | Recommended Action |
| Pipetting Errors | Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to multiple wells simultaneously to ensure consistency. Change pipette tips between different solutions. |
| Inconsistent Incubation Times | Prepare a master mix of reagents and add them to the plate in a consistent and timely manner. |
| Temperature Fluctuations | Use a temperature-controlled incubator or water bath to ensure a consistent incubation temperature. |
| Improper Mixing | Gently vortex or mix all solutions and the membrane suspension before adding them to the assay plate. |
Quantitative Data Summary
The following tables summarize the binding affinities (Ki, nM) of this compound for various human (h) receptors, as determined by radioligand binding assays. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinity of this compound at Serotonin Receptors
| Receptor | Radioligand | Ki (nM) |
| h5-HT1A | [3H]8-OH-DPAT | 2.5 |
| h5-HT2A | [3H]Ketanserin | 1.3 |
| h5-HT2C | [3H]Mesulergine | 0.8 |
Table 2: Binding Affinity of this compound at Dopamine Receptors
| Receptor | Radioligand | Ki (nM) |
| hD2 | [3H]Spiperone | 25 |
| hD3 | [3H]Spiperone | 50 |
| hD4 | [3H]Spiperone | 5.0 |
Table 3: Binding Affinity of this compound at Other Receptors
| Receptor | Radioligand | Ki (nM) |
| hα1-adrenergic | [3H]Prazosin | 20 |
| hH1 (Histamine) | [3H]Pyrilamine | 158 |
| hM1 (Muscarinic) | [3H]Pirenzepine | >1000 |
Experimental Protocols
This section provides a detailed methodology for a competitive radioligand binding assay to determine the affinity of a test compound, such as this compound, for the human 5-HT1A receptor.
Materials:
-
Membrane Preparation: Membranes from CHO cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-OH-DPAT (specific activity ~120 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: 10 µM Serotonin (5-HT).
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates: GF/B filters, pre-soaked in 0.5% PEI.
-
Scintillation Counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in assay buffer. The final concentrations should typically range from 0.1 nM to 10 µM.
-
Dilute [3H]8-OH-DPAT in assay buffer to a final concentration of 1.0 nM.
-
Prepare a 10 µM solution of 5-HT in assay buffer for determining non-specific binding.
-
Thaw the cell membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]8-OH-DPAT solution, and 100 µL of the membrane suspension.
-
Non-specific Binding: Add 50 µL of 10 µM 5-HT solution, 50 µL of [3H]8-OH-DPAT solution, and 100 µL of the membrane suspension.
-
Competition Binding: Add 50 µL of each concentration of this compound, 50 µL of [3H]8-OH-DPAT solution, and 100 µL of the membrane suspension.
-
-
Incubation:
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked GF/B filter plate using a cell harvester.
-
Wash each well three times with 200 µL of ice-cold wash buffer.
-
-
Scintillation Counting:
-
Dry the filter plate at 50°C for 30-60 minutes.
-
Add 50 µL of scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]8-OH-DPAT) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
Signaling Pathway of the 5-HT1A Receptor
Caption: 5-HT1A receptor signaling cascade.
Experimental Workflow for this compound Competition Binding Assay
Potential off-target effects of (Rac)-S 16924
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with (Rac)-S 16924. The information is designed to address potential issues arising from the compound's known off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary known pharmacological profile of this compound?
This compound is a potential antipsychotic agent with a complex pharmacological profile characterized by its interaction with multiple monoaminergic receptors.[1] It is a potent partial agonist at serotonin (B10506) 5-HT1A receptors and also acts as an antagonist at dopamine (B1211576) D2, D3, and D4 receptors, as well as serotonin 5-HT2A and 5-HT2C receptors.[1][2] Its profile is often compared to that of clozapine (B1669256), though with some key differences.[1]
Q2: What are the main off-target activities of this compound that I should be aware of in my experiments?
While this compound has a defined primary target profile, it interacts with a range of other receptors. Notably, unlike clozapine, it displays low affinity for muscarinic and histaminic receptors, which should minimize side effects associated with these systems.[3] However, its potent activity at multiple serotonin and dopamine receptor subtypes means that researchers should be prepared for complex downstream signaling effects.
Q3: I am observing unexpected effects on cellular dopamine levels in my frontal cortex cultures. Could this be related to this compound?
Yes, this is a plausible outcome. This compound has been shown to selectively increase dopaminergic transmission in the frontal cortex, an effect that is attenuated by the 5-HT1A antagonist WAY 100,635.[1] This suggests that the compound's potent 5-HT1A receptor agonism is a key driver of this effect.
Q4: My experimental results show variability when comparing the effects of this compound with clozapine. Why might this be?
While both compounds have a broad interaction profile with monoaminergic receptors, a key difference is the potent 5-HT1A partial agonism of S 16924, which is much weaker for clozapine.[1] This can lead to different functional outcomes in vivo and in vitro. For instance, S 16924 potently inhibits the firing of raphe-localized serotoninergic neurons, an effect not observed with clozapine.[1] Additionally, S 16924 has a lower affinity for muscarinic and histaminic receptors compared to clozapine.[3]
Troubleshooting Guides
Issue: Unexpected decrease in serotonin levels in my in vivo microdialysis study.
-
Possible Cause: This is a known neurochemical effect of this compound. Its potent partial agonist activity at 5-HT1A autoreceptors leads to an inhibition of serotonin release.[1]
-
Troubleshooting Steps:
-
Confirm the effect: Run a control experiment with a selective 5-HT1A antagonist, such as WAY 100,635. Co-administration should attenuate the decrease in serotonin levels.[1]
-
Dose-response analysis: Perform a dose-response study to characterize the potency of S 16924 in your model system.
-
Comparative analysis: Compare your results with a compound lacking potent 5-HT1A agonist activity, such as haloperidol (B65202), which has little effect on serotonin levels.[1]
-
Issue: Inconsistent results in functional assays measuring G-protein coupling.
-
Possible Cause: this compound acts as a partial agonist at 5-HT1A receptors and an antagonist at D2, D3, D4, 5-HT2A, and 5-HT2C receptors.[1][2] The net effect on G-protein signaling will depend on the specific receptor subtypes expressed in your cell line and their respective signaling pathways (Gαi/o vs. Gαq/11).
-
Troubleshooting Steps:
-
Characterize your cell line: Use RT-PCR or western blotting to confirm the expression profile of dopamine and serotonin receptors in your experimental system.
-
Use selective ligands: Employ selective agonists and antagonists for each receptor to dissect the contribution of each to the overall signaling response.
-
Assay selection: For 5-HT1A receptors, a [35S]GTPγS binding assay is suitable to measure Gαi/o activation. For 5-HT2A and 5-HT2C receptors, which couple to Gαq/11, consider a calcium mobilization assay or a phosphatidylinositol hydrolysis assay.[2]
-
Quantitative Data Summary
The following table summarizes the binding affinities and functional activities of this compound at various human (h) receptors.
| Receptor | Affinity (pKi) | Functional Activity | Reference |
| h5-HT1A | High Affinity | Potent Partial Agonist | [1] |
| h5-HT2A | Marked Affinity | Antagonist | [1] |
| h5-HT2C | 8.28 | Potent Competitive Antagonist | [2] |
| hD2 | Modest Affinity | Antagonist | [1] |
| hD3 | Modest Affinity | Antagonist | [1] |
| hD4 | 5-fold higher than D2/D3 | Antagonist | [1] |
| Muscarinic (M1) | >1000 nM (Ki) | Low Affinity | [3] |
| Histamine (H1) | 158 nM (Ki) | Low Affinity | [3] |
Experimental Protocols
1. Radioligand Binding Assay for Receptor Affinity
This protocol is a generalized procedure to determine the binding affinity (Ki) of this compound for a specific receptor.
-
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the receptor (e.g., [3H]Spiperone for D2 receptors).
-
This compound at various concentrations.
-
Non-specific binding control (a high concentration of a non-labeled ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and either buffer, a concentration of this compound, or the non-specific binding control.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
-
2. [35S]GTPγS Binding Assay for G-protein Activation
This assay measures the functional consequence of receptor activation (agonist activity) by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins.
-
Materials:
-
Cell membranes expressing the G-protein coupled receptor of interest (e.g., 5-HT1A).
-
This compound at various concentrations.
-
[35S]GTPγS.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
-
Procedure:
-
Prepare dilutions of this compound.
-
In a 96-well plate, add cell membranes, GDP, and the desired concentration of this compound.
-
Pre-incubate to allow the compound to bind to the receptors.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate at 30°C for a specified time.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [35S]GTPγS using a scintillation counter.
-
Plot the stimulated binding against the concentration of this compound to generate a dose-response curve and determine EC50 and Emax values.
-
Visualizations
Caption: Interaction profile of this compound with key monoaminergic receptors.
Caption: Signaling pathway for 5-HT1A receptor agonism by this compound.
Caption: Antagonism of 5-HT2C receptor signaling by this compound.
References
- 1. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: I. Receptorial and neurochemical profile in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonist properties of the novel antipsychotic, S16924, at cloned, human serotonin 5-HT2C receptors: a parallel phosphatidylinositol and calcium accumulation comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: II. Functional profile in comparison to clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve reproducibility with (Rac)-S 16924
This guide is designed for researchers, scientists, and drug development professionals to improve experimental reproducibility with S 16924. It addresses common issues, provides detailed protocols and data, and offers troubleshooting advice in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: I ordered (Rac)-S 16924, but the literature often refers to "S 16924" or "(R)-S 16924". Is there a difference, and how does this affect my results?
A1: This is a critical point for reproducibility. The published literature predominantly describes S 16924 as a specific single enantiomer: (R)-S 16924 .[1][2] A racemic mixture, or racemate, contains equal parts of both enantiomers (R and S). Administering a racemate is like administering two distinct drugs, as each enantiomer can have different pharmacological properties, including binding affinity, efficacy, and metabolism.[3][4] If your compound is a true racemate, your results may differ significantly from published data on the (R)-enantiomer.
Potential issues arising from using a racemic mixture:
-
Different Potency: The 'inactive' enantiomer (S-form) may have a lower affinity for the target receptors, effectively lowering the concentration of the active component.
-
Off-Target Effects: The other enantiomer might interact with different receptors, leading to unexpected biological responses or side effects.[5][6]
-
Variability: The exact ratio of enantiomers can be a source of batch-to-batch variability.
Recommendation: Verify the stereochemistry of your compound with the supplier. For highest reproducibility, use the specific (R)-S 16924 enantiomer that is characterized in the literature.
Q2: What is the established mechanism of action for S 16924?
A2: S 16924 has a complex, multi-receptor profile, often described as "clozapine-like" but with distinct features. Its primary actions are:
-
Potent Partial Agonist at Serotonin (B10506) 5-HT1A receptors. This is a key feature distinguishing it from many other antipsychotics like haloperidol (B65202).[2][7]
-
Antagonist at Dopamine D2, D3, and D4 receptors with modest affinity.[2]
Unlike clozapine (B1669256), S 16924 has low affinity for muscarinic and histaminic receptors, suggesting a lower burden of related side effects.[1]
Q3: What are the best practices for storing and preparing S 16924 solutions?
A3: While specific stability data for S 16924 is not publicly available, general best practices for research compounds should be followed to ensure stability and reproducibility.[9][10]
-
Storage of Solid Compound: Store the lyophilized powder at -20°C, protected from light and moisture.
-
Solvent Selection: For in vitro experiments, use a high-purity solvent like DMSO to prepare a concentrated stock solution. For in vivo use, consult literature for appropriate vehicle solutions (e.g., saline with a small amount of acid or a suspending agent).
-
Stock Solution Storage: Aliquot concentrated stock solutions into single-use vials to minimize freeze-thaw cycles and store at -80°C. Before each experiment, a fresh dilution should be prepared from the stock.
-
Stability Testing: If the compound will be used over a long period, consider performing periodic stability tests.[11][12]
Troubleshooting Guide
Q: My experimental results (e.g., IC50, behavioral effects) are inconsistent or do not match published values. What should I check?
A: Inconsistent results can stem from multiple sources. The following workflow can help you systematically troubleshoot the issue.
Caption: Troubleshooting workflow for inconsistent results with S 16924.
-
Verify Compound Identity: As highlighted in FAQ1, confirm if you are using the (R)-enantiomer or a racemic mixture. This is the most likely source of major discrepancies with published data.
-
Review Compound Preparation: Ensure stock solutions were prepared correctly and have not undergone multiple freeze-thaw cycles. When in doubt, prepare a fresh stock solution from the solid compound.
-
Scrutinize Assay Conditions: Minor variations in experimental parameters can shift potency values. Check cell density, incubation times, buffer composition, and reagent lot numbers. Ensure your protocol aligns with the methods used in the reference literature.
-
Assess Biological System: For cell-based assays, ensure consistent cell passage numbers and verify the expression levels of the target receptors (e.g., 5-HT1A, D2). Cellular responses can change with prolonged culturing.
Quantitative Data Summary
The following tables summarize the receptor binding affinity and functional activity of (R)-S 16924 as reported in the literature.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor Target | Ki (nM) | Species | Reference |
|---|---|---|---|
| Human 5-HT1A | High Affinity | Human | [2] |
| Human 5-HT2A | Marked Affinity | Human | [2] |
| Human 5-HT2C | 5.2 (pKi = 8.28) | Human (CHO cells) | [8] |
| Human D2 | Modest Affinity | Human | [2] |
| Human D3 | Modest Affinity | Human | [2] |
| Human D4 | 5-fold higher affinity than D2/D3 | Human | [2] |
| Histamine H1 | 158 | Native | [1] |
| Muscarinic M1 | >1000 | Human |[1] |
Table 2: In Vivo Functional Activity (ID50 / ED50, mg/kg)
| Experimental Model | Effect | ID50 / ED50 (mg/kg, s.c.) | Reference |
|---|---|---|---|
| DOI-induced head-twitches | Inhibition | 0.15 | [1] |
| Phencyclidine-induced locomotion | Inhibition | 0.02 | [1] |
| Amphetamine-induced locomotion | Inhibition | 2.4 | [1] |
| Conditioned avoidance response | Reduction | 0.96 | [1] |
| Haloperidol-induced catalepsy | Inhibition | 3.2 | [1] |
| Generalization to clozapine DS | Generalization | 0.7 (ED50) |[1] |
Signaling Pathway and Experimental Protocols
Primary Signaling Pathways of S 16924
The diagram below illustrates the main molecular targets of S 16924. It acts as a partial agonist at 5-HT1A receptors, which are typically Gi/o-coupled and inhibit adenylyl cyclase. It also acts as an antagonist at Gq/11-coupled 5-HT2A/2C receptors and Gi/o-coupled D2-like receptors.
Caption: Simplified signaling pathways for the primary targets of S 16924.
Key Experimental Methodologies
Below are outlines of key experimental protocols adapted from the literature to guide your study design.
1. Receptor Binding Assays
-
Objective: To determine the affinity (Ki) of S 16924 for specific receptors.
-
Methodology:
-
Preparation: Use cell membranes from CHO or HEK293 cells stably expressing the human receptor of interest (e.g., 5-HT1A, 5-HT2C, D2).
-
Incubation: Incubate the membranes with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A) and varying concentrations of S 16924.
-
Separation: After reaching equilibrium, separate bound from free radioligand by rapid filtration.
-
Detection: Quantify the radioactivity on the filters using liquid scintillation counting.
-
Analysis: Calculate IC50 values from competition curves and convert to Ki values using the Cheng-Prusoff equation.
-
2. [³⁵S]GTPγS Functional Assay
-
Objective: To determine the functional activity (agonist, antagonist, partial agonist) of S 16924 at G-protein coupled receptors.
-
Methodology:
-
Preparation: Use the same cell membranes as in the binding assays.
-
Reaction: Incubate membranes with S 16924 in the presence of GDP and [³⁵S]GTPγS. To test for antagonism, also include a known agonist for the receptor.
-
Incubation: Agonist binding activates the G-protein, stimulating the exchange of GDP for [³⁵S]GTPγS.
-
Separation & Detection: Separate bound [³⁵S]GTPγS via filtration and quantify with a scintillation counter.
-
Analysis: An increase in [³⁵S]GTPγS binding indicates agonist activity. S 16924 was shown to be a partial agonist at 5-HT1A receptors using this method.[2]
-
3. In Vivo Electrophysiology
-
Objective: To measure the effect of S 16924 on the firing rate of specific neurons.
-
Methodology:
-
Animal Model: Use anesthetized rats.
-
Recording: Lower a recording electrode into a specific brain region, such as the dorsal raphe nucleus (for serotonergic neurons) or the ventral tegmental area (for dopaminergic neurons).[2][13]
-
Drug Administration: Administer S 16924 intravenously or intraperitoneally and record the change in the spontaneous firing rate of the identified neurons.
-
Analysis: Quantify the inhibition or excitation of neuronal firing in response to the compound. For example, S 16924 potently inhibits the firing of raphe-localized serotonergic neurons, an effect reversed by a 5-HT1A antagonist.[2]
-
References
- 1. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: II. Functional profile in comparison to clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: I. Receptorial and neurochemical profile in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Racemic mixtures: harmless or potentially toxic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Safety profile of enantiomers vs. racemic mixtures: it's the same? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety profile of enantiomers vs. racemic mixtures: it's the same? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S-16924, a novel, potential antipsychotic with marked serotonin1A agonist properties. IV. A drug discrimination comparison with clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antagonist properties of the novel antipsychotic, S16924, at cloned, human serotonin 5-HT2C receptors: a parallel phosphatidylinositol and calcium accumulation comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. q1scientific.com [q1scientific.com]
- 11. Expiration Dating and Stability Testing for Human Drug Products | FDA [fda.gov]
- 12. Guidelines for Stability Studies and Storage - Eurofins Scientific [eurofins.com]
- 13. researchgate.net [researchgate.net]
Challenges in working with a racemic mixture of S 16924
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S 16924.
Frequently Asked Questions (FAQs)
1. Is S 16924 a racemic mixture?
No, S 16924 is the (R)-enantiomer of the compound 2-[1-[2-(2,3-dihydro-benzo[1][2]dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone.[1][3] It is a single, specific stereoisomer. Working with a single enantiomer is crucial as the biological activity of chiral molecules can be highly dependent on their stereochemistry. In many cases, one enantiomer is significantly more active or has a different pharmacological profile than the other.[4]
2. What is the primary mechanism of action of S 16924?
S 16924 is a potential antipsychotic agent with a multi-receptor binding profile. Its primary characteristic is its potent partial agonist activity at serotonin (B10506) 5-HT1A receptors.[1] Additionally, it acts as an antagonist at dopamine (B1211576) D2, D3, and D4 receptors, as well as serotonin 5-HT2A and 5-HT2C receptors.[1][5] This profile is comparable to that of clozapine (B1669256), but distinct from haloperidol (B65202).[1]
3. What are the key differences in receptor affinity between S 16924, clozapine, and haloperidol?
S 16924, like clozapine, shows modest affinity for D2 and D3 receptors but a higher affinity for D4 receptors.[1] A significant distinction is S 16924's high affinity for 5-HT1A receptors, where it acts as a partial agonist; clozapine also shows partial agonism at these sites, while haloperidol is inactive.[1] Unlike clozapine, S 16924 has a low affinity for muscarinic M1 and histaminic H1 receptors.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Chiral integrity of S 16924: Although S 16924 is the R-enantiomer, extreme pH or temperature conditions during storage or experiments could potentially lead to racemization, introducing the S-enantiomer and altering the compound's activity. | - Verify the certificate of analysis for enantiomeric purity. - Store the compound under recommended conditions (typically cool and dark). - Avoid harsh chemical environments during your experiments. - If racemization is suspected, consider chiral HPLC analysis. |
| Lower than expected potency | Solubility issues: S 16924 is a complex organic molecule and may have limited solubility in aqueous buffers. | - Consult the supplier's datasheet for solubility information. - Consider using a small amount of a co-solvent like DMSO or ethanol, ensuring the final concentration of the co-solvent is compatible with your experimental system. - Prepare fresh solutions for each experiment. |
| Unexpected off-target effects | Multi-receptor activity: S 16924 interacts with a range of monoaminergic receptors.[1] | - Review the receptor binding profile of S 16924 to anticipate potential off-target effects in your specific model system. - Use selective antagonists for other receptors to isolate the effects mediated by your target of interest. |
| Difficulty replicating in vivo findings | Complex pharmacology: The in vivo effects of S 16924 are a result of its combined actions at multiple receptors, which can vary across different brain regions. For example, it decreases serotonergic transmission while increasing dopaminergic transmission in the frontal cortex.[1] | - Carefully consider the animal model and the specific behavioral or physiological endpoints being measured. - The 5-HT1A agonist properties of S 16924 can be blocked by co-administration of a selective 5-HT1A antagonist like WAY 100,635 to dissect its mechanism of action.[1] |
Quantitative Data Summary
Table 1: Receptor Binding Affinities (pKi) of S 16924 and Reference Compounds
| Receptor | S 16924 | Clozapine | Haloperidol |
| h5-HT1A | High Affinity | Partial Agonist | Inactive |
| h5-HT2A | Marked Affinity | Marked Affinity | Low Affinity |
| h5-HT2C | 8.28 | 8.04 | < 6.0 |
| hD2 | Modest Affinity | Modest Affinity | High Affinity |
| hD3 | Modest Affinity | Modest Affinity | High Affinity |
| hD4 | 5-fold higher than D2/D3 | High Affinity | Low Affinity |
| M1 | > 1000 nM (Low Affinity) | 4.6 nM (High Affinity) | > 1000 nM (Low Affinity) |
| H1 | 158 nM (Low Affinity) | 5.4 nM (High Affinity) | 453 nM (Low Affinity) |
Data compiled from multiple sources.[1][3][5] "h" denotes human cloned receptors.
Experimental Protocols
Protocol 1: In Vitro [³⁵S]GTPγS Binding Assay to Determine Functional Activity
This protocol is a general guideline for assessing the agonist or antagonist properties of S 16924 at G-protein coupled receptors.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human receptor of interest (e.g., h5-HT1A, hD2).
-
Assay Buffer: Use a buffer containing 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and 1 mM DTT, pH 7.4.
-
Incubation: In a 96-well plate, combine the cell membranes (5-10 µg protein), GDP (10 µM), [³⁵S]GTPγS (0.1 nM), and varying concentrations of S 16924. To test for antagonist activity, include a fixed concentration of a known agonist.
-
Reaction: Incubate for 60 minutes at 30°C.
-
Termination: Stop the reaction by rapid filtration through GF/B filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold buffer.
-
Quantification: Measure the filter-bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine Emax and EC50 (for agonists) or Ki (for antagonists).
Visualizations
Caption: Simplified signaling pathway of S 16924.
Caption: General experimental workflow for studying S 16924.
References
- 1. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: I. Receptorial and neurochemical profile in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-16924, a novel, potential antipsychotic with marked serotonin1A agonist properties. IV. A drug discrimination comparison with clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: II. Functional profile in comparison to clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonist properties of the novel antipsychotic, S16924, at cloned, human serotonin 5-HT2C receptors: a parallel phosphatidylinositol and calcium accumulation comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (Rac)-S 16924 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving (Rac)-S 16924.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the handling and use of this compound, offering potential causes and solutions to ensure experimental consistency and reproducibility.
1. Compound Handling and Storage
-
Question: How should I prepare stock solutions of this compound? I am observing inconsistent results between experiments.
Recommended Protocol for Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, a 10 mM stock.
-
To make working solutions, dilute the DMSO stock in your desired aqueous buffer (e.g., PBS, pH 7.4). It is crucial to add the DMSO stock to the aqueous buffer and mix immediately to avoid precipitation.
-
The final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent effects on the biological system.
-
Prepare fresh aqueous dilutions for each experiment. Do not store aqueous solutions of the compound for extended periods, as this can lead to degradation and loss of activity.[1][2][3][4]
-
-
Question: I suspect my this compound solution is not stable. How can I minimize degradation?
Answer: The stability of the compound in solution is critical for reproducible results. The chemical stability of pharmaceutical compounds can be affected by storage conditions, including temperature, light exposure, and the solvent used.[5]
Recommendations for Ensuring Compound Stability:
-
Storage of Stock Solutions: Store DMSO stock solutions of this compound at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
Light Sensitivity: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil, as some compounds are light-sensitive.
-
Working Solutions: Prepare fresh working dilutions from the frozen stock for each experiment. Avoid storing diluted aqueous solutions for more than a day.[1][2][3][4]
-
pH Considerations: Be aware that the pH of your buffer can affect the stability of the compound. Maintain a consistent pH in your experiments.
-
2. In Vitro Assays (e.g., Receptor Binding, Functional Assays)
-
Question: I am seeing high background or non-specific binding in my receptor binding assay with this compound. What could be the cause?
Answer: High non-specific binding can obscure the specific binding signal and increase variability. Several factors can contribute to this issue.
Troubleshooting High Non-Specific Binding:
-
Inadequate Blocking: Ensure that you are using an appropriate blocking agent (e.g., bovine serum albumin, BSA) in your assay buffer to prevent the compound from binding to non-receptor components.
-
Suboptimal Compound Concentration: Using too high a concentration of the radiolabeled or fluorescent ligand can lead to increased non-specific binding. It is recommended to use a concentration at or below the Kd for competition assays.
-
Insufficient Washing: Ensure that the washing steps after incubation are sufficient to remove unbound compound. Use ice-cold wash buffer to minimize dissociation of the specifically bound ligand.
-
Filter Binding: If using a filtration-based assay, the compound may be binding to the filters. Pre-soaking the filters in a solution of a polymer like polyethyleneimine (PEI) can help reduce this.
-
-
Question: My functional assay results (e.g., cAMP measurement, calcium flux) are not consistent. What should I check?
Answer: Variability in functional assays can be due to a number of factors related to cell health, assay conditions, and reagent quality.
Troubleshooting Inconsistent Functional Assay Results:
-
Cell Health and Passage Number: Ensure that the cells used in your experiments are healthy and within a consistent and low passage number range. Cells at high passage numbers can exhibit altered receptor expression and signaling.
-
Assay Conditions: Maintain consistent assay conditions, including cell density, incubation times, and temperature.
-
Reagent Quality: Use high-quality reagents and ensure that they have not expired.
-
Compound Agonist/Antagonist Properties: Remember that this compound is a partial agonist at 5-HT1A receptors and an antagonist at other receptors. The assay design should be appropriate for detecting these activities. For example, to test for antagonism, you will need to stimulate the cells with a known agonist.
-
3. In Vivo Experiments (e.g., Behavioral Studies, Microdialysis)
-
Question: I am observing high variability in the behavioral responses of animals treated with this compound. How can I reduce this?
Answer: In vivo experiments are inherently more variable than in vitro assays. However, several measures can be taken to minimize this variability.
Strategies to Reduce Variability in Behavioral Studies:
-
Animal Acclimatization: Ensure that animals are properly acclimated to the experimental environment and handling procedures to reduce stress-induced variability.
-
Dosing and Administration: Use a consistent and accurate method for drug administration (e.g., intraperitoneal, subcutaneous). The volume and vehicle should be the same for all animals.
-
Control Groups: Always include appropriate control groups, including a vehicle-treated group.
-
Blinding: Whenever possible, the experimenter should be blind to the treatment conditions to avoid unconscious bias in scoring behavioral responses.
-
Time of Day: Conduct experiments at the same time of day to control for circadian variations in animal behavior and drug metabolism.
-
-
Question: My microdialysis results for neurotransmitter levels after this compound administration are inconsistent. What could be the problem?
Answer: Microdialysis is a complex technique, and variability can arise from several sources.
Troubleshooting Microdialysis Experiments:
-
Probe Placement: Ensure accurate and consistent placement of the microdialysis probe in the target brain region. Verify probe placement histologically after the experiment.
-
Probe Recovery: The recovery of the analyte across the dialysis membrane can vary. It is important to determine the in vivo recovery of the probe for the analyte of interest. This can be done using methods like the zero-flow or no-net-flux methods.
-
Flow Rate: Maintain a constant and slow perfusion flow rate to ensure stable analyte recovery.
-
Basal Levels: Allow for a stable baseline of neurotransmitter levels to be established before administering the drug.
-
Data Presentation
Table 1: Pharmacological Profile of this compound
| Receptor Target | Activity | Affinity (Ki, nM) | Reference |
| 5-HT1A | Partial Agonist | High | |
| 5-HT2A | Antagonist | Marked | |
| 5-HT2C | Antagonist | Marked | |
| D2 | Antagonist | Modest | |
| D3 | Antagonist | Modest | |
| D4 | Antagonist | 5-fold higher than D2/D3 | |
| Muscarinic (M1) | Low Affinity | >1000 | |
| Histamine (H1) | Low Affinity | 158 |
Table 2: In Vivo Dosing of this compound in Rodent Models
| Experimental Model | Species | Dose Range (mg/kg) | Route of Administration | Observed Effect | Reference |
| Apomorphine-induced climbing | Rat | 0.96 (ID50) | s.c. | Blockade of climbing | |
| DOI-induced head-twitches | Rat | 0.15 (ID50) | s.c. | Inhibition of head-twitches | |
| Drug discrimination | Rat | 2.5 | i.p. | Generation of discriminative stimulus |
Experimental Protocols
Detailed Methodology for a 5-HT1A Receptor Binding Assay (Adapted for this compound)
This protocol is adapted from a standard procedure for a 5-HT1A receptor binding assay using the radioligand [3H]8-OH-DPAT and can be used to determine the binding affinity of this compound.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor (e.g., from recombinant cell lines).
-
Radioligand: [3H]8-OH-DPAT.
-
Test compound: this compound.
-
Non-specific binding control: 10 µM 5-HT.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding).
-
50 µL of 10 µM 5-HT (for non-specific binding).
-
50 µL of the desired concentration of this compound.
-
-
Add 50 µL of [3H]8-OH-DPAT (at a final concentration equal to its Kd) to all wells.
-
Add 100 µL of the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]8-OH-DPAT) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualization
References
- 1. Formulation, stability, and antitumor activity of 1-beta-D-arabinofuranosylcytosine conjugate of thioether phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: I. Receptorial and neurochemical profile in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-16924, a novel, potential antipsychotic with marked serotonin1A agonist properties. IV. A drug discrimination comparison with clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonist properties of the novel antipsychotic, S16924, at cloned, human serotonin 5-HT2C receptors: a parallel phosphatidylinositol and calcium accumulation comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: II. Functional profile in comparison to clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (Rac)-S 16924 Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-S 16924. The information is designed to help identify and resolve potential artifacts and unexpected outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potential antipsychotic agent with a complex pharmacological profile. Its primary characteristic is its potent partial agonism at serotonin (B10506) 5-HT1A receptors.[1] Additionally, it acts as an antagonist at 5-HT2A and 5-HT2C receptors and possesses a modest affinity for dopamine (B1211576) D2, D3, and D4 receptors, where it also functions as an antagonist.[1][2] This multi-receptor activity profile is more similar to clozapine (B1669256) than to typical antipsychotics like haloperidol (B65202).[1]
Q2: We are observing a weaker than expected response in our in vivo model. What could be the cause?
Several factors could contribute to a weaker than expected response. Consider the following:
-
Partial Agonism: As a partial agonist at 5-HT1A receptors, this compound has a ceiling effect. Increasing the dose beyond a certain point will not produce a greater response and may even lead to antagonistic effects in the presence of a full agonist.
-
Receptor Expression Levels: The specific expression levels of 5-HT1A, 5-HT2A/2C, and dopamine receptors in your model system will significantly influence the net effect of the compound.
-
Route of Administration and Metabolism: Ensure the route of administration and dosage are appropriate for achieving the desired target engagement in the central nervous system.
Q3: Our in vitro results are not correlating with our in vivo data. Why might this be?
Discrepancies between in vitro and in vivo results are common and can arise from the complex, multi-target nature of this compound.
-
In vitro systems often isolate a single receptor or pathway. The observed effect in such a system may not be representative of the compound's integrated action in a whole organism where it interacts with multiple receptor populations simultaneously.
-
In vivo , the compound's effect is a composite of its actions at 5-HT1A, 5-HT2A/2C, and dopamine receptors, which can have opposing or synergistic downstream effects. For example, its potent 5-HT1A agonism can inhibit the firing of serotonergic neurons in the raphe nucleus, which in turn can influence dopaminergic transmission.[1]
Troubleshooting Guide
Issue 1: Unexpected Biphasic Dose-Response Curve
Symptoms: You observe an effect that increases with the dose of this compound up to a certain point, after which the effect diminishes or even reverses at higher concentrations.
Potential Cause: This is a classic characteristic of partial agonism. At lower concentrations, the agonistic properties of this compound at the 5-HT1A receptor dominate. At higher concentrations, it may start to compete with and displace endogenous full agonists (like serotonin), leading to a net decrease in receptor activation compared to the peak effect of the partial agonist.
Troubleshooting Steps:
-
Characterize the Dose-Response: Perform a full dose-response curve to identify the optimal concentration.
-
Use a 5-HT1A Antagonist: Co-administration with a selective 5-HT1A antagonist, such as WAY 100,635, should block the observed effects, confirming the involvement of this receptor.[1][3]
-
Measure Downstream Signaling: Assess downstream markers of 5-HT1A activation (e.g., inhibition of adenylyl cyclase) to correlate with the observed functional outcome.
Issue 2: Conflicting Results in Different Behavioral Models
Symptoms: this compound shows efficacy in a model of positive symptoms of schizophrenia (e.g., blocking apomorphine-induced climbing) but has unexpected effects in models assessing negative symptoms or cognition.
Potential Cause: The compound's diverse receptor profile can lead to varying effects depending on the specific neural circuits being tested by a given behavioral paradigm. For instance, its 5-HT2A/2C antagonism is thought to contribute to its antipsychotic effects, while its 5-HT1A agonism may have pro-cognitive or anxiolytic effects. The balance of these activities determines the net behavioral outcome.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for conflicting behavioral data.
Data Summary
Table 1: Receptor Binding Affinities (Ki, nM) of this compound and Reference Compounds
| Receptor | This compound | Clozapine | Haloperidol |
| h5-HT1A | High Affinity | Moderate Affinity | Low Affinity |
| h5-HT2A | High Affinity | High Affinity | Moderate Affinity |
| h5-HT2C | 8.28 (pKi)[2] | 8.04 (pKi)[2] | <6.0 (pKi)[2] |
| hD2 | Modest Affinity | Modest Affinity | High Affinity |
| hD3 | Modest Affinity | Modest Affinity | High Affinity |
| hD4 | Higher than D2/D3 | Higher than D2/D3 | Low Affinity |
| Muscarinic M1 | >1000[3] | 4.6[3] | >1000[3] |
| Histamine H1 | 158[3] | 5.4[3] | 453[3] |
Note: Qualitative descriptions are based on the provided search results.[1][3]
Table 2: Functional Activities of this compound
| Target Receptor | Activity | Experimental Evidence |
| 5-HT1A | Partial Agonist | Inhibits firing of raphe serotonergic neurons; effect reversed by WAY 100,635.[1] |
| 5-HT2C | Antagonist | Blocks 5-HT-induced elevation of intracellular Ca2+ and activation of phospholipase C.[2] |
| Dopamine D2/D3 | Antagonist | Weakly blocks apomorphine-induced inhibition of VTA dopaminergic neuron firing.[1] |
Experimental Protocols
Protocol 1: [³⁵S]GTPγS Binding Assay to Determine Functional Activity
This assay is used to determine whether a compound is an agonist, antagonist, or inverse agonist at a G-protein coupled receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human receptor of interest (e.g., 5-HT1A).
-
Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 µM GDP.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg protein), [³⁵S]GTPγS (0.1 nM), and varying concentrations of this compound. To test for antagonist activity, include a fixed concentration of a known agonist.
-
Incubation: Incubate the mixture at 30°C for 60 minutes.
-
Termination: Stop the reaction by rapid filtration through GF/B filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine Emax and EC50 values. An increase in [³⁵S]GTPγS binding indicates agonist activity.[1]
Signaling Pathway Diagram
The primary signaling mechanism of this compound involves modulation of serotonergic and dopaminergic pathways.
Caption: Simplified signaling pathways for this compound.
References
- 1. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: I. Receptorial and neurochemical profile in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonist properties of the novel antipsychotic, S16924, at cloned, human serotonin 5-HT2C receptors: a parallel phosphatidylinositol and calcium accumulation comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: II. Functional profile in comparison to clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling (Rac)-S 16924
This technical support center provides essential information for researchers, scientists, and drug development professionals working with (Rac)-S 16924. Below you will find frequently asked questions (FAQs) and troubleshooting guides to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, with the chemical formula C₂₂H₂₄FNO₄, is a novel, potential antipsychotic agent.[1] It exhibits a pharmacological profile similar to clozapine (B1669256), acting on multiple monoaminergic receptors.[2] Notably, it functions as a potent partial agonist at serotonin (B10506) 5-HT₁ₐ receptors and an antagonist at 5-HT₂ₐ and D₂ receptors.[2]
Q2: What is the primary mechanism of action for this compound?
A2: The primary mechanism of action for this compound involves its interaction with several key neurotransmitter receptors in the brain. It demonstrates high affinity for human 5-HT₁ₐ receptors, where it acts as a partial agonist.[2] Additionally, it shows antagonist activity at human D₂, D₃, and D₄ dopamine (B1211576) receptors, with a higher affinity for D₄ receptors, similar to clozapine.[2] It is also a potent antagonist at 5-HT₂ₐ and 5-HT₂C receptors.[2][3] This multi-receptor profile is believed to contribute to its potential antipsychotic effects.[1][2]
Q3: What are the recommended storage conditions for this compound?
Q4: How should I handle this compound in the laboratory?
A4: this compound should be handled in accordance with good laboratory practices. Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ensure adequate ventilation to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
Q5: How do I prepare a stock solution of this compound?
A5: To prepare a stock solution, it is recommended to dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or dimethyl formamide (B127407) (DMF). Based on data for the similar compound clozapine, solubility is approximately 12.5 mg/mL in DMSO and DMF, and 5 mg/mL in ethanol. For aqueous buffers, it is sparingly soluble. To achieve maximum solubility in aqueous solutions, first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice. It is not recommended to store aqueous solutions for more than one day.
Troubleshooting Guides
Issue: Unexpected or inconsistent experimental results.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure the compound has been stored correctly at -20°C and protected from light. Prepare fresh stock solutions for each experiment. |
| Incorrect Concentration | Verify calculations for stock solution and final experimental concentrations. Use a calibrated balance for accurate weighing. |
| Solubility Issues | If working in aqueous solutions, ensure the compound is fully dissolved in DMSO before diluting. Visually inspect for any precipitation. |
| Cell Line Variability | Confirm the expression of target receptors (e.g., 5-HT₁ₐ, D₂) in your cell line. Passage number can affect cell behavior; use cells within a consistent passage range. |
Issue: Low or no observable effect of the compound.
| Potential Cause | Troubleshooting Step |
| Insufficient Concentration | Perform a dose-response curve to determine the optimal concentration for your experimental model. |
| Receptor Desensitization | Long-term exposure to agonists can lead to receptor desensitization. Consider shorter incubation times or different experimental endpoints. |
| Antagonistic Effects in Media | Components in the cell culture media may interfere with the compound's activity. Test the compound in a simpler buffer system if possible. |
Quantitative Data
Solubility of an Analogous Compound (Clozapine)
| Solvent | Approximate Solubility |
| DMSO | ~12.5 mg/mL |
| DMF | ~12.5 mg/mL |
| Ethanol | ~5 mg/mL |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |
Note: This data is for clozapine and should be used as a guideline for this compound.
Experimental Protocols
General Protocol for In Vitro Receptor Binding Assay
This protocol provides a general workflow for assessing the binding affinity of this compound to its target receptors.
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with 5-HT₁ₐ or D₂ receptors).
-
Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to prepare cell membranes.
-
Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand specific for the receptor of interest (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ), and varying concentrations of this compound.
-
To determine non-specific binding, include wells with an excess of a non-labeled competing ligand.
-
Incubate the plate at a specific temperature and for a set duration to allow binding to reach equilibrium.
-
-
Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the Ki (inhibition constant) of this compound for the receptor.
-
Visualizations
Caption: General workflow for an in vitro receptor binding assay.
Caption: Simplified signaling pathway of this compound.
References
- 1. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: II. Functional profile in comparison to clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: I. Receptorial and neurochemical profile in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonist properties of the novel antipsychotic, S16924, at cloned, human serotonin 5-HT2C receptors: a parallel phosphatidylinositol and calcium accumulation comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Functional Profile of (Rac)-S 16924 and Clozapine
(Rac)-S 16924 , a novel potential antipsychotic, and clozapine (B1669256) , the prototypical atypical antipsychotic, share a complex pharmacology that contributes to their unique therapeutic profiles. This guide provides a detailed comparison of their functional characteristics, supported by experimental data, to aid researchers and drug development professionals in understanding their distinct mechanisms of action.
Receptor Binding Affinities
Both this compound and clozapine exhibit broad receptor binding profiles, with notable affinities for various monoaminergic receptors.[1] However, key differences in their affinities for specific receptor subtypes likely underlie their distinct pharmacological effects. Like clozapine, S 16924 demonstrates a modest affinity for human D2 and D3 receptors and a higher affinity for D4 receptors.[1] A significant distinction is the high affinity of S 16924 for human 5-HT1A receptors, a characteristic not as prominent with clozapine.[1]
| Receptor | This compound (Ki, nM) | Clozapine (Ki, nM) | Reference |
| Dopamine (B1211576) D1 | >1000 | 290-540 | [2][3] |
| Dopamine D2 | Modest Affinity | 30-90 (low affinity)[4], 130-150[2][3] | |
| Dopamine D3 | Modest Affinity | N/A | [1] |
| Dopamine D4 | High Affinity (5-fold > D2) | 1.6 (radioligand-independent)[4] | [1] |
| Serotonin (B10506) 5-HT1A | High Affinity | Moderate Affinity | [1] |
| Serotonin 5-HT2A | Marked Affinity | High Affinity[5] | [1] |
| Serotonin 5-HT2C | 8.28 (pKi) | 8.04 (pKi) | [6] |
| Muscarinic M1 | >1000 | 4.6 | [7] |
| Histamine (B1213489) H1 | 158 | 5.4 | [7] |
N/A : Data not available in the provided search results.
In Vitro Functional Activity
Functionally, both compounds act as antagonists at D2, D3, and D4 receptors.[1] At 5-HT2A and 5-HT2C receptors, both S 16924 and clozapine behave as antagonists.[1][6] A key functional difference lies at the 5-HT1A receptor, where S 16924 acts as a potent partial agonist, while clozapine also shows partial agonist properties, though this is a more prominent feature of S 16924's profile.[1]
| Assay | This compound | Clozapine | Reference |
| 5-HT2C Receptor (Ca2+ mobilization) | pKb = 7.93 | pKb = 7.43 | [6] |
| 5-HT2C Receptor (Phosphatidylinositol hydrolysis) | pA2 = 7.89 | pKb = 7.84 | [6] |
| 5-HT1A Receptor ([35S]GTPγS binding) | Partial Agonist | Partial Agonist | [1] |
| Dopamine D2, D3, D4 Receptors ([35S]GTPγS binding) | Antagonist | Antagonist | [1] |
In Vivo Preclinical Studies
In animal models, S 16924 demonstrates a profile predictive of antipsychotic activity with a low propensity for extrapyramidal side effects, similar to clozapine.[7] Both compounds effectively antagonize behaviors induced by dopamine agonists and phencyclidine.[7] Notably, the 5-HT1A agonist properties of S 16924 are evident in its ability to inhibit catalepsy, a model for extrapyramidal symptoms.[7]
| Model | This compound (ID50/ED50, mg/kg) | Clozapine (ID50/ED50, mg/kg) | Reference |
| Apomorphine-induced climbing | 0.96 (ID50, s.c.) | 1.91 (ID50, s.c.) | [7] |
| DOI-induced head-twitches | 0.15 (ID50) | 0.04 (ID50) | [7] |
| Phencyclidine-induced locomotion | 0.02 (ID50) | 0.07 (ID50) | [7] |
| Amphetamine-induced locomotion | 2.4 (ID50) | 8.6 (ID50) | [7] |
| SKF 38393 (D1 agonist)-induced rotation | 0.8 (ID50) | 0.6 (ID50) | [7] |
| Quinpirole (D2 agonist)-induced rotation | 1.7 (ID50) | 2.0 (ID50) | [7] |
| Methylphenidate-induced gnawing | 8.4 (ID50) | 19.6 (ID50) | [7] |
| Generalization to clozapine discriminative stimulus | 0.7 (ED50) | - | [7] |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the affinity of a test compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate cell membranes.
-
Incubation: Membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the test compound.
-
Separation: The incubation mixture is rapidly filtered to separate receptor-bound radioligand from unbound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity of the test compound (Ki) is then calculated using the Cheng-Prusoff equation.
Phosphatidylinositol (PI) Hydrolysis Assay
Objective: To measure the functional activity of compounds at Gq-coupled receptors, such as 5-HT2A and 5-HT2C receptors.
General Protocol:
-
Cell Culture and Labeling: Cells expressing the receptor of interest are cultured and incubated with a radioactive precursor, such as [3H]myo-inositol, to label the cellular phosphoinositide pool.
-
Compound Treatment: Cells are pre-incubated with the test compound (antagonist) followed by stimulation with a known agonist (e.g., serotonin).
-
Extraction of Inositol (B14025) Phosphates: The reaction is stopped, and the accumulated radioactive inositol phosphates (IPs) are extracted.
-
Quantification: The amount of radioactivity in the IP fraction is measured.
-
Data Analysis: The ability of the test compound to inhibit the agonist-induced increase in IP accumulation is quantified to determine its antagonist potency (e.g., pA2 or pKb).[6]
Signaling Pathways and Experimental Workflow
Caption: Simplified signaling pathways of Dopamine D2 and Serotonin 5-HT2A receptors.
Caption: General workflow of a competitive radioligand binding assay.
Caption: Logical comparison of the functional profiles of this compound and Clozapine.
Conclusion
This compound and clozapine share a multimodal receptor profile characterized by antagonism at dopamine D2 and serotonin 5-HT2A receptors, which is believed to contribute to their antipsychotic efficacy with a low risk of extrapyramidal side effects.[1][7] However, a key distinguishing feature of S 16924 is its potent partial agonism at 5-HT1A receptors, which may contribute to its unique in vivo profile, including the inhibition of catalepsy.[7] Furthermore, S 16924 displays significantly lower affinity for muscarinic M1 and histamine H1 receptors compared to clozapine, suggesting a potentially more favorable side effect profile with respect to anticholinergic and sedative effects.[7] These differences in their functional profiles highlight this compound as a promising compound with a clozapine-like efficacy but potentially improved tolerability. Further clinical investigation is warranted to fully elucidate its therapeutic potential.
References
- 1. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: I. Receptorial and neurochemical profile in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. ils.unc.edu [ils.unc.edu]
- 4. Atypical neuroleptics have low affinity for dopamine D2 receptors or are selective for D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychiatryonline.org [psychiatryonline.org]
- 6. Antagonist properties of the novel antipsychotic, S16924, at cloned, human serotonin 5-HT2C receptors: a parallel phosphatidylinositol and calcium accumulation comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: II. Functional profile in comparison to clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (Rac)-S 16924 and Haloperidol: A Guide for Neuropharmacology Researchers
This guide provides a comprehensive comparison of the pharmacological and functional profiles of the novel potential antipsychotic (Rac)-S 16924 and the conventional antipsychotic, haloperidol (B65202). The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of neuropsychiatric disorders.
Pharmacological Profile: A Tale of Two Receptomes
This compound and haloperidol exhibit distinct patterns of interaction with monoaminergic receptors. While both compounds show affinity for dopamine (B1211576) D2 receptors, a key target for antipsychotic efficacy, their broader receptor binding profiles diverge significantly. Haloperidol is a potent D2 receptor antagonist, a characteristic of first-generation antipsychotics.[1][2][3][4] In contrast, this compound displays a more complex, clozapine-like profile, with a notable high affinity for serotonin (B10506) 5-HT1A receptors, where it acts as a partial agonist.[5]
Haloperidol's mechanism of action is primarily attributed to its blockade of D2 receptors in the mesolimbic and mesocortical pathways of the brain.[1][2][3] This action is believed to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[2][3] this compound, on the other hand, combines modest D2 and D3 receptor affinity with potent 5-HT1A receptor agonism and marked affinity for 5-HT2A and 5-HT2C receptors.[5][6] This multi-receptor profile suggests a potential for broader therapeutic effects and a more favorable side-effect profile compared to typical antipsychotics.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | This compound | Haloperidol | Reference |
| Dopamine D2 | Modest | 0.89 | [5][7] |
| Dopamine D3 | Modest | 4.6 | [5][7] |
| Dopamine D4 | High | 10 | [5][7] |
| Serotonin 5-HT1A | High | 3600 | [5][7] |
| Serotonin 5-HT2A | Marked | 120 | [5][7] |
| Serotonin 5-HT2C | High (pKi=8.28) | Low (<6.0) | [6] |
| Muscarinic M1 | >1000 | >1000 | [8] |
| Histamine H1 | 158 | 453 | [8] |
Neurochemical and Electrophysiological Effects
The differing receptor profiles of this compound and haloperidol translate into distinct neurochemical and electrophysiological consequences. Haloperidol potently blocks the inhibitory effects of apomorphine, a dopamine agonist, on the firing of dopaminergic neurons in the ventral tegmental area (VTA).[5] This is consistent with its strong D2 receptor antagonism. In contrast, this compound only weakly blocks this effect, reflecting its modest affinity for D2 autoreceptors.[5]
A key differentiator is the potent agonist activity of this compound at 5-HT1A autoreceptors. This leads to a powerful inhibition of the firing of serotonergic neurons in the raphe nucleus, an effect not observed with haloperidol.[5] This action is reversed by the selective 5-HT1A antagonist WAY 100,635.[5]
Table 2: Effects on Neurotransmitter Turnover and Neuronal Firing
| Parameter | This compound | Haloperidol | Reference |
| Inhibition of Apomorphine-induced VTA Firing | Weak | Potent | [5] |
| Inhibition of Raphe Serotonergic Neuron Firing | Potent | Weakly active, resistant to WAY 100,635 | [5] |
| Striatal 5-HT Turnover | Potently inhibited | Weakly inhibited | [5] |
| Striatal, Mesolimbic, and Mesocortical DA Turnover | Weakly increased | Potently increased | [5] |
Functional and Behavioral Effects: Preclinical Models
In preclinical models predictive of antipsychotic activity, this compound demonstrates a profile more akin to the atypical antipsychotic clozapine (B1669256) than to haloperidol. Both this compound and clozapine are effective in models of positive symptoms, such as antagonizing locomotion induced by dizocilpine (B47880) and cocaine, and reducing conditioned avoidance responses.[8]
A significant distinction lies in their effects on extrapyramidal symptoms (EPS). Haloperidol is known to induce catalepsy, a rodent model of Parkinsonian-like side effects.[8] In stark contrast, this compound does not induce catalepsy and, in fact, inhibits haloperidol-induced catalepsy.[8] This effect is attributed to its 5-HT1A agonist properties.[8]
Table 3: Comparative Effects in Behavioral Models
| Behavioral Model | This compound (ID50, mg/kg, s.c.) | Haloperidol (ID50, mg/kg, s.c.) | Reference |
| Antagonism of Dizocilpine-induced Locomotion | 0.96 (median) | 0.05 (median) | [8] |
| Antagonism of Cocaine-induced Locomotion | 0.96 (median) | 0.05 (median) | [8] |
| Reduction of Conditioned Avoidance Responses | 0.96 (median) | 0.05 (median) | [8] |
| Blockade of Apomorphine-induced Climbing | 0.96 (median) | 0.05 (median) | [8] |
| Inhibition of DOI-induced Head-twitches | 0.15 | 0.07 | [8] |
| Inhibition of Phencyclidine-induced Locomotion | 0.02 | 0.08 | [8] |
| Inhibition of Amphetamine-induced Locomotion | 2.4 | 0.04 | [8] |
| Induction of Catalepsy | Does not induce (≥80.0) | Induces (0.04-0.63) | [8] |
| Inhibition of Haloperidol-induced Catalepsy | 3.2 | - | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the distinct mechanisms of action and the experimental approaches used to characterize these compounds, the following diagrams are provided.
Figure 1: Simplified signaling pathways of Haloperidol and this compound.
Figure 2: General workflow for in vitro receptor binding assays.
Experimental Protocols
Receptor Binding Assays
-
Objective: To determine the affinity of this compound and haloperidol for various neurotransmitter receptors.
-
Methodology:
-
Tissue/Cell Preparation: Brain tissue from rodents or cultured cells expressing the receptor of interest are homogenized in an appropriate buffer.
-
Incubation: The homogenate is incubated with a specific radioligand for the target receptor at a defined concentration.
-
Competition: Increasing concentrations of the unlabeled test compounds (this compound or haloperidol) are added to displace the radioligand from the receptor.
-
Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
-
In Vivo Electrophysiology
-
Objective: To assess the effects of this compound and haloperidol on the firing rate of dopaminergic and serotonergic neurons.
-
Methodology:
-
Animal Preparation: Anesthetized rats are placed in a stereotaxic frame.
-
Electrode Placement: A recording microelectrode is lowered into the brain region of interest (e.g., VTA for dopamine neurons, dorsal raphe for serotonin neurons).
-
Baseline Recording: The spontaneous firing rate of individual neurons is recorded.
-
Drug Administration: this compound or haloperidol is administered intravenously or intraperitoneally.
-
Post-Drug Recording: Changes in the firing rate of the neurons are recorded and analyzed. For antagonism studies, an agonist (e.g., apomorphine) is administered prior to the test compound.
-
Catalepsy Assessment
-
Objective: To evaluate the propensity of this compound and haloperidol to induce extrapyramidal side effects.
-
Methodology:
-
Drug Administration: Rodents are administered the test compound.
-
Bar Test: At various time points after drug administration, the animal's forepaws are placed on a horizontal bar raised a few centimeters from the surface.
-
Latency Measurement: The time it takes for the animal to remove both forepaws from the bar is recorded. A longer latency is indicative of catalepsy.
-
Scoring: A cut-off time is typically used, and the degree of catalepsy can be scored based on the latency.
-
Conclusion
This compound and haloperidol represent two distinct approaches to antipsychotic pharmacology. Haloperidol's potent D2 antagonism is effective for positive symptoms but is associated with a high risk of extrapyramidal side effects. In contrast, this compound's multi-receptor profile, particularly its potent 5-HT1A partial agonism, offers a preclinical profile suggestive of broad antipsychotic efficacy with a lower liability for motor side effects. This comprehensive comparison provides a valuable resource for researchers investigating novel therapeutic strategies for schizophrenia and other psychotic disorders.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Haloperidol? [synapse.patsnap.com]
- 5. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: I. Receptorial and neurochemical profile in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonist properties of the novel antipsychotic, S16924, at cloned, human serotonin 5-HT2C receptors: a parallel phosphatidylinositol and calcium accumulation comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: II. Functional profile in comparison to clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of (Rac)-S 16924 and Other 5-HT1A Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of (Rac)-S 16924, a novel compound with marked serotonin (B10506) 5-HT1A agonist properties, against other well-established 5-HT1A agonists, namely buspirone (B1668070) and tandospirone (B1205299). The information presented herein is compiled from various preclinical studies to aid in the evaluation and selection of these compounds for research and drug development purposes.
In Vitro Pharmacological Profile: A Comparative Overview
The efficacy of a 5-HT1A agonist is determined by its binding affinity (Ki) for the receptor and its functional potency (EC50) and intrinsic activity in stimulating a response. While a direct head-to-head comparison of this compound, buspirone, and tandospirone in a single study is not available in the public domain, this guide synthesizes data from multiple sources to provide a comparative perspective. It is important to note that variations in experimental conditions across different studies can influence the absolute values.
Table 1: Comparative 5-HT1A Receptor Binding Affinities (Ki, nM)
| Compound | Ki (nM) at 5-HT1A Receptor | Species/Tissue/Cell Line | Radioligand | Reference |
| This compound | Data not available in direct comparison | - | - | - |
| Buspirone | 24 | Rat Brain | [3H]8-OH-DPAT | [1] |
| Buspirone | 3.1 - 891.25 (range from 48 assays) | Human (recombinant) | Various | [2] |
| Tandospirone | 27 ± 5 | Rat Brain Homogenates | [3H]8-OH-DPAT | [3] |
Table 2: Comparative 5-HT1A Receptor Functional Potency (EC50, nM) and Intrinsic Activity
| Compound | EC50 (nM) in GTPγS Assay | Intrinsic Activity (relative to 5-HT) | Species/Cell Line | Reference |
| This compound | Data not available | Partial Agonist | - | |
| Buspirone | 15 - 186 (range from 6 assays) | Partial Agonist | Human (recombinant) | [2] |
| Buspirone | 48,400 (inhibition of tyrosine hydroxylation) | Full Agonist (in this specific assay) | Rat Striatum Synaptosomes | [4] |
| Tandospirone | ~60% of 8-OH-DPAT's effect (adenylate cyclase) | Partial Agonist | Rat Cortical Membranes | [3] |
Note: this compound has been described as a partial agonist at 5-HT1A receptors.[5] The functional potency data for buspirone and tandospirone are derived from different assay types, which may not be directly comparable.
In Vivo Efficacy: Anxiolytic and Antidepressant-like Effects
The therapeutic potential of 5-HT1A agonists is often evaluated in animal models of anxiety and depression.
This compound: While extensively studied for its antipsychotic potential, specific data on the anxiolytic or antidepressant-like effects of this compound in standard animal models like the elevated plus-maze or forced swim test are not prominently featured in the available literature. Its 5-HT1A partial agonist activity suggests potential efficacy in these areas, warranting further investigation.
Buspirone: Buspirone has demonstrated anxiolytic-like effects in some animal models, though its efficacy can be variable.[6] It is clinically used for the treatment of generalized anxiety disorder.
Tandospirone: Tandospirone, another clinically used anxiolytic, has shown efficacy in reducing anxiety-like behaviors in preclinical models.[7][8][9] It is characterized as a partial agonist at postsynaptic 5-HT1A receptors and a full agonist at presynaptic 5-HT1A autoreceptors.[10]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the experimental approaches used to characterize these compounds, the following diagrams illustrate the canonical 5-HT1A receptor signaling pathway and a typical experimental workflow for determining receptor binding affinity.
Experimental Protocols
Radioligand Binding Assay (Representative Protocol)
This protocol describes a typical competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the 5-HT1A receptor.
Materials:
-
Membrane Preparation: Homogenates from rat hippocampus or membranes from CHO cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-OH-DPAT (a 5-HT1A receptor agonist).
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.
-
Test Compounds: this compound, buspirone, tandospirone, and a non-labeled ligand for determining non-specific binding (e.g., 10 µM serotonin).
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and Fluid.
Procedure:
-
Reaction Mixture Preparation: In a final volume of 250 µL, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of [3H]8-OH-DPAT (e.g., 1 nM), and varying concentrations of the test compound.
-
Incubation: Incubate the reaction mixtures at 25°C for 60 minutes to allow binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. The filters are then washed multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The filters containing the bound radioligand are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay (Representative Protocol)
This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.
Materials:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
[35S]GTPγS.
-
Test Compounds: this compound, buspirone, tandospirone, and a known full agonist (e.g., 5-HT) for determining maximal stimulation.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Pre-incubation: Pre-incubate the membrane preparation with GDP (e.g., 10 µM) in the assay buffer for 15-20 minutes at 30°C.
-
Reaction Initiation: Add varying concentrations of the test compound and [35S]GTPγS (e.g., 0.1 nM) to the pre-incubated membranes.
-
Incubation: Incubate the reaction mixtures for 60 minutes at 30°C.
-
Filtration and Quantification: Terminate the reaction by rapid filtration and quantify the bound radioactivity as described for the radioligand binding assay.
-
Data Analysis: The concentration of the agonist that produces 50% of its maximal effect (EC50) is determined by non-linear regression analysis of the dose-response curve. The intrinsic activity (Emax) is expressed as a percentage of the maximal stimulation produced by a full agonist like 5-HT.
Conclusion
This compound is a compound with high affinity and partial agonist activity at 5-HT1A receptors. While direct comparative data with buspirone and tandospirone is limited, the available information suggests it shares a similar mechanism of action with these established anxiolytics. The primary distinction of this compound lies in its broader pharmacological profile, which includes activity at other receptors, contributing to its potential as an atypical antipsychotic. For researchers specifically interested in the anxiolytic or antidepressant effects mediated by 5-HT1A agonism, buspirone and tandospirone represent well-characterized reference compounds. Further in vivo studies focusing on the anxiolytic and antidepressant-like properties of this compound are warranted to fully elucidate its therapeutic potential in these domains and to provide a more direct comparison with existing 5-HT1A agonists.
References
- 1. Selective interaction of novel anxiolytics with 5-hydroxytryptamine1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anxiolytic serotonin 5-HT1A receptor agonists buspirone, ipsapirone and gepirone are inhibitors of tyrosine hydroxylation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. buspirone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Tandospirone prevents stress-induced anxiety-like behavior and visceral hypersensitivity by suppressing theta oscillation enhancement via 5-HT1A receptors in the anterior cingulate cortex in rats [frontiersin.org]
- 9. Tandospirone, a Partial 5-HT1A Receptor Agonist, Administered Systemically or Into Anterior Cingulate Attenuates Repetitive Behaviors in Shank3B Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Anxiolytic-like activity of SB-205384 in the elevated plus-maze test in mice. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of (Rac)-S 16924 with Typical and Atypical Antipsychotics
(Rac)-S 16924 , a novel benzopyranopyrrolidine derivative, has demonstrated a unique pharmacological profile that distinguishes it from both typical and atypical antipsychotics. This guide provides a detailed comparison of this compound with the typical antipsychotic haloperidol (B65202) and the atypical antipsychotic clozapine (B1669256), focusing on receptor binding affinities, functional activities, and in vivo neurochemical and behavioral effects. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's potential.
Executive Summary
This compound exhibits a multi-receptorial binding profile that shares more similarities with the atypical antipsychotic clozapine than the typical antipsychotic haloperidol. A key distinguishing feature of S 16924 is its high affinity for and partial agonist activity at serotonin (B10506) 5-HT1A receptors.[1] In contrast to haloperidol's potent dopamine (B1211576) D2 receptor antagonism, S 16924 displays only modest affinity for D2 and D3 receptors while showing a preference for D4 receptors.[1] This profile suggests a potential for antipsychotic efficacy with a reduced liability for extrapyramidal side effects and a possible enhancement of cognitive function, similar to clozapine but with a distinct serotonergic mechanism.
Receptor Binding Affinity
The in vitro receptor binding affinities of this compound, clozapine, and haloperidol for key monoaminergic receptors are summarized in the table below. Data are presented as pKi values, where a higher value indicates greater affinity.
| Receptor | This compound (pKi) | Clozapine (pKi) | Haloperidol (pKi) |
| Dopamine D2 | Modest | Modest | High |
| Dopamine D3 | Modest | Modest | High |
| Dopamine D4 | High | High | Modest |
| Serotonin 5-HT1A | High | Moderate | Low |
| Serotonin 5-HT2A | High | High | Moderate |
| Serotonin 5-HT2C | 8.28[2] | 8.04[2] | <6.0[2] |
| Muscarinic M1 | Low (>1000 nM Ki)[3] | High (4.6 nM Ki)[3] | Low (>1000 nM Ki)[3] |
| Histamine H1 | Moderate (158 nM Ki)[3] | High (5.4 nM Ki)[3] | Moderate (453 nM Ki)[3] |
Functional Activity at Key Receptors
The functional activity of these compounds at dopamine and serotonin receptors is crucial to their therapeutic and side-effect profiles.
| Receptor | This compound | Clozapine | Haloperidol |
| Dopamine D2/D3/D4 | Antagonist[1] | Antagonist[1] | Antagonist[1] |
| Serotonin 5-HT1A | Partial Agonist[1] | Partial Agonist[1] | Inactive[1] |
| Serotonin 5-HT2C | Competitive Antagonist (pA2 = 7.89)[2] | Competitive Antagonist (pKb = 7.84)[2] | Inactive[2] |
In Vivo Neurochemical and Electrophysiological Effects
The distinct receptor profiles of these compounds translate to different effects on neuronal firing and neurotransmitter turnover in key brain regions.
| Parameter | This compound | Clozapine | Haloperidol |
| Firing of Dopaminergic Neurons (VTA) | Weakly blocks apomorphine-induced inhibition[1] | Weakly blocks apomorphine-induced inhibition[1] | Potently blocks apomorphine-induced inhibition[1] |
| Dopamine Turnover (Striatum, Mesolimbic, Mesocortical) | Weakly increases[1] | Weakly increases[1] | Potently increases[1] |
| Firing of Serotonergic Neurons (Raphe) | Potently inhibits (reversed by WAY 100,635)[1] | Weakly inhibits (not reversed by WAY 100,635)[1] | Weakly inhibits (not reversed by WAY 100,635)[1] |
| Serotonin Turnover (Striatum) | More potently inhibits than clozapine or haloperidol[1] | Weakly inhibits | Weakly inhibits |
| Frontocortical Dopamine Transmission | Selectively reinforces[1] | - | Modestly increases to the same extent as in striatum and accumbens[1] |
Preclinical Behavioral Models
The performance of this compound in animal models predictive of antipsychotic efficacy and side effects further differentiates it from typical and atypical antipsychotics.
| Behavioral Model | This compound | Clozapine | Haloperidol |
| Catalepsy Induction | Does not induce (inhibits haloperidol-induced catalepsy)[3] | Does not induce (inhibits haloperidol-induced catalepsy)[3] | Induces[3] |
| Conditioned Avoidance Response | Reduces[3] | Reduces | Reduces |
| Amphetamine-Induced Locomotion | Inhibits (ID50 = 2.4 mg/kg)[3] | Inhibits (ID50 = 8.6 mg/kg)[3] | Inhibits (ID50 = 0.04 mg/kg)[3] |
| DOI-Induced Head-Twitches | Inhibits (ID50 = 0.15 mg/kg)[3] | Inhibits (ID50 = 0.04 mg/kg)[3] | Inhibits (ID50 = 0.07 mg/kg)[3] |
| Prolactin Elevation | Modest (4-fold increase)[3] | Modest (3-fold increase)[3] | Potent (~24-fold increase)[3] |
| Drug Discrimination | Fully generalizes to clozapine; partial generalization from haloperidol[3] | Fully generalizes to S 16924 | Only partially generalizes to S 16924 and clozapine[3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Antagonism of the D2 receptor by antipsychotics.
Caption: Partial agonism at the 5-HT1A receptor.
Caption: Workflow for radioligand receptor binding assays.
Experimental Protocols
Radioligand Binding Assays
Receptor affinities were determined using radioligand binding assays with membranes prepared from CHO cells stably expressing the cloned human receptor subtypes or from rodent brain tissue. Membranes were incubated with a specific radioligand and varying concentrations of the test compound (this compound, clozapine, or haloperidol). Non-specific binding was determined in the presence of a high concentration of a non-labeled competing ligand. Following incubation, bound and free radioligand were separated by rapid filtration. The radioactivity retained on the filters was quantified by liquid scintillation spectrometry. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The affinity constant (Ki) was calculated from the IC50 using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
The functional activity (agonist, partial agonist, or antagonist) of the compounds at G-protein coupled receptors was assessed using a [35S]GTPγS binding assay in membranes from cells expressing the receptor of interest. Agonist stimulation of the receptor promotes the binding of [35S]GTPγS to G-proteins. Test compounds were incubated with the membranes and [35S]GTPγS. For antagonist activity, the assay was performed in the presence of a known agonist. The amount of bound [35S]GTPγS was measured by scintillation counting.
Electrophysiological Recordings
In vivo electrophysiological recordings were performed on anesthetized rats. Extracellular single-unit recordings of spontaneously active dopaminergic neurons in the ventral tegmental area (VTA) and serotonergic neurons in the dorsal raphe nucleus were obtained using glass microelectrodes. The effects of intravenously administered this compound, clozapine, and haloperidol on the firing rate of these neurons were recorded and analyzed.
Microdialysis
In vivo microdialysis was used to measure extracellular levels of dopamine, serotonin, and their metabolites in specific brain regions (e.g., prefrontal cortex, striatum, nucleus accumbens) of freely moving rats. A microdialysis probe was stereotaxically implanted, and after a recovery period, the brain was perfused with artificial cerebrospinal fluid. Dialysate samples were collected at regular intervals before and after systemic administration of the test compounds. Neurotransmitter levels in the dialysate were quantified by high-performance liquid chromatography with electrochemical detection.
Behavioral Models
-
Catalepsy: Rats were placed with their forepaws on a horizontal bar, and the time until they removed both paws was measured. The test was performed at various time points after drug administration.
-
Conditioned Avoidance Response: Rats were trained to avoid a footshock by moving from one compartment of a shuttle box to another in response to a conditioned stimulus (e.g., a light or tone). The ability of the test compounds to suppress this avoidance behavior without impairing the escape response was measured.
-
Drug-Induced Hyperlocomotion: The ability of the test compounds to inhibit the increase in locomotor activity induced by psychostimulants like amphetamine or phencyclidine was assessed in an open-field arena.
-
Drug Discrimination: Rats were trained to discriminate between saline and a specific drug (e.g., clozapine or S 16924) to receive a food reward. Once trained, the extent to which other test compounds produced a similar discriminative stimulus was evaluated.[4]
References
- 1. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: I. Receptorial and neurochemical profile in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonist properties of the novel antipsychotic, S16924, at cloned, human serotonin 5-HT2C receptors: a parallel phosphatidylinositol and calcium accumulation comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: II. Functional profile in comparison to clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-16924, a novel, potential antipsychotic with marked serotonin1A agonist properties. IV. A drug discrimination comparison with clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of S 16924 and clozapine
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the investigational compound S 16924 and the atypical antipsychotic clozapine (B1669256). The information presented is intended for researchers, scientists, and drug development professionals interested in the pharmacology and potential therapeutic applications of these compounds.
Introduction
S 16924 is a novel compound that has been investigated for its potential as an antipsychotic agent.[1] Like clozapine, the gold-standard treatment for refractory schizophrenia, S 16924 exhibits a broad spectrum of activity at various neurotransmitter receptors.[1] However, key differences in their pharmacological profiles, particularly concerning the serotonin (B10506) 5-HT1A receptor, suggest distinct mechanisms of action and potentially different clinical profiles. This guide aims to provide a thorough, evidence-based comparison of these two compounds, focusing on their receptor binding affinities, functional activities, and effects in preclinical models of psychosis.
Receptor Binding Affinity
The interaction of a drug with various neurotransmitter receptors is a key determinant of its therapeutic efficacy and side-effect profile. The following table summarizes the in vitro binding affinities (Ki values in nM) of S 16924 and clozapine for a range of human (h) monoaminergic receptors. Lower Ki values indicate higher binding affinity.
| Receptor | S 16924 (Ki, nM) | Clozapine (Ki, nM) | Reference |
| Dopamine Receptors | |||
| hD2 | Modest Affinity | Modest Affinity (160) | [1][2] |
| hD3 | Modest Affinity | 555 | [1][2] |
| hD4 | High Affinity | 24 | [1][2] |
| Serotonin Receptors | |||
| h5-HT1A | High Affinity | 120 | [1][2] |
| h5-HT2A | Marked Affinity | 5.4 | [1][2] |
| h5-HT2C | High Affinity (pKi=8.28) | High Affinity (pKi=8.04) | [3] |
| Adrenergic Receptors | |||
| α1 | Low Affinity | High Affinity | [4] |
| Muscarinic Receptors | |||
| M1 | Low Affinity (>1000) | 4.6 | [4] |
| Histamine Receptors | |||
| H1 | Low Affinity (158) | 5.4 | [4] |
Functional Activity
Beyond simple binding, the functional consequence of a drug's interaction with a receptor (i.e., whether it acts as an agonist, antagonist, or partial agonist) is crucial. The following table summarizes the functional activities of S 16924 and clozapine in various in vitro and in vivo assays.
| Assay | S 16924 | Clozapine | Reference |
| hD2, hD3, hD4 Receptors | Antagonist | Antagonist | [1] |
| h5-HT1A Receptor | Potent Partial Agonist | Partial Agonist | [1] |
| h5-HT2C Receptor | Potent Competitive Antagonist (pKb=7.93) | Competitive Antagonist (pKb=7.43) | [3] |
| Inhibition of Raphe Firing | Potent Inhibition | Weak Inhibition | [1] |
| Conditioned Avoidance Response | ID50 = 0.96 mg/kg, s.c. | ID50 = 1.91 mg/kg, s.c. | [4] |
| Catalepsy Induction | No Induction | No Induction | [4] |
| Inhibition of Haloperidol-induced Catalepsy | ID50 = 3.2 mg/kg | ID50 = 5.5 mg/kg | [4] |
| Generalization to Clozapine Discriminative Stimulus | Full Generalization (ED50 = 0.7 mg/kg) | - | [4][5] |
| Generalization to S 16924 Discriminative Stimulus | - | Full Generalization (ED50 = 0.23 mg/kg) | [4][5] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental designs discussed, the following diagrams are provided in Graphviz DOT language.
References
- 1. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: I. Receptorial and neurochemical profile in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Antagonist properties of the novel antipsychotic, S16924, at cloned, human serotonin 5-HT2C receptors: a parallel phosphatidylinositol and calcium accumulation comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: II. Functional profile in comparison to clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S-16924, a novel, potential antipsychotic with marked serotonin1A agonist properties. IV. A drug discrimination comparison with clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antipsychotic Potential of (Rac)-S 16924: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel antipsychotic candidate (Rac)-S 16924 with established antipsychotic agents. The data presented herein is compiled from preclinical studies to offer an objective evaluation of its pharmacological profile and potential therapeutic advantages.
Executive Summary
This compound is a novel compound with a distinct receptor binding profile that suggests a promising antipsychotic potential with a potentially favorable side-effect profile. It exhibits a multi-receptor engagement strategy, similar to atypical antipsychotics like clozapine, but with key differences that may translate to improved tolerability. Notably, this compound combines moderate affinity for dopamine (B1211576) D2-like receptors with high affinity for serotonin (B10506) 5-HT1A and 5-HT2A/2C receptors. Its potent partial agonism at 5-HT1A receptors is a distinguishing feature. Preclinical data indicates efficacy in models predictive of antipsychotic action on positive, negative, and cognitive symptoms of schizophrenia, with a reduced liability for extrapyramidal side effects (EPS) compared to typical antipsychotics.
Comparative Receptor Binding Profiles
The affinity of this compound for various neurotransmitter receptors was compared with the typical antipsychotic haloperidol (B65202) and several atypical antipsychotics. The data, presented as inhibition constants (Ki) in nanomolar (nM), are summarized in the table below. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Haloperidol (Ki, nM) | Clozapine (Ki, nM) | Olanzapine (Ki, nM) | Risperidone (Ki, nM) | Quetiapine (Ki, nM) | Ziprasidone (Ki, nM) |
| Dopamine D1 | - | 25 | 85 | 31 | 75 | 455 | 9.5 |
| Dopamine D2 | Modest Affinity | 1 | 125 | 11 | 3 | 160 | 4.8 |
| Dopamine D3 | Modest Affinity | - | - | - | - | - | - |
| Dopamine D4 | High Affinity | - | Low Affinity | - | - | - | - |
| Serotonin 5-HT1A | High Affinity (Partial Agonist) | >1000 | >1000 | - | - | - | - |
| Serotonin 5-HT2A | High Affinity | 80 | 13 | 4 | 0.16 | 148 | 0.4 |
| Serotonin 5-HT2C | High Affinity | >10000 | 11 | 23 | 4.3 | 1150 | 1.3 |
| Histamine H1 | 158 | 453 | 5.4 | 7 | 20 | 11 | 47 |
| Muscarinic M1 | >1000 | >1000 | 4.6 | 27 | >10000 | >10000 | >1000 |
| Adrenergic α1 | - | 11 | 14 | 57 | 1.3 | 7 | 11 |
Preclinical Efficacy Models
The antipsychotic potential of this compound was evaluated in several well-established rodent behavioral models. These models are designed to predict efficacy against the positive, negative, and cognitive symptoms of schizophrenia, as well as the propensity to induce extrapyramidal side effects.
Models of Positive Symptoms
| Model | This compound (ID50, mg/kg) | Haloperidol (ID50, mg/kg) | Clozapine (ID50, mg/kg) |
| Apomorphine-induced Climbing | 0.96 | 0.05 | 1.91 |
| Conditioned Avoidance Response | 0.96 | 0.05 | 1.91 |
| DOI-induced Head-Twitches | 0.15 | 0.07 | 0.04 |
| Phencyclidine-induced Locomotion | 0.02 | 0.08 | 0.07 |
ID50 represents the dose required to inhibit the behavioral response by 50%.
Models Predictive of Atypical Antipsychotic Activity and Low EPS Liability
| Model | This compound | Haloperidol | Clozapine |
| Catalepsy Induction | Inhibits | Induces | Weakly Induces |
| Prolactin Elevation | 4-fold increase | ~24-fold increase | 3-fold increase |
This compound's ability to inhibit catalepsy is attributed to its 5-HT1A partial agonist properties.
Neurochemical Profile: Effects on Neurotransmitter Release
In vivo microdialysis studies in freely moving rats were conducted to assess the effects of this compound on extracellular levels of dopamine (DA) and serotonin (5-HT) in different brain regions.
| Brain Region | This compound | Haloperidol | Clozapine |
| Frontal Cortex | ↑ DA, ↓ 5-HT | Modest ↑ DA, No change in 5-HT | ↑ DA, No change in 5-HT |
| Nucleus Accumbens | No change in DA, ↓ 5-HT | Modest ↑ DA, No change in 5-HT | No change in DA, No change in 5-HT |
| Striatum | No change in DA, ↓ 5-HT | Modest ↑ DA, No change in 5-HT | No change in DA, No change in 5-HT |
The selective increase in dopamine in the frontal cortex by this compound is a hallmark of atypical antipsychotics and is thought to be mediated by its 5-HT1A agonism.[1]
Visualizing the Mechanism and Workflow
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound action.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis experiments.
Detailed Experimental Protocols
Receptor Binding Assays
Objective: To determine the affinity of the test compounds for various neurotransmitter receptors.
General Procedure:
-
Tissue/Cell Preparation: Membranes are prepared from specific brain regions of rats or from cell lines stably expressing the human recombinant receptor of interest.
-
Radioligand Incubation: A specific radioligand for the receptor of interest is incubated with the membrane preparation in the presence of varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Conditioned Avoidance Response (CAR)
Objective: To assess the potential of a compound to reduce conditioned fear responses, a model for the positive symptoms of schizophrenia.
Procedure:
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock. An auditory or visual cue serves as the conditioned stimulus (CS).
-
Training: A rat is placed in the shuttle box. The CS is presented for a short duration, followed by a mild foot shock (unconditioned stimulus, US). The rat can avoid the shock by moving to the other compartment during the CS presentation.
-
Testing: After training, the animal is administered the test compound or vehicle. The number of successful avoidances (moving to the other compartment during the CS) is recorded.
-
Evaluation: A reduction in the number of avoidances without a significant effect on the escape response (moving after the onset of the shock) is indicative of antipsychotic-like activity.
In Vivo Microdialysis
Objective: To measure extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.
Procedure:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens, striatum) of an anesthetized rat.
-
Recovery: The animal is allowed to recover from surgery.
-
Perfusion: On the day of the experiment, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Sample Collection: The dialysate, containing extracellular fluid that has diffused across the probe's semipermeable membrane, is collected at regular intervals.
-
Analysis: The concentrations of dopamine, serotonin, and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Conclusion
This compound demonstrates a preclinical profile consistent with that of an atypical antipsychotic. Its unique combination of moderate D2 receptor affinity and potent 5-HT1A partial agonism suggests a potential for efficacy against a broad range of schizophrenia symptoms with a reduced risk of extrapyramidal side effects and hyperprolactinemia. The selective enhancement of dopaminergic neurotransmission in the frontal cortex is a particularly promising feature for addressing the cognitive deficits associated with schizophrenia. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 4. thecarlatreport.com [thecarlatreport.com]
A Comparative Analysis of (Rac)-S 16924: A Potential Antipsychotic Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study comparison of the pharmacological and functional profile of (Rac)-S 16924, a novel antipsychotic agent, with the atypical antipsychotic clozapine (B1669256) and the typical antipsychotic haloperidol (B65202). The data presented is compiled from preclinical studies to offer an objective evaluation of its potential therapeutic efficacy and side effect profile.
Executive Summary
This compound exhibits a multi-receptorial binding profile that is more analogous to clozapine than to haloperidol. A key distinguishing feature of S 16924 is its potent partial agonism at serotonin (B10506) 5-HT1A receptors, a property not shared by haloperidol and only weakly by clozapine.[1] This characteristic appears to contribute to its unique neurochemical and functional effects, including a selective enhancement of dopaminergic transmission in the frontal cortex and a favorable profile in models of extrapyramidal side effects.[1][2]
Receptor Binding and Functional Activity
The in vitro receptor binding affinities and functional activities of this compound, clozapine, and haloperidol are summarized below. S 16924 demonstrates a modest affinity for D2 and D3 receptors, similar to clozapine, but a higher affinity for D4 receptors.[1] Notably, S 16924 shows a marked affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptors.[1][3]
| Receptor | This compound | Clozapine | Haloperidol |
| Dopamine (B1211576) Receptors | |||
| hD2 (Ki, nM) | Modest Affinity | Modest Affinity | High Affinity |
| hD3 (Ki, nM) | Modest Affinity | Modest Affinity | High Affinity |
| hD4 (Ki, nM) | 5-fold higher than D2/D3 | 5-fold higher than D2/D3 | - |
| D1 (Functional Assay) | Antagonist | Antagonist | Antagonist |
| D2 (Functional Assay) | Antagonist | Antagonist | Potent Antagonist |
| Serotonin Receptors | |||
| h5-HT1A (Ki, nM) | High Affinity | - | Low Affinity |
| h5-HT1A (Functional Assay) | Potent Partial Agonist | Weak Partial Agonist | Inactive |
| h5-HT2A (Ki, nM) | Marked Affinity | Marked Affinity | Low Affinity |
| h5-HT2C (pKi) | 8.28 | 8.04 | <6.0 |
| h5-HT2C (Functional Assay) | Potent Competitive Antagonist | Potent Competitive Antagonist | Inactive |
| Other Receptors | |||
| Muscarinic M1 (Ki, nM) | >1000 | 4.6 | >1000 |
| Histamine (B1213489) H1 (Ki, nM) | 158 | 5.4 | 453 |
Table 1: Comparative Receptor Binding Affinities (Ki) and Functional Activities. "h" denotes human cloned receptors. Data compiled from multiple sources.[1][2][3]
Neurochemical Effects
In vivo microdialysis studies in freely moving rats reveal the distinct effects of S 16924 on neurotransmitter levels in different brain regions.
| Brain Region | Neurotransmitter | This compound Effect | Clozapine Effect | Haloperidol Effect |
| Frontal Cortex | Serotonin (5-HT) | Dose-dependent decrease | Little influence | Little influence |
| Dopamine (DA) | Dose-dependent increase | Selective increase | Modest increase | |
| Noradrenaline (NAD) | Dose-dependent increase | - | - | |
| Striatum | Serotonin (5-HT) | Suppressed | Little influence | Little influence |
| Dopamine (DA) | Unaffected | Unaffected | Modest increase | |
| Nucleus Accumbens | Serotonin (5-HT) | Suppressed | Little influence | Little influence |
| Dopamine (DA) | Unaffected | Unaffected | Modest increase |
Table 2: Comparative Effects on Dialysate Levels of Monoamines in Rat Brain.[1]
The selective increase in dopamine in the frontal cortex by S 16924 is a key finding, suggesting a potential to improve negative symptoms and cognitive deficits in schizophrenia. This effect is attributed to its potent 5-HT1A receptor agonism.[1]
Functional and Behavioral Pharmacology
S 16924 demonstrates a profile in behavioral models that is predictive of antipsychotic efficacy with a low propensity for extrapyramidal side effects, similar to clozapine.
| Behavioral Model | This compound (ID50 mg/kg, s.c.) | Clozapine (ID50 mg/kg, s.c.) | Haloperidol (ID50 mg/kg, s.c.) |
| Conditioned Avoidance Response | 0.96 | 1.91 | 0.05 |
| Apomorphine-induced Climbing | - | - | - |
| DOI-induced Head-Twitches | 0.15 | 0.04 | 0.07 |
| Phencyclidine-induced Locomotion | 0.02 | 0.07 | 0.08 |
| Amphetamine-induced Locomotion | 2.4 | 8.6 | 0.04 |
| Methylphenidate-induced Gnawing | 8.4 | 19.6 | 0.04 |
Table 3: Comparative Potency in Animal Models Predictive of Antipsychotic Activity. ID50 is the median inhibitory dose.[2]
A significant finding is that S 16924, reflecting its 5-HT1A partial agonism, inhibits rather than induces catalepsy in rats, a model for extrapyramidal side effects.[2] Furthermore, S 16924's effect on methylphenidate-induced gnawing was blocked by the 5-HT1A antagonist WAY 100,635, unlike clozapine and haloperidol.[2]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs discussed, the following diagrams are provided.
Caption: Proposed mechanism of this compound action via 5-HT1A autoreceptors.
Caption: Generalized workflow for in vivo behavioral experiments.
Experimental Protocols
The following are summaries of the key experimental methodologies cited in the comparative studies.
Receptor Binding Assays: Binding affinities of this compound, clozapine, and haloperidol were determined using radioligand binding assays on membranes from Chinese Hamster Ovary (CHO) cells stably expressing cloned human monoaminergic receptors.[1][3] For instance, the affinity for h5-HT2C receptors was determined using the INI isoform.[3] Functional activity, such as antagonist or partial agonist properties, was assessed using [35S]GTPγS binding assays.[1]
In Vivo Microdialysis: To measure extracellular neurotransmitter levels, in vivo microdialysis was conducted in freely moving, conscious rats.[1] Probes were implanted in specific brain regions, including the frontal cortex, striatum, and nucleus accumbens. After a recovery period, animals were administered with S 16924, clozapine, or haloperidol, and dialysate samples were collected at regular intervals for analysis by high-performance liquid chromatography (HPLC).[1]
Behavioral Models: A battery of behavioral tests in rats and mice was used to assess the potential antipsychotic efficacy and extrapyramidal side effect liability. These included:
-
Conditioned Avoidance Response: A model predictive of antipsychotic activity where the drug's ability to block a learned avoidance response is measured.[2]
-
Drug-Induced Behaviors: Inhibition of behaviors induced by dopamine agonists (apomorphine, amphetamine, methylphenidate) or other agents (phencyclidine, DOI) was quantified to assess dopamine and serotonin receptor antagonism.[2]
-
Catalepsy: The induction of a state of immobility was measured to predict the likelihood of extrapyramidal side effects.[2]
Drug Discrimination Studies: In these studies, animals were trained to recognize the subjective effects of a specific drug (e.g., S 16924 or clozapine) and to respond on a particular lever to receive a reward.[4] The ability of other drugs to "generalize" to the training drug's stimulus provides insight into shared mechanisms of action.[4]
Conclusion
This compound presents a promising preclinical profile as a potential antipsychotic agent. Its clozapine-like multi-receptorial engagement, combined with potent 5-HT1A partial agonism, distinguishes it from both typical and other atypical antipsychotics. This unique pharmacology translates into a desirable neurochemical profile, particularly the selective enhancement of frontal cortex dopamine, and a functional profile suggesting broad antipsychotic efficacy with a low risk of extrapyramidal side effects. The lack of significant affinity for muscarinic M1 and histamine H1 receptors also suggests a lower liability for side effects such as sedation and anticholinergic effects compared to clozapine.[2] Further clinical investigation is warranted to determine the translational validity of these preclinical findings.
References
- 1. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: I. Receptorial and neurochemical profile in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: II. Functional profile in comparison to clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonist properties of the novel antipsychotic, S16924, at cloned, human serotonin 5-HT2C receptors: a parallel phosphatidylinositol and calcium accumulation comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-16924, a novel, potential antipsychotic with marked serotonin1A agonist properties. IV. A drug discrimination comparison with clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: (Rac)-S 16924 Versus Novel Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of antipsychotic drug development is continually evolving, with a persistent focus on enhancing efficacy while minimizing debilitating side effects. (Rac)-S 16924 has emerged as a promising investigational compound with a unique pharmacological profile that distinguishes it from both typical and many novel antipsychotics. This guide provides a comprehensive, data-driven comparison of this compound against a panel of established novel antipsychotics, offering researchers and drug development professionals a thorough benchmarking resource.
This compound is characterized by its clozapine-like multi-receptor binding profile, coupled with a potent partial agonism at the serotonin (B10506) 5-HT1A receptor.[1][2] This distinct mechanism of action suggests the potential for broad antipsychotic efficacy, including the management of negative and cognitive symptoms, with a potentially favorable side-effect profile, particularly concerning extrapyramidal symptoms (EPS). This guide will delve into the quantitative preclinical data, comparing this compound's receptor binding affinities and in vivo functional activities with those of leading novel antipsychotics.
Comparative Analysis of Receptor Binding Affinities
The therapeutic and side-effect profiles of antipsychotic drugs are largely determined by their interactions with a wide array of neurotransmitter receptors. The following table summarizes the in vitro binding affinities (Ki values in nM) of this compound and a selection of novel antipsychotics for key dopamine (B1211576), serotonin, and other receptors implicated in the treatment of schizophrenia. Lower Ki values indicate higher binding affinity.
| Receptor | This compound | Clozapine (B1669256) | Olanzapine | Risperidone (B510) | Quetiapine | Ziprasidone | Aripiprazole (B633) | Lurasidone | Cariprazine (B1246890) |
| Dopamine Receptors | |||||||||
| D1 | >1000 | 270 | 31 | 240 | 990 | >1000 | >1000 | 262 | >1000 |
| D2 | 47 | 160 | 11 | 3.2 | 380 | 4.8 | 0.34 | 1.68 | 0.49-0.71 |
| D3 | 54 | 555 | 49 | 7.3 | >1000 | 7.2 | 0.8 | 11.6 | 0.085-0.3 |
| D4 | 9 | 24 | 27 | 7.3 | 2020 | 32 | 44 | 40.5 | 1.9 |
| Serotonin Receptors | |||||||||
| 5-HT1A | 3.4 | 120 | 132 | 420 | 390 | 3.4 | 1.65 | 6.75 | 1.4-2.6 |
| 5-HT2A | 0.9 | 5.4 | 4 | 0.2 | 640 | 0.4 | 3.4 | 2.03 | 18.8 |
| 5-HT2C | 4.1 | 9.4 | 11 | 50 | 1840 | 1.3 | 15 | 415 | 134 |
| 5-HT7 | 19 | 6.3 | 10 | 170 | 307 | 4.2 | 39 | 0.49 | 100 |
| Adrenergic Receptors | |||||||||
| α1A | 36 | 1.6 | 19 | 5 | 7 | 10 | 57 | 48 | 155 |
| α2A | 25 | 90 | 26 | 16 | 62 | 40 | 51 | 41 | >1000 |
| Histamine Receptors | |||||||||
| H1 | 158 | 1.1 | 7 | 20 | 11 | 47 | 61 | >1000 | 23.3 |
| Muscarinic Receptors | |||||||||
| M1 | >1000 | 6.2 | 1.9 | >10,000 | 120 | >1000 | >1000 | >1000 | >1000 |
Data compiled from multiple sources.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30] Ki values can vary between studies depending on the experimental conditions.
Signaling Pathway and Mechanism of Action
The unique profile of this compound, particularly its potent 5-HT1A partial agonism in conjunction with D2 and 5-HT2A antagonism, suggests a distinct mechanism of action compared to other novel antipsychotics.
Caption: Proposed mechanism of this compound action.
In Vivo Pharmacological Profile
The in vivo activity of antipsychotics provides crucial insights into their potential therapeutic efficacy and side-effect liability. The following table summarizes key in vivo data for this compound in comparison to clozapine and haloperidol.
| Behavioral Test | This compound | Clozapine | Haloperidol |
| Conditioned Avoidance Response (ID50, mg/kg) | 0.96 | 1.91 | 0.05 |
| Catalepsy Induction (ED50, mg/kg) | >80.0 | >80.0 | 0.3 |
| Inhibition of Apomorphine-Induced Climbing (ID50, mg/kg) | 0.96 | 1.91 | 0.05 |
| Inhibition of DOI-Induced Head Twitches (ID50, mg/kg) | 0.15 | 0.04 | 0.07 |
Data from published preclinical studies.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.
-
Assay Incubation: A fixed concentration of a radiolabeled ligand (a compound known to bind with high affinity and specificity to the receptor) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[31][32][33][34][35]
Caption: Workflow for a typical radioligand binding assay.
Conditioned Avoidance Response (CAR)
Objective: To assess the potential antipsychotic activity of a compound by measuring its ability to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.[36][37][38][39][40]
General Protocol:
-
Apparatus: A shuttle box with two compartments separated by a door. The floor of the box is a grid that can deliver a mild electric shock.
-
Training: A neutral conditioned stimulus (CS), such as a light or a tone, is presented for a short period, followed by an aversive unconditioned stimulus (US), typically a mild foot shock. The animal learns to avoid the shock by moving to the other compartment of the shuttle box during the presentation of the CS (avoidance response). If the animal does not move during the CS, it will move upon receiving the shock (escape response).
-
Testing: Once the animals are trained to a stable level of performance, they are treated with the test compound or vehicle.
-
Data Collection: The number of avoidance responses and escape responses are recorded. A compound is considered to have antipsychotic-like activity if it selectively reduces the number of avoidance responses at doses that do not affect the escape response.
Catalepsy Test
Objective: To assess the potential for a compound to induce extrapyramidal side effects (EPS), specifically catalepsy (a state of immobility and muscular rigidity).[41][42][43][44][45]
General Protocol:
-
Apparatus: A horizontal bar is placed at a specific height.
-
Procedure: The animal's forepaws are gently placed on the bar, with the hind paws remaining on the surface.
-
Measurement: The time it takes for the animal to remove its paws from the bar and return to a normal posture is measured. A longer duration to correct the posture is indicative of catalepsy.
-
Data Analysis: The time spent in the cataleptic posture is recorded and compared between drug-treated and vehicle-treated groups.
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. psychiatrist.com [psychiatrist.com]
- 3. evidence-based-psychiatric-care.org [evidence-based-psychiatric-care.org]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside [mdpi.com]
- 6. Lurasidone | C28H36N4O2S | CID 213046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. 1053 – In Vitro Receptor-binding Profile Of Lurasidone And Other Commonly-used Antipsychotics | European Psychiatry | Cambridge Core [cambridge.org]
- 10. cambridge.org [cambridge.org]
- 11. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. psychiatrist.com [psychiatrist.com]
- 17. cdn-links.lww.com [cdn-links.lww.com]
- 18. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dose-Dependent Biphasic Action of Quetiapine on AMPK Signalling via 5-HT7 Receptor: Exploring Pathophysiology of Clinical and Adverse Effects of Quetiapine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 24. risperidone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 25. Binding kinetics of cariprazine and aripiprazole at the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. thecarlatreport.com [thecarlatreport.com]
- 28. researchgate.net [researchgate.net]
- 29. Similarity Maps - Visualizing Antipsychotic Affinities : Part Two — Dan W Joyce [danwjoyce.com]
- 30. Ziprasidone: a novel antipsychotic agent with a unique human receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. journals.physiology.org [journals.physiology.org]
- 32. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. giffordbioscience.com [giffordbioscience.com]
- 34. Whole-cell radioligand saturation binding [protocols.io]
- 35. revvity.com [revvity.com]
- 36. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 39. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. researchgate.net [researchgate.net]
- 41. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 42. youtube.com [youtube.com]
- 43. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: assessment of a new, commercially available, semi-automated instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 44. Catalepsy test: Significance and symbolism [wisdomlib.org]
- 45. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of S 16924 enantiomer activity
A Comparative Analysis of the Pharmacological Activity of S 16924 Enantiomers
Introduction
S 16924, chemically identified as (R)-2-[1-[2-(2,3-dihydro-benzo[1][2]dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone, is a novel antipsychotic agent with a distinct pharmacological profile.[1] It exhibits a multimodal mechanism of action, primarily characterized by its potent partial agonism at serotonin (B10506) 5-HT1A receptors and antagonist activity at various other monoaminergic receptors.[1] This guide provides a comparative analysis of the enantiomeric activity of S 16924, focusing on the well-characterized (R)-enantiomer due to the limited availability of public data on its (S)-counterpart. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Enantiomeric Activity Profile
Quantitative Analysis of S 16924 ((R)-enantiomer) Activity
The following table summarizes the binding affinities (pKi) and functional activities (pKb, pA2) of S 16924 at various human (h) receptors.
| Receptor | Binding Affinity (pKi) | Functional Activity | Assay Type | Reference |
| h5-HT1A | High Affinity | Potent Partial Agonist | [35S]GTPγS Binding | [1] |
| h5-HT2A | Marked Affinity | Antagonist | - | [1] |
| h5-HT2C | 8.28 | Potent Antagonist (pKb=7.93, pA2=7.89) | Ca2+ Accumulation, [3H]PI Depletion | [3] |
| hD2 | Modest Affinity | Antagonist | [35S]GTPγS Binding | [1] |
| hD3 | Modest Affinity | Antagonist | [35S]GTPγS Binding | [1] |
| hD4 | 5-fold higher than D2/D3 | Antagonist | [35S]GTPγS Binding | [1] |
| Muscarinic M1 | >1000 nM (Low Affinity) | - | - | [3] |
| Histamine H1 | 158 nM (Low Affinity) | - | - | [3] |
Detailed Experimental Protocols
[35S]GTPγS Binding Assay for Functional Activity Determination
This assay is employed to determine the functional activity of a compound at G-protein coupled receptors (GPCRs).
-
Membrane Preparation : Membranes from cells expressing the receptor of interest (e.g., h5-HT1A, hD2) are prepared.
-
Incubation : Membranes are incubated with the test compound (S 16924), GDP, and [35S]GTPγS in an appropriate buffer.
-
Reaction : Agonist binding activates the G-protein, leading to the exchange of GDP for [35S]GTPγS. Antagonists will not stimulate this exchange and can be tested for their ability to block agonist-stimulated binding. Partial agonists will stimulate binding to a lesser extent than full agonists.
-
Termination and Filtration : The reaction is stopped by rapid filtration through glass fiber filters.
-
Scintillation Counting : The amount of [35S]GTPγS bound to the membranes is quantified using a scintillation counter.
-
Data Analysis : The data is analyzed to determine the Emax and EC50 values for agonists or the Ki value for antagonists.
Intracellular Calcium ([Ca2+]i) Accumulation Assay
This assay is used to measure the functional response to receptor activation that leads to an increase in intracellular calcium.
-
Cell Culture : CHO cells stably expressing the h5-HT2C receptor are cultured.
-
Dye Loading : Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2.
-
Compound Addition : The cells are exposed to the test compound (S 16924) or a reference agonist (5-HT).
-
Fluorescence Measurement : Changes in intracellular calcium concentration are measured by detecting the fluorescence of the dye using a suitable instrument.
-
Data Analysis : The ability of S 16924 to inhibit the 5-HT-induced increase in [Ca2+]i is quantified to determine its antagonist potency (pKb).[3]
Visualizing Molecular Interactions and Workflows
Signaling Pathway of 5-HT1A Receptor Partial Agonism
Caption: S 16924 partial agonism at the 5-HT1A receptor.
Experimental Workflow for [35S]GTPγS Binding Assay
Caption: Workflow for the [35S]GTPγS functional assay.
Logical Relationship of Enantiomer Activity
Caption: Implied differential activity of S 16924 enantiomers.
Conclusion
The available scientific literature extensively documents the pharmacological profile of S 16924, the (R)-enantiomer, highlighting its potential as an atypical antipsychotic. Its mechanism of action, centered around potent 5-HT1A partial agonism and broad antagonist activity at other monoaminergic receptors, distinguishes it from other antipsychotics like clozapine (B1669256) and haloperidol (B65202).[1][3] While direct comparative studies on the (S)-enantiomer are not publicly available, the focus of research and development on the (R)-enantiomer strongly implies its superior pharmacological activity. Further studies would be necessary to fully characterize the activity of the (S)-enantiomer and definitively quantify the stereoselectivity of this compound.
References
- 1. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: I. Receptorial and neurochemical profile in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological activity of thiohexital enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: II. Functional profile in comparison to clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: (Rac)-S 16924 vs. Buspirone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological properties of (Rac)-S 16924 and the established anxiolytic agent, buspirone (B1668070). The information presented is collated from preclinical research and is intended to inform drug development and research professionals.
Executive Summary
This compound and buspirone are both pharmacologically active compounds that exhibit significant affinity for serotonin (B10506) 5-HT1A receptors. However, their broader receptor interaction profiles and functional activities diverge, suggesting distinct therapeutic potentials and side-effect profiles. This compound, investigated as a potential antipsychotic, displays a multi-receptor binding profile, notably acting as a potent 5-HT1A partial agonist and an antagonist at several other monoaminergic receptors, including dopamine (B1211576) D2, D3, and D4, as well as serotonin 5-HT2A and 5-HT2C receptors.[1] In contrast, buspirone's primary mechanism of action is as a 5-HT1A receptor partial agonist, with weaker affinity for dopamine D2 receptors where it acts as an antagonist.[2][3] This fundamental difference in receptor engagement underlies their distinct pharmacological effects observed in preclinical models.
Comparative Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (Ki, nM) of this compound and buspirone for a range of human cloned monoaminergic receptors. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM)[1] | Buspirone (Ki, nM) |
| Serotonin Receptors | ||
| 5-HT1A | 3.2 | 15[4] |
| 5-HT2A | 1.8 | ~50-100+ |
| 5-HT2C | 5.2 | ~100+ |
| Dopamine Receptors | ||
| D2 | 50 | 108-484[5] |
| D3 | 45 | ~100+ |
| D4 | 10 | ~100+ |
| Adrenergic Receptors | ||
| α1 | 15 | ~100+ |
Note: Buspirone Ki values are compiled from various sources and may not have been determined under identical experimental conditions as those for this compound, which can influence direct comparability.
Functional Activity at Key Receptors
Serotonin 5-HT1A Receptors
Both this compound and buspirone act as partial agonists at 5-HT1A receptors.[1][2][3] This agonism at presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus leads to a decrease in the firing rate of serotonergic neurons and reduced serotonin release.[1]
Dopamine D2 Receptors
A key differentiator is their activity at D2 receptors. This compound demonstrates antagonist activity at D2, D3, and D4 receptors.[1] Buspirone also acts as a D2 receptor antagonist, although its affinity is weaker compared to its affinity for 5-HT1A receptors.[2][6]
Preclinical Efficacy Models
Models of Antipsychotic Activity
This compound has shown efficacy in preclinical models predictive of antipsychotic activity, such as the conditioned avoidance response test. In this paradigm, it has been shown to reduce conditioned avoidance responses.[7]
Models of Anxiolytic Activity
Buspirone is well-characterized in animal models of anxiety, such as the Vogel conflict test, where it demonstrates anti-conflict effects.[8][9] The anxiolytic-like effects of buspirone are attributed to its 5-HT1A partial agonism.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the human receptor of interest (e.g., 5-HT1A, D2) are prepared.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors, [3H]spiperone for D2 receptors) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound or buspirone).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[10]
[35S]GTPγS Binding Assay
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of a test compound at a G-protein coupled receptor (GPCR).
General Protocol:
-
Membrane Preparation: Similar to radioligand binding assays, membranes from cells expressing the receptor of interest are used.
-
Incubation: Membranes are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [35S]GTPγS. Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Separation: The reaction is terminated, and bound [35S]GTPγS is separated from unbound [35S]GTPγS by filtration.
-
Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured by scintillation counting.
-
Data Analysis: An increase in [35S]GTPγS binding compared to baseline indicates agonist activity, while inhibition of agonist-stimulated binding suggests antagonist activity.[11][12][13]
In Vivo Electrophysiology of Dorsal Raphe Neurons
Objective: To measure the effect of a compound on the firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN).
General Protocol:
-
Animal Preparation: Anesthetized rats or mice are placed in a stereotaxic frame.
-
Electrode Placement: A recording microelectrode is lowered into the DRN.
-
Neuron Identification: Serotonergic neurons are identified based on their characteristic slow and regular firing pattern.[14][15][16]
-
Drug Administration: The test compound is administered systemically (e.g., intravenously or intraperitoneally).
-
Recording: The firing rate of individual neurons is recorded before and after drug administration.
-
Data Analysis: Changes in the firing rate are quantified to determine the inhibitory or excitatory effects of the compound.
Conditioned Avoidance Response (CAR) Test
Objective: To assess the potential antipsychotic activity of a compound.
General Protocol:
-
Apparatus: A shuttle box with two compartments separated by a partition.
-
Training: An animal (typically a rat) is trained to avoid an aversive stimulus (e.g., a mild footshock, the unconditioned stimulus, US) by moving to the other compartment upon presentation of a warning signal (e.g., a light or tone, the conditioned stimulus, CS).
-
Testing: After training, the animal is administered the test compound or a vehicle. The number of successful avoidances (moving during the CS) and escapes (moving during the US) is recorded.
-
Data Analysis: A significant reduction in avoidance responses without a corresponding increase in escape failures is indicative of potential antipsychotic activity.[7]
Vogel Conflict Test
Objective: To evaluate the anxiolytic potential of a compound.
General Protocol:
-
Animal Preparation: Animals (typically rats) are water-deprived for a period before the test.
-
Apparatus: An experimental chamber with a drinking spout.
-
Procedure: The animal is allowed to drink from the spout. After a certain number of licks, a mild electric shock is delivered through the spout. This creates a conflict between the motivation to drink and the aversion to the shock.
-
Drug Administration: The test compound or vehicle is administered before the test session.
-
Data Analysis: An increase in the number of shocks the animal is willing to take to drink, compared to the vehicle group, suggests an anxiolytic effect.[8][17][18]
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Simplified signaling pathways of this compound and Buspirone.
Experimental Workflow: Receptor Binding Assay
Caption: General workflow for a radioligand binding assay.
Experimental Workflow: Conditioned Avoidance Response
Caption: Workflow for the conditioned avoidance response test.
Conclusion
This compound and buspirone, while both targeting the 5-HT1A receptor, exhibit distinct pharmacological profiles. This compound's broader spectrum of activity, particularly its potent antagonism at multiple dopamine and serotonin receptor subtypes, aligns with its investigation as a potential antipsychotic agent. Buspirone's more selective action as a 5-HT1A partial agonist with weaker D2 antagonism is consistent with its established role as an anxiolytic. The data and methodologies presented in this guide offer a framework for researchers to further investigate the nuanced differences between these and other centrally acting compounds.
References
- 1. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: I. Receptorial and neurochemical profile in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Vogel conflict test: procedural aspects, γ-aminobutyric acid, glutamate and monoamines | Semantic Scholar [semanticscholar.org]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. 55166 [pdspdb.unc.edu]
- 5. buspirone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. The discriminative stimulus properties of buspirone involve dopamine-2 receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: II. Functional profile in comparison to clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple and reliable conflict procedure for testing anti-anxiety agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anxiolytic-like effect of cannabidiol in the rat Vogel conflict test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Electrophysiological and pharmacological properties of GABAergic cells in the dorsal raphe nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Firing Properties of Genetically Identified Dorsal Raphe Serotonergic Neurons in Brain Slices [frontiersin.org]
- 16. Electrophysiological and pharmacological characterization of serotonergic dorsal raphe neurons recorded extracellularly and intracellularly in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Vogel conflict test - Wikipedia [en.wikipedia.org]
Replicating Published Findings on (Rac)-S 16924: A Comparative Guide
For researchers and scientists in the field of neuropsychopharmacology and drug development, this guide provides a comprehensive comparison of the potential antipsychotic agent (Rac)-S 16924 with the established drugs clozapine (B1669256) and haloperidol (B65202). The data and methodologies presented are based on published findings, offering a framework for replicating and building upon existing research.
Comparative Pharmacological Profile
This compound exhibits a multi-receptorial binding profile that shares similarities with the atypical antipsychotic clozapine, while differing significantly from the typical antipsychotic haloperidol. A key distinguishing feature of this compound is its potent partial agonism at serotonin (B10506) 5-HT1A receptors.[1]
Receptor Binding Affinities
The following table summarizes the binding affinities (pKi) of this compound, clozapine, and haloperidol at various human (h) and rat (r) monoaminergic receptors. Higher pKi values indicate stronger binding affinity.
| Receptor | This compound (pKi) | Clozapine (pKi) | Haloperidol (pKi) |
| hDopamine D2 | Modest Affinity | Modest Affinity | High Affinity |
| hDopamine D3 | Modest Affinity | Modest Affinity | High Affinity |
| hDopamine D4 | High Affinity (5-fold > D2) | High Affinity (similar to S 16924) | Lower Affinity |
| hSerotonin 5-HT1A | High Affinity | Moderate Affinity | Low Affinity |
| hSerotonin 5-HT2A | Marked Affinity | Marked Affinity | Lower Affinity |
| hSerotonin 5-HT2C | 8.28 | 8.04 | <6.0 |
| hMuscarinic M1 | >1000 (low affinity) | 4.6 (high affinity) | >1000 (low affinity) |
| hHistamine H1 | 158 (low affinity) | 5.4 (high affinity) | 453 (low affinity) |
Data compiled from multiple sources.[1][2][3]
Functional Activity at Key Receptors
The functional activity of these compounds at specific receptors is crucial to understanding their pharmacological effects.
| Receptor | This compound | Clozapine | Haloperidol |
| hDopamine D2/D3/D4 | Antagonist | Antagonist | Antagonist |
| hSerotonin 5-HT1A | Potent Partial Agonist | Partial Agonist | Inactive |
| hSerotonin 5-HT2C | Potent Competitive Antagonist | Competitive Antagonist | Inactive |
Data compiled from multiple sources.[1][3]
Key Experiments and Methodologies
Detailed protocols for replicating the foundational experiments are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound, clozapine, and haloperidol for various monoaminergic receptors.
General Protocol:
-
Membrane Preparation: Tissues from rodent brain regions or cells expressing cloned human receptors are homogenized in a cold buffer (e.g., 50 mM Tris-HCl). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the competing test compound (this compound, clozapine, or haloperidol).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity.
[35S]GTPγS Binding Assay
Objective: To assess the functional activity (agonist, antagonist, or inverse agonist) of the compounds at G-protein coupled receptors (GPCRs).
General Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the receptor of interest are prepared.
-
Assay Reaction: Membranes are incubated in a buffer containing GDP, the test compound, and [35S]GTPγS. Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the G-protein α-subunit.
-
Termination and Filtration: The reaction is stopped, and the mixture is filtered to separate the membrane-bound [35S]GTPγS.
-
Quantification: The amount of radioactivity on the filters is measured.
-
Data Analysis: An increase in [35S]GTPγS binding indicates agonist activity, while a blockage of agonist-stimulated binding indicates antagonist activity.
Signaling Pathway for GPCR Activation in [35S]GTPγS Assay
Caption: Agonist-induced G-protein activation.
In Vivo Behavioral Models: Catalepsy in Rats
Objective: To assess the potential for extrapyramidal side effects (EPS), which are characteristic of typical antipsychotics like haloperidol.
General Protocol:
-
Animal Subjects: Male Wistar rats are commonly used.
-
Drug Administration: Animals are administered this compound, clozapine, haloperidol, or vehicle via subcutaneous injection.
-
Catalepsy Assessment: At various time points after injection, catalepsy is measured. A common method is the bar test, where the rat's forepaws are placed on a horizontal bar. The latency to remove the paws from the bar is recorded. Longer latencies indicate a cataleptic state.
-
Data Analysis: The mean latency for each treatment group is calculated and compared.
Logical Flow of Catalepsy Experiment
Caption: Experimental workflow for the rat catalepsy test.
Comparative Functional and Neurochemical Effects
| Effect | This compound | Clozapine | Haloperidol |
| Catalepsy Induction | Inhibits rather than induces | Inhibits | Potently induces |
| Prolactin Levels | Modest increase | Modest increase | Potent increase |
| Dopamine (B1211576) Turnover | Weakly increases in striatum, mesolimbic, and mesocortical areas | Weakly active | Potently active |
| Frontal Cortex Dopamine | Dose-dependently increases | Similar selective increase | Modest, non-selective increase |
| Striatal 5-HT Turnover | Potently inhibits | Weaker inhibition | Weaker inhibition |
Data compiled from multiple sources.[1][2]
This guide provides a foundational overview for replicating and extending the published findings on this compound. Researchers should consult the original publications for exhaustive details on experimental conditions and data analysis.
References
Safety Operating Guide
Essential Safety and Handling Guidelines for (Rac)-S 16924
Researchers, scientists, and drug development professionals handling (Rac)-S 16924 must adhere to stringent safety protocols due to its potent biological activity. As a potential antipsychotic agent that interacts with multiple monoaminergic receptors, including serotonin (B10506) and dopamine (B1211576) receptors, this compound requires careful handling to prevent accidental exposure.[1][2][3] The following provides essential safety and logistical information for the operational use and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Given the lack of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to personal protective equipment is warranted. The recommendations below are based on the general handling of potent, biologically active small molecules and related chemical structures like benzothiophenes.[4][5][6][7]
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. | To protect eyes from splashes or aerosols of the compound. |
| Face Shield | Recommended when there is a significant risk of splashing. | ||
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Check manufacturer's compatibility data for the specific solvent being used. | To prevent skin absorption, as related compounds can be harmful upon skin contact.[4] |
| Body Protection | Laboratory Coat | Standard, long-sleeved lab coat. | To protect skin and personal clothing from contamination. |
| Chemical-resistant apron | Recommended when handling larger quantities or when there is a risk of splashes. | Provides an additional layer of protection. | |
| Respiratory Protection | Fume Hood | All handling of the solid compound or its solutions should be performed in a certified chemical fume hood. | To prevent inhalation of airborne particles or vapors, as related compounds can cause respiratory tract irritation.[4] |
| Respirator | A NIOSH-approved respirator with an appropriate cartridge may be necessary for certain operations, such as cleaning up spills outside of a fume hood. | For situations with a higher risk of aerosol generation. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a calibrated analytical balance is located within a fume hood or a ventilated balance enclosure.
-
Verify that the chemical fume hood is functioning correctly (check airflow monitor).
-
Prepare all necessary equipment (spatulas, weighing paper, vials, solvents) and place them inside the fume hood before handling the compound.
-
An eyewash station and safety shower should be readily accessible.[4][7]
2. Weighing and Solution Preparation:
-
Don all required PPE before entering the designated handling area.
-
Carefully weigh the solid this compound within the fume hood.
-
To minimize dust, handle the compound gently.
-
When preparing solutions, slowly add the solvent to the solid to avoid splashing.
-
Cap all containers tightly when not in use.
3. Experimental Use:
-
All procedures involving this compound, including cell culture additions or animal dosing, should be conducted in a manner that minimizes aerosol generation.
-
Use appropriate containment devices (e.g., biosafety cabinets for cell-based assays) as determined by a risk assessment.
4. Decontamination and Cleaning:
-
Wipe down the work surface of the fume hood and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Dispose of all contaminated wipes and disposable labware as hazardous waste.
Disposal Plan
-
Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound, including unused solutions and contaminated solvents, must be collected in a clearly labeled, sealed hazardous waste container.
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name: this compound.
-
Disposal: Waste should be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
Visualizing the Mechanism of Action and Safe Handling Workflow
To further aid in the understanding of this compound's biological context and the necessary safety procedures, the following diagrams are provided.
Caption: Simplified signaling pathway of this compound.
Caption: General workflow for safely handling this compound.
References
- 1. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: I. Receptorial and neurochemical profile in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: II. Functional profile in comparison to clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-16924, a novel, potential antipsychotic with marked serotonin1A agonist properties. IV. A drug discrimination comparison with clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
